molecular formula C27H36N2O5 B585460 3'-Hydroxy Repaglinide-d5

3'-Hydroxy Repaglinide-d5

カタログ番号: B585460
分子量: 473.6 g/mol
InChIキー: OBMAZJVHPAVADF-SGEUAGPISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3'-Hydroxy Repaglinide-d5, also known as this compound, is a useful research compound. Its molecular formula is C27H36N2O5 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[2-[[1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-4-34-25-15-19(11-12-22(25)27(32)33)16-26(31)28-23(14-18(2)3)21-9-5-6-10-24(21)29-13-7-8-20(30)17-29/h5-6,9-12,15,18,20,23,30H,4,7-8,13-14,16-17H2,1-3H3,(H,28,31)(H,32,33)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMAZJVHPAVADF-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 3'-Hydroxy Repaglinide-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Hydroxy Repaglinide-d5 is the deuterated analog of a significant metabolite of Repaglinide (B1680517), an oral antidiabetic drug used in the management of type 2 diabetes. As a stable isotope-labeled internal standard, it plays a crucial role in pharmacokinetic and metabolic studies, enabling precise quantification of the corresponding non-deuterated metabolite in biological matrices by mass spectrometry. The deuterium (B1214612) labeling on the ethoxy group provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tool for analytical applications.

A critical consideration in the study of Repaglinide metabolism is the structural identity of its hydroxylated metabolites. While 3'-Hydroxy Repaglinide has been commercially available and referenced as a primary metabolite, recent research suggests a structural misassignment. A 2025 study by Cui et al. has provided evidence that the major metabolite formed by the cytochrome P450 enzyme CYP2C8 is, in fact, 4'-Hydroxy Repaglinide[1][2]. This guide focuses on the synthesis and characterization of the commercially available this compound standard, which remains a valuable tool for researchers, particularly for comparative studies and as a reference in the analysis of Repaglinide metabolism.

This technical guide provides a proposed synthetic pathway for this compound, based on established chemical principles and the availability of key precursors. It also presents a summary of its characterization data and a typical analytical workflow.

Proposed Synthesis of this compound

The synthesis of this compound is a multi-step process that can be conceptually divided into the preparation of three key intermediates: the deuterated aromatic core, the chiral hydroxylated piperidine (B6355638) moiety, and the isobutylphenylamine side chain. These intermediates are then coupled to yield the final product.

Synthetic Pathway Overview

Synthesis_Pathway cluster_0 Deuterated Aromatic Core Synthesis cluster_1 Amine Side Chain and Coupling cluster_2 Final Assembly A 3-Hydroxy-4-(methoxycarbonyl)phenylacetic acid B Methyl 2-(ethoxy-d5)-4-(2-methoxy-2-oxoethyl)benzoate A->B Williamson Ether Synthesis C 2-(Ethoxy-d5)-4-(carboxymethyl)benzoic acid B->C Hydrolysis I Repaglinide Intermediate C->I D (S)-2-Amino-N-(1-(2-aminophenyl)-3-methylbutyl)acetamide D->I Amide Coupling E (S)-N-(1-(2-(3-Hydroxypiperidin-1-yl)phenyl)-3-methylbutyl)-2-(2-(ethoxy-d5)-4-(carboxymethyl)phenyl)acetamide F This compound E->F Final Hydrolysis G Iodoethane-d5 G->B H (S)-1-Boc-3-hydroxypiperidine H->E Deprotection & Coupling I->E

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Deuterated Aromatic Core

  • Williamson Ether Synthesis: 3-Hydroxy-4-(methoxycarbonyl)phenylacetic acid is dissolved in an anhydrous polar aprotic solvent such as DMF. A strong base like sodium hydride is added to form the alkoxide. Iodoethane-d5 is then added to the reaction mixture, which is stirred at room temperature to yield Methyl 2-(ethoxy-d5)-4-(2-methoxy-2-oxoethyl)benzoate[3].

  • Hydrolysis: The resulting diester is then subjected to selective hydrolysis, typically using a mild base like lithium hydroxide (B78521) in a mixture of THF and water, to hydrolyze the methyl ester of the phenylacetic acid moiety, yielding 2-(ethoxy-d5)-4-(methoxycarbonyl)phenylacetic acid.

Step 2: Synthesis of the Amine Side Chain

The synthesis of the (S)-N-(1-(2-aminophenyl)-3-methylbutyl)amine intermediate can be achieved through various established methods in medicinal chemistry, often involving reductive amination or amide coupling reactions starting from commercially available chiral precursors.

Step 3: Coupling and Final Assembly

  • Amide Coupling: The deuterated aromatic acid from Step 1 is coupled with the amine side chain from Step 2 using standard peptide coupling reagents such as HATU or EDC/HOBt in a suitable solvent like DMF.

  • Piperidine Ring Introduction: The intermediate from the previous step is then coupled with (S)-1-Boc-3-hydroxypiperidine after deprotection of the Boc group. This key chiral intermediate can be synthesized via asymmetric reduction of N-Boc-3-piperidone[4][5].

  • Final Hydrolysis: The final step involves the hydrolysis of the remaining methyl ester on the aromatic ring to yield the carboxylic acid of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following is a typical analytical workflow.

Characterization Workflow

Characterization_Workflow Start Synthesized this compound Purification Purification (e.g., HPLC) Start->Purification Structure_Verification Structural Verification Purification->Structure_Verification NMR 1H and 13C NMR Spectroscopy Structure_Verification->NMR Confirms covalent structure MS High-Resolution Mass Spectrometry (HRMS) Structure_Verification->MS Confirms molecular formula Purity_Analysis Purity and Isotopic Enrichment Structure_Verification->Purity_Analysis Assess purity Final_Product Characterized this compound NMR->Final_Product MS->Final_Product HPLC HPLC-UV/MS Purity_Analysis->HPLC Determines chemical and isotopic purity HPLC->Final_Product

Caption: A typical workflow for the characterization of synthesized compounds.

Quantitative Data Summary

The following tables summarize the key analytical data for this compound and its non-deuterated analog.

Table 1: Physicochemical Properties

Property3'-Hydroxy RepaglinideThis compound
CAS Number 874908-14-2[6][7][8]1352792-15-4[9][10]
Molecular Formula C₂₇H₃₆N₂O₅[6][8]C₂₇H₃₁D₅N₂O₅[9][10]
Molecular Weight 468.59 g/mol [6][7][8]473.62 g/mol [9]
Appearance White to off-white solid[7]Solid

Table 2: Spectroscopic and Chromatographic Data

Analysis Type3'-Hydroxy RepaglinideThis compound
¹H NMR Data available from suppliers[7]Data available from suppliers[10]
LC-MS Data available from suppliers[7]Data available from suppliers[10]
RP-HPLC Data available from suppliers[7]Data available from suppliers[10]
Purity (Typical) >95% (HPLC)[6]>99% (isotopic purity)
Detailed Methodologies for Characterization
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with UV detection. A C18 column is commonly used with a gradient elution of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition. The mass spectrum of the deuterated compound will show a mass shift of +5 amu compared to the non-deuterated standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure. In the spectrum of this compound, the signals corresponding to the ethoxy group protons will be absent, confirming the location of the deuterium labels. ¹³C NMR can also be used for further structural confirmation.

Conclusion

The synthesis and characterization of this compound are crucial for its application as an internal standard in metabolic research. While the synthetic route presented here is a proposed pathway, it is based on robust and well-established chemical reactions. The characterization of the final product using a combination of chromatographic and spectroscopic techniques is essential to ensure its quality and reliability for quantitative analytical studies. The evolving understanding of Repaglinide metabolism, particularly the structural identity of its primary metabolites, underscores the importance of having well-characterized standards like this compound for accurate and reliable research in drug development and clinical pharmacology.

References

An In-depth Technical Guide on the Physicochemical Properties of Deuterated Repaglinide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the major metabolites of repaglinide (B1680517) and their deuterated analogues. The information presented herein is intended to support research and development efforts in the fields of drug metabolism, pharmacokinetics, and medicinal chemistry.

Introduction to Repaglinide and its Metabolism

Repaglinide is an oral antidiabetic drug belonging to the meglitinide (B1211023) class.[1][2] It is used for the management of type 2 diabetes mellitus.[2] Repaglinide lowers blood glucose by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][3] The mechanism of action involves the closure of ATP-dependent potassium channels in the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[3][4]

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][5][6] This metabolic activity results in the formation of several metabolites, the most significant of which are the M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylated on the piperidine (B6355638) ring) metabolites.[5] These metabolites are pharmacologically inactive and are primarily excreted in the feces via bile.[1][7]

The use of deuterium-labeled compounds in pharmaceutical research has gained significant traction. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can alter the physicochemical properties of a molecule and influence its metabolic fate.[8] This is primarily due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[8] Understanding the physicochemical properties of these deuterated metabolites is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Physicochemical Properties of Repaglinide and its Metabolites

Table 1: Physicochemical Properties of Repaglinide

PropertyValueSource
Molecular FormulaC₂₇H₃₆N₂O₄[9]
Molecular Weight452.59 g/mol [9]
pKa (acidic)4.16 - 4.2[6][10][11]
pKa (basic)6.0 - 6.01[6][10][11]
logP3.97 - 5.9[9][10][11]
Aqueous Solubility34 µg/mL at 37°C[10]

Table 2: Predicted Physicochemical Properties of Non-Deuterated Repaglinide Metabolites

MetabolitePredicted pKa (acidic)Predicted pKa (basic)Predicted logPPredicted Aqueous Solubility
M1 (Aromatic Amine)~4.0~5.8~3.5Increased
M2 (Dicarboxylic Acid)~3.8, ~4.5~5.9~2.0Significantly Increased
M4 (Hydroxylated)~4.1~6.0~3.2Increased

Disclaimer: The values for the metabolites are computationally predicted and should be confirmed by experimental data.

Table 3: Inferred Physicochemical Properties of Deuterated Repaglinide Metabolites

Deuterated MetaboliteInferred pKaInferred logPInferred Aqueous SolubilityRationale for Inference
Deuterated M1Slightly higher than M1Slightly lower than M1Potentially slightly increasedDeuteration can slightly increase pKa and decrease lipophilicity.
Deuterated M2Slightly higher than M2Slightly lower than M2Potentially slightly increasedSimilar to deuterated M1, with the effect being more pronounced due to the presence of two acidic groups.
Deuterated M4Slightly higher than M4Slightly lower than M4Potentially slightly increasedSimilar to deuterated M1.

Signaling and Metabolic Pathways

Repaglinide Signaling Pathway for Insulin Secretion

The following diagram illustrates the mechanism by which repaglinide stimulates insulin secretion from pancreatic β-cells.

G cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Metabolism Metabolism GLUT2->Metabolism ATP ATP Metabolism->ATP Increases ATP/ADP ratio K_ATP_channel ATP-sensitive K+ Channel ATP->K_ATP_channel Closes Depolarization Depolarization K_ATP_channel->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers Repaglinide Repaglinide Repaglinide->K_ATP_channel Closes G Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 Oxidation M2 M2 (Dicarboxylic Acid) Repaglinide->M2 Oxidation & Dealkylation M4 M4 (Hydroxylated) Repaglinide->M4 Hydroxylation CYP3A4 CYP3A4 CYP3A4->M1 CYP3A4->M2 CYP2C8 CYP2C8 CYP2C8->M4 G cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Profiling cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Deuterated Metabolite Purification Purification & Characterization Synthesis->Purification pKa pKa Determination (Potentiometry) Purification->pKa logP logP Determination (Shake-Flask) Purification->logP Solubility Solubility Assay (Kinetic/Thermodynamic) Purification->Solubility Data_Analysis Data Analysis pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis ADME_Prediction ADME Property Prediction Data_Analysis->ADME_Prediction Report Final Report ADME_Prediction->Report

References

An In-Depth Technical Guide on the Role of 4'-Hydroxy Repaglinide and its Deuterated Analog in CYP2C8 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the role of Repaglinide (B1680517) and its metabolites in the context of Cytochrome P450 2C8 (CYP2C8) inhibition studies. A critical clarification is made regarding the primary CYP2C8-mediated metabolite, now definitively identified as 4'-Hydroxy Repaglinide. The function of deuterated analogs, such as 3'-Hydroxy Repaglinide-d5, as indispensable tools in bioanalysis is also elucidated.

Introduction: Correcting the Record on Repaglinide Metabolism

Repaglinide, an insulin (B600854) secretagogue for the treatment of type 2 diabetes, is extensively metabolized in the liver, primarily by CYP2C8 and CYP3A4.[1][2] For years, the major metabolite formed by CYP2C8 was referred to as 3'-hydroxyrepaglinide. However, recent, definitive structural analysis using high-resolution mass spectrometry and 2D NMR spectroscopy has unequivocally identified the site of hydroxylation on the piperidine (B6355638) ring to be the 4-position.[3] Therefore, the correct nomenclature for this key metabolite is 4'-Hydroxy Repaglinide (also referred to as M4).[1][3]

This distinction is critical as the formation of 4'-Hydroxy Repaglinide is a recommended in vitro and in vivo marker reaction for assessing CYP2C8 activity and inhibition.[3] Understanding the precise metabolic pathway is fundamental for accurate drug-drug interaction (DDI) predictions and for the correct application of analytical reagents in these studies.

The deuterated compound, this compound, despite its name reflecting the older nomenclature, serves as a crucial analytical tool. It is not an inhibitor of CYP2C8 but is used as an internal standard for the accurate quantification of the 4'-Hydroxy Repaglinide metabolite in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Repaglinide Metabolic Pathways

Repaglinide undergoes extensive oxidative metabolism, with CYP2C8 and CYP3A4 being the principal enzymes involved.[1][2] The major metabolic pathways are summarized below:

  • CYP2C8-mediated Hydroxylation: CYP2C8 is the primary enzyme responsible for the formation of 4'-Hydroxy Repaglinide (M4) through hydroxylation on the piperidine ring.[1][3] This pathway is a sensitive and specific marker for CYP2C8 activity.

  • CYP3A4-mediated Metabolism: CYP3A4 primarily catalyzes the formation of the aromatic amine metabolite M1 and the oxidized dicarboxylic acid M2.[1][4]

  • Dual Contribution: Both enzymes can contribute to the formation of some metabolites, but the pathways leading to M4 (by CYP2C8) and M1/M2 (by CYP3A4) are the most distinct and are used for reaction phenotyping.[1]

G Repaglinide Repaglinide M4 4'-Hydroxy Repaglinide (M4) Repaglinide->M4 CYP2C8 M1 Aromatic Amine (M1) Repaglinide->M1 CYP3A4 M2 Dicarboxylic Acid (M2) Repaglinide->M2 CYP3A4

Primary metabolic pathways of Repaglinide.

Quantitative Data on CYP2C8 Inhibition using Repaglinide

The following table summarizes in vitro inhibition data for known CYP2C8 inhibitors on Repaglinide metabolism. These studies typically measure the depletion of the parent drug, Repaglinide, as a composite measure of inhibition of both CYP2C8 and CYP3A4 pathways.

InhibitorParameterValue (µM)Experimental SystemSubstrateReference
Trimethoprim (B1683648) IC50129Human Liver MicrosomesRepaglinide (220 nM)[5]
Quercetin Ki24.2Human Liver MicrosomesRepaglinide[6]
Bezafibrate IC5037.7Human Liver MicrosomesRepaglinide[1]
Gemfibrozil IC50111Human Liver MicrosomesRepaglinide[1]
Fenofibrate IC50164Human Liver MicrosomesRepaglinide[1]
Rifampicin (B610482) IC5013.7Human Liver MicrosomesRepaglinide[1]

Detailed Experimental Protocol: In Vitro CYP2C8 Inhibition Assay

This protocol describes a typical in vitro experiment to determine the inhibitory potential of a test compound on CYP2C8-mediated Repaglinide metabolism using human liver microsomes (HLM).

Materials and Reagents
  • Repaglinide (Substrate)

  • 4'-Hydroxy Repaglinide (Metabolite standard)

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test Inhibitor (e.g., Gemfibrozil, Trimethoprim)

  • Acetonitrile (B52724) (ACN) with 0.1% Formic Acid (Stopping Solution)

  • Water, HPLC-grade

  • Methanol, HPLC-grade

Experimental Workflow

G cluster_0 Incubation Preparation cluster_1 Enzymatic Reaction cluster_2 Sample Processing cluster_3 Analysis A1 Prepare HLM, Buffer, and Inhibitor mixture A2 Pre-incubate at 37°C A1->A2 A3 Add Repaglinide (Substrate) A2->A3 B1 Initiate reaction with NADPH Regenerating System A3->B1 B2 Incubate at 37°C with shaking B1->B2 C1 Terminate reaction with cold Acetonitrile + IS* B2->C1 C2 Centrifuge to pellet protein C1->C2 C3 Transfer supernatant C2->C3 D1 LC-MS/MS Analysis C3->D1 D2 Quantify 4'-Hydroxy Repaglinide D1->D2 D3 Calculate % Inhibition and IC50 D2->D3

Workflow for a CYP2C8 inhibition assay.

Step-by-Step Procedure
  • Preparation of Incubation Mixtures:

    • In a 96-well plate, add potassium phosphate buffer (pH 7.4).

    • Add a solution of the test inhibitor at various concentrations (typically a serial dilution). For the control wells, add the vehicle solvent.

    • Add the pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation of the Reaction:

    • Add Repaglinide solution to all wells. The final concentration should be at or below its Km for CYP2C8 to ensure sensitivity to competitive inhibitors.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range for metabolite formation. Gentle shaking is recommended.

  • Termination of the Reaction:

    • Stop the reaction by adding a sufficient volume (e.g., 2-3 times the incubation volume) of ice-cold acetonitrile containing the internal standard, this compound.

  • Sample Preparation for Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatography: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: The instrument is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Specific parent-to-daughter ion transitions for 4'-Hydroxy Repaglinide and the internal standard (this compound) are monitored for quantification.

  • Quantification: The peak area ratio of the analyte (4'-Hydroxy Repaglinide) to the internal standard is calculated. This ratio is then used to determine the concentration of the metabolite formed based on a standard curve.

Data Analysis
  • The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the control (vehicle) wells.

  • The percentage of inhibition is calculated for each inhibitor concentration.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The study of CYP2C8 inhibition is a critical component of drug development to predict potential drug-drug interactions. The use of Repaglinide as a probe substrate is well-established, but it is imperative for researchers to use the correct nomenclature of 4'-Hydroxy Repaglinide for its primary CYP2C8-mediated metabolite. Furthermore, the role of deuterated analogs like This compound should be correctly understood as analytical internal standards, not as modulators of enzyme activity. Adherence to precise experimental protocols and accurate data interpretation, grounded in the correct metabolic pathways, is essential for generating reliable and translatable results in drug safety assessment.

References

The Pharmacokinetics of Repaglinide and its Hydroxylated Metabolite in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of the anti-diabetic agent repaglinide (B1680517) and its primary hydroxylated metabolite. It details the metabolic pathways, summarizes key pharmacokinetic parameters in rodent models, and outlines the rigorous experimental and bioanalytical protocols used for their determination. This document is intended to serve as a core resource for professionals involved in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction: Repaglinide and its Metabolism

Repaglinide is a fast-acting oral hypoglycemic agent used in the management of type 2 diabetes. It stimulates insulin (B600854) secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[1] The disposition of repaglinide is characterized by rapid absorption and extensive hepatic metabolism, primarily through oxidative biotransformation.[1]

The metabolism of repaglinide is principally catalyzed by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1] These enzymes are responsible for the formation of several metabolites, including an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated species (M4).[1] While early literature often referred to the primary hydroxylated metabolite as 3'-hydroxy repaglinide, recent definitive spectroscopic analysis has identified the major CYP2C8-mediated metabolite as 4'-hydroxy repaglinide .[2] For clarity, this guide will refer to the hydroxylated metabolite based on this updated structural information. The deuterated compound, 3'-Hydroxy Repaglinide-d5 , serves as a critical internal standard for the accurate bioanalysis of this metabolite.

Metabolic Pathway of Repaglinide

Repaglinide undergoes extensive phase I metabolism in the liver. The two primary cytochrome P450 enzymes involved, CYP3A4 and CYP2C8, produce distinct major metabolites. CYP2C8 is primarily responsible for the hydroxylation of the piperidine (B6355638) ring to form 4'-hydroxy repaglinide (M4), while CYP3A4 catalyzes the formation of the M1 and M2 metabolites.[1]

Repaglinide Metabolism Repaglinide Repaglinide CYP2C8 CYP2C8 Repaglinide->CYP2C8 CYP3A4 CYP3A4 Repaglinide->CYP3A4 M4 4'-Hydroxy Repaglinide (M4) M1_M2 Metabolites M1 & M2 CYP2C8->M4 Hydroxylation CYP3A4->M1_M2 Oxidation

Caption: Metabolic conversion of Repaglinide by CYP enzymes.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetics of Repaglinide in Rats (Oral Administration)
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
0.4297 ± 1030.33 - 0.75Not Reported[3]
0.5105.1 ± 30Not ReportedNot Reported[4]
0.5Not ReportedNot Reported473.6 ± 79.5[4]

Data are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetics of Repaglinide in Rats (Intravenous Administration)
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
0.2Not ReportedNot Reported266.8 ± 31.9[5]
0.4Not ReportedNot Reported557.1 ± 72.4[3]

Data are presented as mean ± standard deviation where available.

Experimental Protocols

A standardized preclinical pharmacokinetic study of repaglinide involves several key stages, from animal preparation to bioanalytical quantification. The following protocols are synthesized from established methodologies.

In Vivo Pharmacokinetic Study Workflow

The typical workflow for a preclinical pharmacokinetic study in rats is depicted below. This process ensures humane animal handling, accurate dosing, systematic sample collection, and robust data generation.

PK Workflow cluster_pre Pre-Dosing cluster_study Study Conduct cluster_analysis Bioanalysis & Data Acclimatization Animal Acclimatization (1 week) Fasting Overnight Fasting (12 hours) Acclimatization->Fasting Cannulation Femoral Artery/Vein Cannulation Fasting->Cannulation Dosing Oral Gavage or IV Administration Cannulation->Dosing Sampling Serial Blood Sampling (e.g., 0, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360, 480 min) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Plasma Storage (-80°C) Processing->Storage Extraction Sample Preparation (Protein Precipitation / LLE) Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

Caption: Standard workflow for a preclinical pharmacokinetic study in rats.
Detailed Methodologies

Animals:

  • Species: Male Sprague-Dawley rats are commonly used.[5]

  • Acclimatization: Animals are acclimated for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Preparation: Prior to dosing, rats are typically fasted overnight (approximately 12 hours) and may undergo cannulation of the femoral artery or vein for serial blood sampling.[3]

Drug Administration:

  • Oral (p.o.): Repaglinide is dissolved in a suitable vehicle (e.g., distilled water, or a mixture of DMSO, ethanol, polyethylene (B3416737) glycol 400, and saline) and administered via intragastric gavage using a feeding tube.[3][5]

  • Intravenous (i.v.): For intravenous studies, repaglinide is dissolved in a saline solution and injected through the femoral vein.[5]

Blood Sampling:

  • Method: Blood samples (approximately 300 µL) are collected via the cannulated femoral artery at predetermined time points.[3]

  • Schedule: A typical serial sampling schedule for an oral study includes time points such as 0, 10, 20, 30, 45, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.[3]

  • Processing: Blood samples are immediately transferred into heparinized tubes and centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is then transferred to clean tubes and stored at -80°C until analysis.[3]

Bioanalytical Method: LC-MS/MS

The simultaneous quantification of repaglinide and its metabolites in plasma is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation (Protein Precipitation):

  • An aliquot of plasma (e.g., 50 µL) is transferred to a microcentrifuge tube.[6]

  • An internal standard (IS) solution is added. For the analysis of the hydroxylated metabolite, This compound is used. For the parent drug, a structurally unrelated compound or a deuterated version like Repaglinide-d5 can be employed.

  • A precipitating agent, typically cold acetonitrile, is added to the plasma sample.[6]

  • The sample is vortex-mixed and then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions (Representative):

  • Chromatographic Column: A reverse-phase C18 column (e.g., Chromolith RP-18e) is typically used for separation.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.[6]

  • Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in the positive ion, multiple reaction monitoring (MRM) mode.[6]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard to ensure selectivity and sensitivity.

Conclusion

This technical guide has detailed the metabolic pathways and preclinical pharmacokinetic profile of repaglinide, with a focus on rodent models. While robust data exists for the parent compound, a notable gap in the public literature is the absence of in vivo pharmacokinetic data for its primary hydroxylated metabolite, 4'-hydroxy repaglinide. The experimental and bioanalytical methodologies outlined herein, particularly the use of stable isotope-labeled internal standards like this compound, provide a framework for conducting rigorous preclinical studies to further elucidate the complete disposition of repaglinide and its metabolites. Future research should aim to quantify the in vivo exposure of major metabolites to fully understand their contribution to the overall pharmacology and safety profile of repaglinide.

References

Unraveling the Metabolic Fate of Repaglinide: A Technical Guide Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic profile of the anti-diabetic drug repaglinide (B1680517), with a specific focus on the application of stable isotope labeling techniques. By leveraging the power of stable isotopes, researchers can achieve more precise and comprehensive insights into the biotransformation of repaglinide, aiding in drug development and safety assessment. This document provides a compilation of quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Introduction to Repaglinide Metabolism

Repaglinide is a short-acting insulin (B600854) secretagogue used for the treatment of type 2 diabetes.[1] It is rapidly absorbed and extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[2] Understanding its metabolic pathways is crucial for predicting drug-drug interactions, assessing inter-individual variability in response, and ensuring patient safety. Stable isotope labeling has emerged as a powerful tool in drug metabolism studies, offering a non-radioactive method to trace the fate of a drug and its metabolites.[3] By replacing one or more atoms of a drug molecule with a stable heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), the labeled compound can be distinguished from its endogenous counterparts by mass spectrometry.[3]

Metabolic Pathways of Repaglinide

The primary routes of repaglinide metabolism involve oxidation and glucuronidation. The main oxidative metabolites are formed through the action of cytochrome P450 enzymes, predominantly CYP2C8 and CYP3A4.[4][5]

The key metabolites of repaglinide are:

  • M1: An aromatic amine formed via oxidative dealkylation, primarily by CYP3A4.[4]

  • M2: An oxidized dicarboxylic acid, which is a major metabolite in humans, with its formation involving aldehyde dehydrogenase.[6]

  • M4: Formed by hydroxylation on the piperidine (B6355638) ring, this is a major metabolite generated by CYP2C8.[4]

  • Repaglinide Acyl Glucuronide (M7): A direct conjugate of repaglinide.[1]

These metabolites are largely inactive and are primarily excreted in the feces via bile.[1]

Visualizing the Metabolic Pathway

The following diagram illustrates the main metabolic pathways of repaglinide.

Repaglinide_Metabolism Metabolic Pathways of Repaglinide Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Dicarboxylic Acid) Repaglinide->M2 CYP3A4 / ADH M4 M4 (Hydroxylated Piperidine) Repaglinide->M4 CYP2C8 M7 M7 (Acyl Glucuronide) Repaglinide->M7 UGTs Excretion Excretion (Feces) M1->Excretion M2->Excretion M4->Excretion M7->Excretion

Metabolic Pathways of Repaglinide

Quantitative Analysis of Repaglinide Metabolism

The following tables summarize the quantitative data on the in vitro metabolism of repaglinide, collated from various studies. These values can vary depending on the experimental system and conditions.

Table 1: In Vitro Metabolism of Repaglinide in Human Liver Microsomes
MetaboliteFormation Rate (pmol/min/mg protein)Contributing Enzyme(s)Reference
M1VariableCYP3A4[4]
M4VariableCYP2C8[4]

Note: Formation rates for M1 and M4 show significant inter-individual variability.

Table 2: Kinetic Parameters for Repaglinide Metabolite Formation in Recombinant Human CYP Enzymes
EnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol CYP)Reference
rCYP2C8M4~2.3~300.8 (in HLM)[7]
rCYP3A4M1~13.2~958.2 (in HLM)[7]

Note: Vmax values are reported from human liver microsome (HLM) studies and may differ in recombinant systems.

Table 3: Relative Contribution of Metabolic Pathways in Different In Vitro Systems
In Vitro SystemCYP2C8 Contribution (%)CYP3A4 Contribution (%)Glucuronidation (%)Reference
Human Hepatocytes<50<502-20[6]
Human Liver S9<50<502-20[6]
Human Liver Microsomes<50<502-20[6]

Experimental Protocols for Stable Isotope-Based Repaglinide Metabolism Studies

This section outlines a general experimental workflow for investigating the metabolic profile of repaglinide using stable isotope labeling.

Synthesis of Stable Isotope-Labeled Repaglinide

The synthesis of a stable isotope-labeled version of repaglinide, for instance, deuterium-labeled repaglinide (d-repaglinide), is the first critical step. This can be achieved through various methods, including hydrogen-deuterium exchange reactions on the parent molecule or a late-stage intermediate.[8] For example, deuterium can be introduced at positions less likely to be metabolically active to avoid kinetic isotope effects that could alter the metabolic profile. Commercially available deuterium-labeled precursors can also be utilized in a multi-step synthesis.[9] A common approach is the reduction of a suitable precursor with a deuterated reducing agent like sodium borodeuteride (NaBD₄).[9]

In Vitro Incubation

Objective: To identify and quantify the metabolites of repaglinide formed by liver enzymes.

Materials:

  • Stable isotope-labeled repaglinide (e.g., d-repaglinide)

  • Unlabeled repaglinide

  • Human liver microsomes (HLM) or cryopreserved human hepatocytes

  • NADPH regenerating system (for HLM)

  • Phosphate (B84403) buffer

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound or a different isotopologue of repaglinide)

Protocol:

  • Prepare incubation mixtures containing HLM or hepatocytes in phosphate buffer.

  • Add a known concentration of stable isotope-labeled repaglinide to the incubation mixtures.

  • For HLM, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile.

  • Add the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Sample Analysis by LC-MS/MS

Objective: To separate, detect, and quantify repaglinide and its metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

LC Parameters (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

MS/MS Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Repaglinide (unlabeled): e.g., m/z 453.3 -> 162.2[10]

    • d-Repaglinide: Determined based on the mass shift from deuterium labeling.

    • Metabolites: Predicted m/z values for the labeled and unlabeled metabolites are monitored. For example, for M4 (hydroxylation), the mass would increase by 16 Da.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a stable isotope-based drug metabolism study.

Experimental_Workflow Stable Isotope Labeling Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesize Stable Isotope-Labeled Drug Incubation Incubate Labeled Drug with In Vitro System Synthesis->Incubation Incubation_Setup Prepare In Vitro System (e.g., HLM) Incubation_Setup->Incubation Quenching Quench Reaction & Prepare Sample Incubation->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data_Processing Data Processing & Metabolite Identification LCMS->Data_Processing Quantification Quantitative Analysis Data_Processing->Quantification

Stable Isotope Labeling Experimental Workflow

Logical Relationship in Metabolite Identification

The use of stable isotopes provides a clear logical framework for the identification of drug metabolites. The mass spectrometer is programmed to look for pairs of peaks with a specific mass difference corresponding to the mass of the incorporated isotope(s).

Visualization of the Logical Relationship

The following diagram illustrates the logical relationship between the administration of a labeled drug and the detection of its metabolites.

Logical_Relationship Logical Framework for Metabolite Identification cluster_input Input cluster_process Biological System cluster_output Mass Spectrometry Detection Labeled_Drug Administer Drug with Known Isotopic Label (e.g., +4 Da) Metabolism Metabolic Transformation Labeled_Drug->Metabolism Parent_Ion Detect Parent Drug Isotope Cluster (m/z and m/z+4) Metabolism->Parent_Ion Metabolite_Ion Search for Metabolite Isotope Clusters with the Same Mass Shift (e.g., m/z' and m/z'+4) Metabolism->Metabolite_Ion Parent_Ion->Metabolite_Ion Confirms drug-related origin

Logical Framework for Metabolite Identification

Conclusion

The use of stable isotopes offers a robust and precise methodology for elucidating the metabolic profile of repaglinide. This technical guide provides a foundational understanding for researchers and drug development professionals to design and execute studies aimed at comprehensively characterizing the biotransformation of this important anti-diabetic agent. The detailed protocols and quantitative data presented herein serve as a valuable resource for advancing our knowledge of repaglinide's metabolism, ultimately contributing to its safer and more effective use in clinical practice.

References

In Vitro Metabolism of Repaglinide to its 4'-Hydroxy Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of the anti-diabetic drug repaglinide (B1680517), with a specific focus on its hydroxylation to the 4'-hydroxy metabolite. The document details the enzymatic pathways involved, presents quantitative kinetic data, and offers comprehensive experimental protocols for studying these metabolic processes.

Introduction to Repaglinide Metabolism

Repaglinide is a short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, used for the management of type 2 diabetes. It is rapidly and extensively metabolized in the liver, primarily through oxidation and glucuronidation, before excretion.[1][2] The main metabolic pathways are mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4.[2][3]

The major metabolites of repaglinide include:

  • M1 (aromatic amine): Primarily formed by CYP3A4.[2][3]

  • M2 (oxidized dicarboxylic acid): Also predominantly formed by CYP3A4.[2]

  • M4 (4'-hydroxyrepaglinide): This metabolite, resulting from the hydroxylation of the piperidine (B6355638) ring, is a key product of CYP2C8 activity.[2][3] It is important to note that this metabolite was previously misidentified as 3'-hydroxyrepaglinide.

  • M7 (acyl glucuronide): Formed by direct glucuronidation.

None of these metabolites exhibit clinically significant hypoglycemic activity.[2] Understanding the in vitro metabolism of repaglinide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.

Quantitative Metabolic Data

The following table summarizes the available quantitative kinetic parameters for the in vitro metabolism of repaglinide in human liver microsomes (HLM).

ParameterValueIn Vitro SystemPrimary Enzyme(s)Reference
Overall Repaglinide Metabolism
Vmax (pmol/min/mg protein)2850 ± 417HLMCYP2C8, CYP3A4[1]
Km (μM)42.8 ± 16.7HLMCYP2C8, CYP3A4[1]
Metabolite Formation Rates in HLM (from a panel of 12 donors)
M1 Formation (pmol/min/mg protein)100 - 1110HLMCYP3A4[3]
M2 Formation (pmol/min/mg protein)0 - 190HLMCYP3A4[3]
M4 Formation (pmol/min/mg protein)160 - 880HLMCYP2C8[3]
M4 (4'-hydroxyrepaglinide) Formation Kinetics
Km (μM)10.2HLMCYP2C8
Km (μM)5.4Recombinant CYP2C8CYP2C8

Experimental Protocols

This section outlines a detailed methodology for a typical in vitro experiment to assess the metabolism of repaglinide in human liver microsomes (HLM), followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

In Vitro Incubation for Repaglinide Metabolism

Objective: To determine the rate of formation of repaglinide metabolites in the presence of human liver microsomes.

Materials:

  • Repaglinide

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

    • In separate microcentrifuge tubes, add the required volume of HLM (to achieve a final protein concentration of 0.2-0.5 mg/mL).

    • Add the master mix to the tubes containing HLM.

  • Pre-incubation:

    • Pre-incubate the HLM and buffer/NADPH mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding repaglinide (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture. The final substrate concentration will depend on the experimental design (e.g., for kinetic studies, a range of concentrations bracketing the Km value should be used).

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle shaking. The incubation time should be optimized to ensure linear metabolite formation (typically 0-60 minutes).

  • Termination of Reaction:

    • At predetermined time points, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This step also serves to precipitate the microsomal proteins.

  • Sample Preparation for Analysis:

    • Vortex the terminated reaction mixtures vigorously.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new set of tubes or a 96-well plate for HPLC-MS/MS analysis.

  • Controls:

    • Include control incubations without the NADPH regenerating system to assess for any non-enzymatic degradation.

    • Include control incubations without HLM to ensure that any observed metabolism is enzyme-mediated.

HPLC-MS/MS Analysis of Repaglinide and its Metabolites

Objective: To separate and quantify repaglinide and its metabolites from the in vitro incubation samples.

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the parent drug from its metabolites (e.g., starting with a low percentage of mobile phase B and increasing it over the run).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Repaglinide: m/z 453.3 → 162.2

    • 4'-hydroxyrepaglinide (M4): m/z 469.3 → 162.2 (Note: The exact m/z will depend on the specific structure and fragmentation, this is an illustrative example).

    • M1: (Specific m/z to be determined based on its structure).

    • M2: (Specific m/z to be determined based on its structure).

  • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum sensitivity.

Data Analysis:

  • Quantify the concentrations of repaglinide and its metabolites by comparing the peak areas from the samples to those of a standard curve prepared with known concentrations of the analytes.

Visualizations

Metabolic Pathway of Repaglinide

Repaglinide_Metabolism cluster_CYP CYP450 Oxidation cluster_UGT Glucuronidation Repaglinide Repaglinide M4 4'-hydroxyrepaglinide (M4) Repaglinide->M4 Hydroxylation M1 Aromatic Amine (M1) Repaglinide->M1 M2 Oxidized Dicarboxylic Acid (M2) Repaglinide->M2 M7 Acyl Glucuronide (M7) Repaglinide->M7 CYP2C8 CYP2C8 CYP2C8->M4 CYP3A4 CYP3A4 CYP3A4->M1 CYP3A4->M2 UGTs UGTs UGTs->M7

Caption: Metabolic pathway of repaglinide.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_Incubation In Vitro Incubation cluster_Analysis Sample Analysis prep Prepare Incubation Mixture (HLM, Buffer, NADPH) pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate Reaction with Repaglinide pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_ms Analyze by HPLC-MS/MS supernatant->hplc_ms data_analysis Data Analysis and Quantification hplc_ms->data_analysis

Caption: Experimental workflow for in vitro repaglinide metabolism.

Signaling Pathway of Repaglinide-Induced Insulin Secretion

Insulin_Secretion_Pathway cluster_Pancreatic_Beta_Cell Pancreatic Beta-Cell Repaglinide Repaglinide K_ATP_channel ATP-sensitive K+ Channel Repaglinide->K_ATP_channel Blocks Membrane_Depolarization Membrane Depolarization K_ATP_channel->Membrane_Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leading to

Caption: Signaling pathway of repaglinide-induced insulin secretion.

References

Structural Elucidation of 3'-Hydroxy Repaglinide-d5: A Technical Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3'-Hydroxy Repaglinide-d5, a deuterated metabolite of the anti-diabetic drug Repaglinide (B1680517), utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the metabolic context, experimental protocols, and the detailed analysis of NMR data for the unambiguous identification of this compound.

Introduction: The Role of Metabolite Identification in Drug Development

The study of drug metabolism is a cornerstone of pharmaceutical research and development. Understanding how a drug is transformed within the body is critical for assessing its efficacy, safety, and potential for drug-drug interactions. Repaglinide, a member of the meglitinide (B1211023) class of oral anti-diabetic drugs, undergoes extensive metabolism primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4[1][2][3]. The identification and characterization of its metabolites are therefore essential.

Isotopically labeled compounds, such as this compound, serve as invaluable internal standards for quantitative bioanalysis and as tools for metabolic pathway studies[4][5]. The incorporation of five deuterium (B1214612) atoms provides a distinct mass signature for mass spectrometry and alters the NMR spectrum in a predictable way, aiding in structural confirmation[6].

A pivotal discovery in the study of Repaglinide metabolism has been the correction of a structural misassignment. For years, the primary metabolite formed by the CYP2C8 enzyme was believed to be 3'-Hydroxy Repaglinide. However, recent and definitive studies employing advanced 2D NMR techniques have unequivocally demonstrated that the actual site of hydroxylation is the 4'-position of the piperidine (B6355638) ring, leading to the formation of 4'-Hydroxy Repaglinide[7][8]. While 3'-Hydroxy Repaglinide is a possible metabolite, this guide focuses on its structural elucidation, which employs the same powerful NMR methodologies that enabled the correction of the major metabolic pathway.

Metabolic Pathway of Repaglinide

Repaglinide is metabolized into several products, with the key pathways involving oxidation. The deuterated analog, Repaglinide-d5, is expected to follow the same metabolic routes. The diagram below illustrates the formation of hydroxylated metabolites.

Fig. 1: Metabolic Pathway of Repaglinide-d5 Repaglinide_d5 Repaglinide-d5 Metabolite_3OH This compound Repaglinide_d5->Metabolite_3OH Hydroxylation Metabolite_4OH 4'-Hydroxy Repaglinide-d5 (Major Metabolite) Repaglinide_d5->Metabolite_4OH Hydroxylation CYP2C8 CYP2C8 CYP2C8->Repaglinide_d5 CYP3A4 CYP3A4 CYP3A4->Repaglinide_d5

Caption: Fig. 1: Metabolic Pathway of Repaglinide-d5.

Theoretical NMR-Based Structural Elucidation

In the absence of published experimental spectra for this compound, a theoretical approach based on established NMR principles and data from the parent compound, Repaglinide, is employed.

Positional Analysis of Deuterium Labels

Commercial preparations of Repaglinide-d5 and its metabolites confirm that the five deuterium atoms are located on the ethoxy group attached to the benzoic acid ring. The IUPAC name is therefore 2-(ethoxy-d5)-4-[2-[[(1S)-3-methyl-1-[2-(3-hydroxy-1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid[9][10][11]. This specific labeling has predictable consequences in the NMR spectra:

  • ¹H-NMR: The characteristic quartet and triplet signals of the ethoxy group will be absent.

  • ¹³C-NMR: The signals for the two carbons of the ethoxy group will be present but will appear as complex multiplets with significantly lower intensity due to the carbon-deuterium coupling and the longer relaxation times of deuterated carbons.

Predicted ¹H and ¹³C NMR Spectral Data

The introduction of a hydroxyl group at the 3'-position of the piperidine ring is expected to cause a downfield shift of the proton at this position (H-3') and to a lesser extent, the adjacent protons (H-2' and H-4'), compared to the parent Repaglinide molecule.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known assignments for Repaglinide[12][13] and standard substituent effects.

Table 1: Predicted ¹H-NMR Data for this compound (in DMSO-d6)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~9.7s1H-COOHCarboxylic acid proton
~8.2d1HAr-HAromatic proton
~7.1 - 7.4m6HAr-HAromatic protons
~6.8d1HAr-HAromatic proton
~6.2d1HAr-HAromatic proton
~3.8m1HH-3'Proton on carbon bearing the new -OH group
~3.7s2H-CH₂-CO-Methylene protons
~3.5m1HH-2'eq, H-6'eqPiperidine protons
~3.2m1HH-2'ax, H-6'axPiperidine protons
~1.2 - 1.8m~10H-CH₂-, -CH-, Piperidine-HAliphatic and remaining piperidine protons
~0.9d6H-CH(CH₃)₂Isopropyl methyl protons
---O-CH₂-CH₃Signals absent due to deuteration
---O-CH₂-CH₃Signals absent due to deuteration

Table 2: Predicted ¹³C-NMR Data for this compound (in DMSO-d6)

Chemical Shift (δ) ppmAssignmentNotes
~172C=OAmide carbonyl
~168C=OCarboxylic acid carbonyl
~158Ar-CAromatic carbon
~120 - 150Ar-CAromatic carbons
~68C-3'Carbon bearing the new -OH group
-O-CD₂-CD₃Signal will be a multiplet with low intensity
~50 - 60C-2', C-6'Piperidine carbons
~20 - 45Aliphatic COther aliphatic and piperidine carbons
-O-CD₂-CD₃Signal will be a multiplet with low intensity

Experimental Protocols

A robust experimental workflow is crucial for the successful isolation and structural elucidation of drug metabolites.

Sample Preparation and Isolation
  • Incubation: Incubate Repaglinide-d5 with human liver microsomes (or a specific CYP enzyme like CYP2C8) in the presence of an NADPH-regenerating system.

  • Extraction: Quench the reaction with a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins and collect the supernatant.

  • Purification: Concentrate the supernatant and purify the metabolites using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and gradient elution.

  • Sample Preparation for NMR: Lyophilize the purified metabolite fraction and dissolve the residue in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.

NMR Data Acquisition

All NMR experiments should be performed on a high-field spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Acquire a standard proton spectrum to identify all proton-bearing moieties.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all carbon environments.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks, particularly within the piperidine ring and the butyl side chain.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton-carbon pairs (¹J-CH).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different fragments of the molecule.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

Visualization of Experimental Workflow and Data Analysis

The logical flow from sample generation to final structure confirmation is depicted below.

Fig. 2: Workflow for Structural Elucidation cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Incubation Incubation with Microsomes Extraction Solvent Extraction Incubation->Extraction HPLC HPLC Purification Extraction->HPLC NMR_1D 1D NMR (¹H, ¹³C) HPLC->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Spectral Assignment NMR_2D->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Fig. 2: Workflow for Structural Elucidation.

To confirm the position of the hydroxyl group at the 3'-position, specific correlations in the 2D NMR spectra would be essential. The diagram below illustrates the key HMBC correlations that would differentiate the 3'-hydroxy from other possible isomers.

Caption: Fig. 3: Key HMBC Correlations for 3'-OH Position. (Note: A placeholder image is used in the DOT script. The arrows indicate expected correlations on the piperidine ring of 3'-Hydroxy Repaglinide.)

A definitive HMBC correlation from the proton at C-3' (H-3') to both C-2' and C-4' would strongly support the 3'-hydroxylation. Further confirmation would come from COSY correlations between H-3' and its neighbors on the piperidine ring.

Conclusion

The structural elucidation of drug metabolites is a complex but essential task in modern drug development. This guide has detailed a comprehensive approach for the characterization of this compound using NMR spectroscopy. By combining 1D and 2D NMR experiments, it is possible to unambiguously determine the chemical structure, including the site of metabolism and the location of isotopic labels. The case of Repaglinide also highlights the power of NMR in correcting previously held assumptions about metabolic pathways, underscoring its role as a definitive analytical tool in the pharmaceutical sciences.

References

understanding the formation of repaglinide metabolites by human liver microsomes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Formation of Repaglinide (B1680517) Metabolites by Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of repaglinide, an anti-diabetic drug of the meglitinide (B1211023) class, with a specific focus on its biotransformation by human liver microsomes (HLM). Understanding the metabolic pathways, the enzymes involved, and the kinetics of metabolite formation is critical for predicting drug-drug interactions, understanding interindividual variability in patient response, and ensuring drug safety and efficacy.

Executive Summary

Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation mediated by the cytochrome P450 (CYP) enzyme system, with less than 2% of an oral dose excreted unchanged.[1] The two principal enzymes responsible for its metabolism are CYP2C8 and CYP3A4 .[2][3] These enzymes convert repaglinide into several metabolites, most notably M1, M2, and M4, which are pharmacologically inactive and primarily excreted in the bile.[2] The dual involvement of CYP2C8 and CYP3A4 has significant implications for clinical pharmacokinetics and potential drug-drug interactions.[1][4] This guide details the specific roles of these enzymes, presents quantitative data on metabolite formation, outlines typical experimental protocols for studying these pathways in HLM, and provides visual representations of the core metabolic processes.

Metabolic Pathways and Key Enzymes

The oxidative metabolism of repaglinide in HLM leads to the formation of several key metabolites. The primary pathways are catalyzed by CYP2C8 and CYP3A4, which exhibit distinct but sometimes overlapping substrate specificities.[3]

  • CYP2C8-Mediated Metabolism : This enzyme is principally responsible for the formation of M4 , a product of hydroxylation on the piperidine (B6355638) ring.[1][2] The M4 metabolic pathway is now considered a specific probe for assessing in vivo CYP2C8 activity and drug interactions.[5]

  • CYP3A4-Mediated Metabolism : CYP3A4 is the main catalyst for the formation of M1 (an aromatic amine resulting from N-dealkylation) and M2 (an oxidized dicarboxylic acid).[1][2][4] The formation of M2 is a more complex process that has also been shown to involve aldehyde dehydrogenase.[5]

While both enzymes can contribute to the formation of multiple metabolites, M4 is predominantly formed by CYP2C8 and M1 by CYP3A4.[1] At therapeutic concentrations of repaglinide (below 0.4 µM), both CYP2C8 and CYP3A4 contribute to its metabolism at comparable rates.[6] However, other studies suggest the overall contribution of CYP2C8 to repaglinide clearance is larger.[7]

Repaglinide_Metabolism cluster_CYP2C8 CYP2C8 Pathway cluster_CYP3A4 CYP3A4 Pathway Repaglinide Repaglinide M4 M4 (Piperidine Hydroxylation) Repaglinide->M4 CYP2C8 (Major) M0_OH M0-OH (Isopropyl Hydroxylation) Repaglinide->M0_OH CYP2C8 M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 (Major) M2 M2 (Dicarboxylic Acid) Repaglinide->M2 CYP3A4 Experimental_Workflow A Prepare Reaction Mixture (HLM, Repaglinide, Buffer) B Pre-incubate at 37°C (Add inhibitors if needed) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Linear formation range) C->D E Terminate Reaction (Ice-cold Acetonitrile) D->E F Sample Processing (Centrifugation) E->F G Analysis (LC-MS/MS) F->G

References

A Comparative Analysis of the Biological Activity of 3'-Hydroxy Repaglinide and its Parent Compound, Repaglinide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Repaglinide (B1680517) is a potent, short-acting insulin (B600854) secretagogue of the meglitinide (B1211023) class, widely used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the blockade of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to cellular depolarization and subsequent insulin exocytosis. The metabolism of repaglinide is extensive, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, resulting in the formation of several metabolites. Among these, 3'-hydroxy repaglinide (or its isomer, 4'-hydroxy repaglinide) is a principal product of CYP2C8-mediated oxidation. A comprehensive review of the available scientific literature indicates that the metabolites of repaglinide, including the hydroxylated forms, do not possess clinically significant hypoglycemic activity. This guide provides a detailed comparison of the biological activity of 3'-hydroxy repaglinide relative to its parent drug, supported by the available data, and outlines key experimental protocols for the assessment of insulin secretagogue activity.

Introduction

Repaglinide's efficacy in controlling postprandial glucose excursions is attributed to its rapid onset and short duration of action, which mimics the physiological insulin release in response to a meal. The drug's pharmacokinetics are characterized by rapid absorption and extensive hepatic metabolism. Understanding the biological activity of its metabolites is crucial for a complete pharmacological profile and for assessing their potential contribution to the therapeutic effect or to any off-target effects. This document focuses on 3'-hydroxy repaglinide, a major metabolite, and compares its biological activity to the parent compound. It is important to note that recent studies suggest the primary metabolite formed by CYP2C8 is 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide; however, for the purpose of this guide, we will refer to the hydroxylated metabolite as 3'-hydroxy repaglinide, while acknowledging this ambiguity.

Comparative Biological Activity

The primary mechanism of action for repaglinide is the closure of KATP channels in pancreatic β-cells. This action is dependent on the presence of functioning β-cells and is glucose-dependent. The major metabolites of repaglinide are an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and a hydroxylated derivative (M4, which includes 3'-hydroxy repaglinide).[1]

Quantitative Data Summary

The following table summarizes the available data, highlighting the lack of quantitative information for the metabolite.

CompoundTargetAssayKey ParameterValueReference
Repaglinide Pancreatic β-cell KATP channelsInsulin Secretion-Potent insulin secretagogue[4]
Pancreatic β-cell KATP channelsKATP channel closure-Effective blocker[5]
3'-Hydroxy Repaglinide Pancreatic β-cell KATP channelsGlucose-lowering activity-No appreciable hypoglycemic activity[1][2][3]

Signaling Pathway of Repaglinide

Repaglinide exerts its effect through a well-defined signaling pathway in the pancreatic β-cell, as depicted in the diagram below.

G Repaglinide Signaling Pathway in Pancreatic β-Cells cluster_membrane Cell Membrane Repaglinide Repaglinide SUR1 Sulfonylurea Receptor 1 (SUR1) Repaglinide->SUR1 Binds to KATP_channel ATP-Sensitive K+ Channel (KATP) Kir62 Kir6.2 Subunit K_ion K+ ions KATP_channel->K_ion Efflux Blocked Depolarization Membrane Depolarization K_ion->Depolarization Accumulation leads to Ca_channel Voltage-Gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_ion Ca2+ ions Ca_channel->Ca_ion Influx Insulin_Vesicles Insulin Vesicles Ca_ion->Insulin_Vesicles Triggers fusion with membrane Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Signaling pathway of repaglinide in pancreatic β-cells.

Experimental Protocols

To assess the biological activity of compounds like repaglinide and its metabolites, several key experiments are employed. The following sections detail the methodologies for these assays.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This assay directly measures the ability of a compound to stimulate insulin release from pancreatic islets.

Objective: To quantify insulin secretion from isolated rodent or human pancreatic islets in response to the test compound at various glucose concentrations.

Materials:

  • Collagenase P

  • Hanks' Balanced Salt Solution (HBSS)

  • RPMI-1640 culture medium

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with HEPES and bovine serum albumin (BSA)

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM)

  • Test compounds (Repaglinide, 3'-Hydroxy Repaglinide) dissolved in a suitable vehicle (e.g., DMSO)

  • Insulin ELISA kit

  • Pancreatic islets isolated from mice or rats.

Procedure:

  • Islet Isolation: Pancreatic islets are isolated from the pancreas by collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics to allow recovery.

  • Pre-incubation: Groups of size-matched islets (e.g., 5-10 islets per well) are pre-incubated for 1-2 hours in KRBB containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

  • Incubation with Test Compounds: The pre-incubation buffer is replaced with KRBB containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of the test compounds.

  • Sample Collection: After a defined incubation period (e.g., 60-90 minutes) at 37°C, the supernatant is collected.

  • Insulin Quantification: The insulin concentration in the collected supernatant is measured using a commercially available Insulin ELISA kit.

  • Data Analysis: Insulin secretion is normalized to the number of islets or total protein content. The dose-response relationship is plotted to determine the EC50 values.

G Workflow for In Vitro Insulin Secretion Assay start Start islet_isolation Pancreatic Islet Isolation start->islet_isolation islet_culture Overnight Culture islet_isolation->islet_culture pre_incubation Pre-incubation (Low Glucose) islet_culture->pre_incubation incubation Incubation with Test Compounds (Low/High Glucose) pre_incubation->incubation sample_collection Supernatant Collection incubation->sample_collection elisa Insulin Quantification (ELISA) sample_collection->elisa data_analysis Data Analysis (EC50) elisa->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro insulin secretion assay.

KATP Channel Activity Assay using Patch-Clamp Electrophysiology

This technique provides a direct measure of the effect of a compound on the ion channel activity.

Objective: To determine the inhibitory effect of the test compound on the KATP channel currents in pancreatic β-cells or a heterologous expression system.

Materials:

  • Patch-clamp rig (amplifier, micromanipulators, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture of insulin-secreting cells (e.g., MIN6 cells) or a cell line expressing recombinant Kir6.2/SUR1 channels (e.g., HEK293 cells)

  • Extracellular and intracellular (pipette) solutions with appropriate ionic compositions.

  • Test compounds.

Procedure:

  • Cell Preparation: Cells are cultured on coverslips suitable for microscopy.

  • Pipette Fabrication: Glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the pipette solution.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to gain electrical access to the cell interior.

  • Current Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV), and KATP channel currents are recorded.

  • Compound Application: The test compound is applied to the cell via the extracellular solution, and the change in KATP channel current is measured.

  • Data Analysis: The inhibition of the KATP channel current is quantified, and a dose-response curve is generated to determine the IC50 value.

Metabolism of Repaglinide

The metabolic fate of repaglinide is a key determinant of its duration of action and overall pharmacological profile.

G Metabolic Pathway of Repaglinide Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 Oxidation M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 Oxidation M4 3'-Hydroxy Repaglinide (M4) Repaglinide->M4 Hydroxylation Inactive_Metabolites Inactive Metabolites M1->Inactive_Metabolites M2->Inactive_Metabolites M4->Inactive_Metabolites CYP3A4 CYP3A4 CYP3A4->M1 CYP3A4->M2 CYP2C8 CYP2C8 CYP2C8->M4

Caption: Simplified metabolic pathway of repaglinide.

Conclusion

The available evidence strongly indicates that 3'-hydroxy repaglinide, a major metabolite of repaglinide, is pharmacologically inactive with respect to glucose-lowering effects. The therapeutic activity of repaglinide is therefore attributable to the parent compound. The lack of quantitative biological activity data for 3'-hydroxy repaglinide in the public domain is a testament to its insignificant role in the overall pharmacology of repaglinide. For drug development professionals, this underscores the importance of early metabolite screening to identify active or potentially toxic metabolites. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of insulin secretagogues and their metabolic products.

References

Isotopic Labeling of Repaglinide: A Technical Guide to Metabolic Pathway Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the isotopic labeling of repaglinide (B1680517), a meglitinide (B1211023) antidiabetic drug, for the comprehensive identification of its metabolic pathways. The document details the key metabolic routes, the enzymes responsible for biotransformation, and the structural characterization of its major metabolites. Furthermore, it offers a compilation of experimental protocols for the synthesis of isotopically labeled repaglinide, in vitro metabolism studies using human liver microsomes, and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy for metabolite identification and quantification. The quantitative data on metabolite formation is summarized in structured tables to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and medicinal chemistry, aiding in the design and execution of studies to elucidate the metabolic fate of repaglinide and other xenobiotics.

Introduction

Repaglinide is a potent, short-acting insulin (B600854) secretagogue used in the management of type 2 diabetes mellitus.[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is primarily determined by its extensive hepatic metabolism.[1][2] A thorough understanding of the metabolic pathways of repaglinide is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring patient safety.

Isotopic labeling is a powerful technique in drug metabolism studies. By introducing a stable or radioactive isotope, such as Carbon-14 (¹⁴C), into the drug molecule, researchers can trace the parent compound and its metabolites through complex biological systems with high sensitivity and specificity.[3][4] This guide focuses on the application of isotopic labeling to elucidate the metabolic fate of repaglinide.

Metabolic Pathways of Repaglinide

The metabolism of repaglinide is complex, involving several enzymatic pathways that lead to the formation of multiple metabolites. The primary routes of biotransformation are oxidation and glucuronidation.

Oxidative Metabolism

The oxidative metabolism of repaglinide is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. The two main isoforms responsible for its oxidation are CYP2C8 and CYP3A4 .[2][5][6] These enzymes catalyze the formation of three major oxidative metabolites, designated as M1, M2, and M4.[2]

  • Metabolite M1 (Aromatic Amine): This metabolite is formed through the oxidative cleavage of the piperidine (B6355638) ring. The formation of M1 is primarily catalyzed by CYP3A4 .[2][5]

  • Metabolite M2 (Oxidized Dicarboxylic Acid): M2 is a further oxidation product of M1. Its formation is also mainly attributed to CYP3A4 .[2]

  • Metabolite M4 (4'-hydroxyrepaglinide): This metabolite results from the hydroxylation of the piperidine ring. Initially, the site of hydroxylation was thought to be the 3'-position, but recent studies using advanced NMR techniques have definitively identified it as the 4'-position . The formation of M4 is predominantly catalyzed by CYP2C8 .[2][5]

Glucuronidation

A minor metabolic pathway for repaglinide involves direct conjugation with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs). This pathway leads to the formation of a repaglinide acyl glucuronide.

The following diagram illustrates the primary metabolic pathways of repaglinide.

Repaglinide_Metabolism cluster_Oxidation Oxidative Metabolism cluster_Glucuronidation Glucuronidation Repaglinide Repaglinide M4 M4 (4'-hydroxyrepaglinide) Repaglinide->M4 CYP2C8 >> CYP3A4 M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 >> CYP2C8 Glucuronide Repaglinide Acyl Glucuronide Repaglinide->Glucuronide UGTs M2 M2 (Oxidized Dicarboxylic Acid) M1->M2 CYP3A4

Figure 1. Metabolic pathways of repaglinide.

Quantitative Analysis of Metabolite Formation

The relative contribution of each metabolic pathway to the overall clearance of repaglinide can be quantified by measuring the formation rates of its metabolites in vitro. The following tables summarize the kinetic parameters for the formation of repaglinide metabolites in human liver microsomes (HLM).

MetaboliteFormation Rate in HLM (pmol/min/mg protein)Predominant EnzymeReference(s)
M1 100 - 1110CYP3A4[5]
M4 160 - 880CYP2C8[5]

Table 1. Formation rates of major oxidative metabolites of repaglinide in a panel of individual human liver microsomes.

EnzymeMetaboliteVmax (pmol/min/mg protein)Km (µM)Reference(s)
CYP2C8 Repaglinide Depletion300.82.3[7]
CYP3A4 Repaglinide Depletion958.213.2[7]

Table 2. Kinetic parameters for repaglinide metabolism by recombinant human CYP enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of repaglinide metabolism using isotopic labeling.

Synthesis of [¹⁴C]-Repaglinide

The following diagram outlines a conceptual workflow for the synthesis of [¹⁴C]-repaglinide.

Synthesis_Workflow cluster_synthesis Synthesis of [14C]-Repaglinide node1 Synthesis of Non-labeled Piperidinyl-phenyl-butylamine Intermediate node3 Coupling Reaction node1->node3 node2 Synthesis of [14C]-labeled Ethoxy-benzoic acid derivative node2->node3 node4 Purification and Characterization of [14C]-Repaglinide node3->node4

Figure 2. Conceptual workflow for [¹⁴C]-repaglinide synthesis.
In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes a typical experiment to investigate the metabolism of [¹⁴C]-repaglinide in HLM.

Materials:

  • [¹⁴C]-Repaglinide (specific activity and radiochemical purity should be determined)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, HLM (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding [¹⁴C]-repaglinide (e.g., 1 µM final concentration) to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Total Radioactivity: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the total radioactivity using a liquid scintillation counter.

    • Metabolite Profiling: Analyze the remaining supernatant by LC-MS/MS to separate and identify the parent drug and its metabolites. The use of a radiodetector in-line with the LC system can aid in identifying radiolabeled peaks.

LC-MS/MS Analysis of Repaglinide and its Metabolites

This protocol provides a general framework for the analysis of repaglinide and its metabolites by LC-MS/MS. Specific parameters may need to be optimized based on the instrument used.

Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8]

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for repaglinide and its metabolites are monitored.

  • Precursor and Product Ions: These need to be determined by infusing standard solutions of repaglinide and its metabolites into the mass spectrometer. For example, a common transition for repaglinide is m/z 453.3 -> 162.2.[9]

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

NMR Spectroscopy for Metabolite Structure Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural identification of metabolites.

Sample Preparation:

  • Metabolites are typically isolated and purified from the in vitro or in vivo samples using techniques like preparative HPLC.

  • The purified metabolite is then dissolved in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

NMR Experiments:

  • 1D NMR:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule.[10]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining stereochemistry.

By analyzing the data from these NMR experiments, the complete chemical structure of a metabolite can be elucidated.

Conclusion

The isotopic labeling of repaglinide, particularly with ¹⁴C, is an invaluable tool for delineating its metabolic pathways. The primary routes of metabolism involve oxidation by CYP2C8 and CYP3A4 to form metabolites M1, M2, and M4, along with a minor contribution from glucuronidation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the metabolic fate of repaglinide. A thorough understanding of these pathways is essential for predicting drug interactions, understanding patient variability, and ultimately ensuring the safe and effective use of this important antidiabetic medication. The application of advanced analytical techniques like LC-MS/MS and NMR is critical for the accurate identification and quantification of metabolites, leading to a more complete picture of the drug's disposition in the body.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Repaglinide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide (B1680517) is an oral antidiabetic drug belonging to the meglitinide (B1211023) class, used for the management of type 2 diabetes. It stimulates the release of insulin (B600854) from pancreatic β-cells by closing ATP-dependent potassium channels.[1][2] The biotransformation of repaglinide is extensive, primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4, resulting in several metabolites.[3][4] The main metabolites include an oxidized dicarboxylic acid (M2), an aromatic amine (M1), and an acyl glucuronide (M7).[4][5] Accurate quantification of repaglinide and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies.

Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analytes of interest, and ensure the accuracy and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This document provides detailed application notes and protocols for the most common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Mechanism of Action of Repaglinide

Repaglinide lowers blood glucose by stimulating insulin secretion from the pancreatic β-cells. This action is dependent on functioning β-cells.[4] The process is initiated by the binding of repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[2][6] This binding leads to the closure of the K-ATP channel, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[7][8]

Repaglinide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Repaglinide Repaglinide K_ATP_Channel K-ATP Channel (SUR1/Kir6.2) Repaglinide->K_ATP_Channel Binds and inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Depolarization->Ca_Channel Opens Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers exocytosis of Insulin_Release Insulin Release Insulin_Granules->Insulin_Release Results in

Caption: Signaling pathway of Repaglinide's mechanism of action.

Sample Preparation Techniques

The choice of sample preparation technique depends on the analytical method, the required sensitivity, and the nature of the biological matrix.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide excellent sample cleanup and analyte concentration. A specific form of SPE, Thin-Film Microextraction (TFME), has been shown to be effective for repaglinide and its metabolites.[6][9]

This protocol is adapted from a high-throughput method for the analysis of repaglinide (RPG) and two of its main metabolites, 2-despiperidyl-2-(5-carboxypentylamine) RPG (DC-RPG) and 2-despiperidyl-2-amino RPG (DA-RPG), in human microsomal medium.[6][9]

  • Blade Preconditioning: Condition C18-coated TFME blades with methanol:water (50:50, v/v) for 30 minutes.

  • Sample Preparation: Acidify the biological sample (e.g., human liver microsomes) to pH 5.

  • Extraction: Immerse the preconditioned TFME blades into the sample and agitate at ~1500 rpm for 60 minutes.

  • Washing: Briefly wash the blades to remove any adhering matrix components.

  • Desorption: Desorb the analytes from the blades by immersing them in acetonitrile (B52724):water (50:50, v/v) for 90 minutes.

  • Analysis: The desorption solution is then ready for injection into an LC-MS/MS system.

TFME_Workflow start Start: Biological Sample acidify 2. Acidify Sample to pH 5 start->acidify precondition 1. Precondition C18 TFME Blade (Methanol:Water, 30 min) extract 3. Extraction (60 min, ~1500 rpm) precondition->extract acidify->extract wash 4. Blade Washing extract->wash desorb 5. Desorption (Acetonitrile:Water, 90 min) wash->desorb analyze 6. LC-MS/MS Analysis desorb->analyze

Caption: Workflow for Thin-Film Microextraction (TFME).
Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases. It is a cost-effective and relatively simple method.

This protocol is a general procedure for the extraction of repaglinide from plasma.[10][11]

  • Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., diazepam).

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40, v/v).

  • Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot of the reconstituted solution into the LC-MS/MS system.

LLE_Workflow start Start: Plasma Sample + IS add_solvent 1. Add Extraction Solvent start->add_solvent vortex 2. Vortex (5 min) add_solvent->vortex centrifuge 3. Centrifuge (10,000 rpm, 5 min) vortex->centrifuge transfer 4. Transfer Organic Layer centrifuge->transfer evaporate 5. Evaporate to Dryness transfer->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT)

PPT is a simple and rapid method for removing proteins from biological samples, often used for high-throughput analysis. Acetonitrile is a commonly used precipitating agent.[12][13]

This protocol describes a straightforward protein precipitation method using acetonitrile.[13]

  • Sample Preparation: To a volume of plasma, add an internal standard.

  • Precipitation: Add three volumes of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1-3 minutes.

  • Centrifugation: Centrifuge at a high speed (e.g., 3500 rpm or higher) for 5-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

PPT_Workflow start Start: Plasma Sample + IS add_acetonitrile 1. Add Cold Acetonitrile (3 volumes) start->add_acetonitrile vortex 2. Vortex (1-3 min) add_acetonitrile->vortex centrifuge 3. Centrifuge to Pellet Proteins vortex->centrifuge transfer_supernatant 4. Collect Supernatant centrifuge->transfer_supernatant analyze 5. LC-MS/MS Analysis transfer_supernatant->analyze

Caption: Workflow for Protein Precipitation (PPT).

Quantitative Data Summary

The following tables summarize the quantitative data for the different sample preparation techniques, providing a basis for comparison.

Table 1: Recovery and Precision Data

Preparation MethodAnalyteMatrixRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
TFMERepaglinideHuman Microsomes~90Not explicitly statedNot explicitly stated[6][9]
TFMEMetabolitesHuman Microsomes~90Not explicitly statedNot explicitly stated[6][9]
LLERepaglinideHuman Plasma89.73 ± 7.311.95 - 5.019.47 - 11.96[11]
LLERepaglinideRabbit Plasma95< 1.76< 1.76[14]
PPTRepaglinideHuman PlasmaNot explicitly stated1.11 - 3.582.42 - 3.89[13]

Table 2: Linearity and Sensitivity Data

Preparation MethodAnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
TFMERepaglinideHuman Microsomes2 - 10002[6][9]
TFMEMetabolitesHuman Microsomes2 - 5002[6][9]
LLERepaglinideHuman Plasma20 - 20020[11]
LLERepaglinideHuman Plasma0.050 - 50Not explicitly stated[10]
PPTRepaglinideHuman Plasma0.5 - 505[13]

Conclusion

The selection of an appropriate sample preparation technique is paramount for the reliable analysis of repaglinide and its metabolites.

  • Solid-Phase Extraction (TFME) offers high recovery and selectivity, making it suitable for complex matrices and when high sensitivity is required.[6][9]

  • Liquid-Liquid Extraction provides good recovery and is a cost-effective method for routine analysis.[11][14]

  • Protein Precipitation is the simplest and fastest method, ideal for high-throughput screening, although it may be less clean compared to SPE and LLE.[13]

The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable sample preparation strategy for their specific analytical needs in the study of repaglinide.

References

Application Notes and Protocols for the Quantification of Repaglinide in Clinical Studies Using 3'-Hydroxy Repaglinide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repaglinide (B1680517) is a potent, short-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus. Accurate and precise quantification of repaglinide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability in sample preparation and matrix effects.[1] 3'-Hydroxy Repaglinide-d5, a deuterated metabolite of repaglinide, serves as an ideal internal standard for the quantification of repaglinide due to its similar chemical and physical properties, ensuring high accuracy and precision of the analytical method. These application notes provide a detailed protocol for the determination of repaglinide in human plasma using this compound as an internal standard, based on established bioanalytical methods.

Principle of the Method

This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of repaglinide in human plasma. Plasma samples are prepared using a liquid-liquid extraction (LLE) procedure to isolate the analyte and the internal standard from endogenous matrix components. The chromatographic separation is achieved on a C18 reversed-phase column. The detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The concentration of repaglinide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Protocols

Materials and Reagents
  • Repaglinide analytical standard

  • This compound (Internal Standard, IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, analytical grade

  • Ammonium (B1175870) acetate (B1210297), analytical grade

  • Tert-butyl methyl ether (TBME), HPLC grade

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Ultrapure water

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18, 50 x 2.1 mm, 3.5 µm (or equivalent)

  • Data acquisition and processing software

Preparation of Solutions
  • Stock Solution of Repaglinide (1 mg/mL): Accurately weigh and dissolve an appropriate amount of repaglinide in methanol.

  • Working Solutions of Repaglinide: Prepare serial dilutions of the stock solution with a methanol:water (1:1, v/v) mixture to obtain working solutions for calibration standards and quality control samples.

  • Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with a methanol:water (1:1, v/v) mixture.

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (50 ng/mL).

  • Vortex the mixture for 30 seconds.

  • Add 50 µL of 0.05 M ammonium acetate buffer (pH 4.5).

  • Vortex for another 30 seconds.

  • Add 1 mL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, and equilibrate for 1.9 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Mass Spectrometry

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 20 psi
Collision Gas 6 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Repaglinide 453.3162.2
This compound (IS) 474.3235.2

Note: The MRM transition for this compound is predicted based on its molecular weight and common fragmentation patterns. Optimization of mass spectrometric parameters is recommended.

Data Presentation

The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation results for repaglinide assays found in the literature.[2][3]

Table 1: Calibration Curve for Repaglinide in Human Plasma
Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
0.5 - 100y = 0.025x + 0.003> 0.995
Table 2: Precision and Accuracy
QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
1.5 (LQC) < 10%< 10%± 15%± 15%
40 (MQC) < 8%< 8%± 15%± 15%
80 (HQC) < 8%< 8%± 15%± 15%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect
AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Repaglinide 1.5~90%< 15%
Repaglinide 80~90%< 15%
This compound 50~90%< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add IS (50 µL of 50 ng/mL This compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_buffer Add Buffer (50 µL) vortex1->add_buffer vortex2 Vortex add_buffer->vortex2 add_solvent Add TBME (1 mL) vortex2->add_solvent vortex3 Vortex & Centrifuge add_solvent->vortex3 extract Extract Organic Layer vortex3->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject (10 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data

Caption: Workflow for the extraction and analysis of repaglinide from plasma.

Rationale for Using a Deuterated Internal Standard

logical_relationship cluster_analyte Analyte (Repaglinide) cluster_is Internal Standard (this compound) cluster_result Result A_prep Sample Preparation Variability IS_prep Sample Preparation Variability A_prep->IS_prep Compensates for ratio Peak Area Ratio (Analyte / IS) A_matrix Matrix Effects (Ion Suppression/Enhancement) IS_matrix Matrix Effects (Ion Suppression/Enhancement) A_matrix->IS_matrix Compensates for A_ms MS Response A_ms->ratio IS_ms MS Response IS_ms->ratio quant Accurate Quantification ratio->quant

Caption: How a deuterated internal standard corrects for analytical variability.

References

Application of 3'-Hydroxy Repaglinide-d5 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 3'-Hydroxy Repaglinide-d5 in drug-drug interaction (DDI) studies. Repaglinide (B1680517), an anti-diabetic medication, is primarily metabolized by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4. This makes it a valuable probe substrate for investigating the inhibitory or inducing effects of new chemical entities on these important drug-metabolizing enzymes. 3'-Hydroxy Repaglinide is a major metabolite of Repaglinide, formed predominantly by CYP2C8. Its deuterated form, this compound, serves as an essential internal standard for accurate quantification in bioanalytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Introduction to Repaglinide Drug-Drug Interactions

Repaglinide's reliance on CYP2C8 and CYP3A4 for its metabolism makes it susceptible to clinically significant DDIs. Co-administration with drugs that inhibit or induce these enzymes can lead to altered plasma concentrations of Repaglinide, potentially causing hypoglycemia or reduced therapeutic efficacy. Therefore, it is crucial to evaluate the DDI potential of investigational drugs with Repaglinide.

Key Metabolic Pathways:

Repaglinide undergoes oxidative metabolism primarily through two pathways:

  • CYP2C8-mediated hydroxylation: This pathway leads to the formation of 3'-Hydroxy Repaglinide (M4).

  • CYP3A4-mediated N-dealkylation and oxidation: This results in the formation of other metabolites, such as the aromatic amine (M1) and a dicarboxylic acid derivative (M2).[1][2][3]

Due to the significant role of CYP2C8 in Repaglinide's clearance, it is a recommended in vivo probe for this enzyme by regulatory agencies.

II. Quantitative Data on Repaglinide Drug-Drug Interactions

The following table summarizes the pharmacokinetic effects of various drugs on Repaglinide. This data is crucial for understanding the potential clinical significance of observed interactions.

Interacting DrugMechanism of InteractionChange in Repaglinide AUCChange in Repaglinide CmaxReference
GemfibrozilStrong CYP2C8 inhibitor8.1-fold increase2.4-fold increase[4]
ClopidogrelCYP2C8 inhibitor3.9 to 5.1-fold increase2.0 to 2.2-fold increase[5]
CyclosporineOATP1B1 and CYP3A4 inhibitor2.5-fold increase1.8-fold increase[4]
RifampinCYP2C8 and CYP3A4 inducer31-80% decrease26-60% decrease[4]
KetoconazoleStrong CYP3A4 inhibitor15% increase16% increase[4]
ItraconazoleStrong CYP3A4 inhibitor40% increase19% increase[6]
ClarithromycinStrong CYP3A4 inhibitor40% increase60% increase[7]
TrimethoprimModerate CYP2C8 inhibitor60% increase40% increase[5]
DeferasiroxCYP2C8 inhibitor2.3-fold increase1.6-fold increase[5]
TeriflunomideCYP2C8 inhibitor2.2-fold increase1.5-fold increase[5]

III. Experimental Protocols

A. In Vitro CYP2C8 Inhibition Assay Using Human Liver Microsomes

This protocol describes a method to assess the potential of a test compound to inhibit the CYP2C8-mediated metabolism of Repaglinide to 3'-Hydroxy Repaglinide.

1. Materials and Reagents:

  • Repaglinide

  • 3'-Hydroxy Repaglinide

  • This compound (Internal Standard, IS)

  • Test compound (potential inhibitor)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Purified water

  • 96-well plates

  • LC-MS/MS system

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of Repaglinide, 3'-Hydroxy Repaglinide, this compound, and the test compound in an appropriate solvent (e.g., DMSO or Methanol).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation:

    • In a 96-well plate, pre-incubate the HLMs, Repaglinide (as the substrate), and the test compound (at various concentrations) in potassium phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • The final incubation mixture should contain:

      • HLMs (e.g., 0.2-0.5 mg/mL protein)

      • Repaglinide (at a concentration near its Km, e.g., 5-10 µM)

      • Test compound (e.g., 0.1, 1, 10, 50, 100 µM)

      • NADPH regenerating system

      • Potassium phosphate buffer (to final volume)

    • Incubate at 37°C for an appropriate time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing the internal standard (this compound).

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of 3'-Hydroxy Repaglinide using a validated LC-MS/MS method.

    • Example LC Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.4 mL/min

      • Gradient elution

    • Example MS Conditions:

      • Ionization: Positive electrospray ionization (ESI+)

      • Monitor the MRM transitions for 3'-Hydroxy Repaglinide and this compound.

  • Data Analysis:

    • Calculate the rate of formation of 3'-Hydroxy Repaglinide at each concentration of the test compound.

    • Plot the percentage of inhibition versus the concentration of the test compound.

    • Determine the IC50 value by fitting the data to a suitable model.

Note on Metabolite Structure: Recent studies have identified the major CYP2C8-mediated hydroxylation product of Repaglinide as 4'-Hydroxy Repaglinide. However, "3'-Hydroxy Repaglinide" is the commonly available reference standard. Researchers should be aware of this structural discrepancy when interpreting results.

B. In Vivo Pharmacokinetic Drug-Drug Interaction Study in Healthy Volunteers

This protocol outlines a typical clinical study design to evaluate the effect of an investigational drug on the pharmacokinetics of Repaglinide.

1. Study Design:

  • A randomized, open-label, two-period, crossover study design is recommended.

  • Period 1: Administer a single oral dose of Repaglinide (e.g., 0.25 mg or 0.5 mg) to fasted healthy volunteers.

  • Washout Period: A sufficient washout period between treatments (e.g., 7-14 days).

  • Period 2: Administer the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of Repaglinide.

2. Study Population:

  • Healthy, non-smoking male and female volunteers.

  • Screening to ensure normal liver and kidney function.

  • Informed consent must be obtained from all participants.

3. Dosing and Administration:

  • Subjects should fast overnight before dosing.

  • Administer Repaglinide with a standardized volume of water.

  • Administer the investigational drug according to its recommended dosing regimen.

4. Blood Sampling:

  • Collect serial blood samples at the following time points (relative to Repaglinide administration): pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.[8]

  • Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Process the blood samples by centrifugation to obtain plasma, and store the plasma samples at -80°C until analysis.

5. Bioanalytical Method:

  • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Repaglinide and 3'-Hydroxy Repaglinide in human plasma.

  • Use deuterated internal standards (Repaglinide-d5 and this compound) for accurate quantification.

  • The method should include sample preparation (e.g., protein precipitation or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection.

6. Pharmacokinetic and Statistical Analysis:

  • Calculate the following pharmacokinetic parameters for Repaglinide:

    • Area under the plasma concentration-time curve (AUC)

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Elimination half-life (t1/2)

  • Compare the pharmacokinetic parameters of Repaglinide when administered alone versus when co-administered with the investigational drug.

  • Use appropriate statistical methods (e.g., analysis of variance) to determine if there are statistically significant differences.

  • Calculate the geometric mean ratios and 90% confidence intervals for AUC and Cmax to assess the magnitude of the interaction.

IV. Visualizations

A. Repaglinide Metabolic Pathway

Repaglinide_Metabolism Repaglinide Repaglinide M4 3'-Hydroxy Repaglinide (M4) Repaglinide->M4 CYP2C8 M1 Aromatic Amine (M1) Repaglinide->M1 CYP3A4 M2 Dicarboxylic Acid (M2) Repaglinide->M2 CYP3A4

Caption: Metabolic pathways of Repaglinide.

B. In Vitro CYP2C8 Inhibition Assay Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Stock and Working Solutions (Repaglinide, Test Compound, HLM) pre_incubation Pre-incubate HLM, Repaglinide, and Test Compound at 37°C prep_solutions->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation terminate_reaction Terminate Reaction and Add This compound (IS) incubation->terminate_reaction protein_precipitation Centrifuge to Precipitate Proteins terminate_reaction->protein_precipitation lcms_analysis Analyze Supernatant by LC-MS/MS protein_precipitation->lcms_analysis data_analysis Calculate % Inhibition and IC50 lcms_analysis->data_analysis

Caption: Workflow for an in vitro CYP2C8 inhibition assay.

C. In Vivo DDI Study Logical Flow

In_Vivo_Workflow cluster_period1 Period 1: Repaglinide Alone cluster_period2 Period 2: Repaglinide + Test Drug cluster_analysis Bioanalysis and Pharmacokinetics dose_repaglinide_alone Administer Single Dose of Repaglinide sample_collection1 Collect Serial Blood Samples dose_repaglinide_alone->sample_collection1 washout Washout Period sample_collection1->washout bioanalysis Quantify Repaglinide and Metabolite using LC-MS/MS with Deuterated IS sample_collection1->bioanalysis dose_test_drug Administer Test Drug to Steady State washout->dose_test_drug dose_repaglinide_coadmin Co-administer Single Dose of Repaglinide dose_test_drug->dose_repaglinide_coadmin sample_collection2 Collect Serial Blood Samples dose_repaglinide_coadmin->sample_collection2 sample_collection2->bioanalysis pk_analysis Calculate Pharmacokinetic Parameters (AUC, Cmax) bioanalysis->pk_analysis statistical_analysis Statistical Comparison of PK Parameters pk_analysis->statistical_analysis

Caption: Logical flow of an in vivo DDI study.

V. Conclusion

The use of this compound as an internal standard is critical for the reliable quantification of the primary CYP2C8-mediated metabolite of Repaglinide in biological matrices. The protocols and data presented herein provide a framework for conducting robust in vitro and in vivo DDI studies to assess the potential of investigational drugs to interact with Repaglinide via CYP2C8 and CYP3A4 pathways. Such studies are integral to ensuring the safe and effective use of new medications in combination with this widely prescribed anti-diabetic agent.

References

Application Note: High-Throughput Quantification of Repaglinide and its Major Metabolites in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the anti-diabetic drug repaglinide (B1680517) and its primary metabolites, M1, M2, and M4, in human plasma. This method is suitable for pharmacokinetic studies and other research applications requiring high-throughput analysis. The protocol utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, providing excellent accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction

Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2] The main metabolites are the aromatic amine M1, the oxidized dicarboxylic acid M2, and the hydroxylated M4.[1][2] Monitoring the levels of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and metabolic pathways. This document provides a detailed protocol for the simultaneous quantification of repaglinide, M1, M2, and M4 in human plasma using UPLC-MS/MS.

Experimental

Materials and Reagents
  • Repaglinide, M1, M2, and M4 reference standards

  • Repaglinide-d5 (or other suitable internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of repaglinide and its metabolites from human plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Gradient:

Time (min) %A %B
0.0 95 5
0.5 95 5
2.5 5 95
3.0 5 95
3.1 95 5

| 4.0 | 95 | 5 |

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) Ionization Mode: Positive Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Mass Spectrometric Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z)
Repaglinide 453.3 162.2
M1 385.2 *
M2 * *
M4 469.3 *
Repaglinide-d5 (IS) 458.3 167.2

*Product ion m/z values for metabolites should be determined by direct infusion of the reference standards.

Table 2: Method Validation Summary for Repaglinide

Parameter Result
Linearity Range 0.5 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 0.5 ng/mL
Intra-day Precision and Accuracy
1.5 ng/mL Precision: 4.36%, Accuracy: 93.39%
50 ng/mL Precision: 3.25%, Accuracy: 89.31%
85 ng/mL Precision: 4.09%, Accuracy: 101.77%
Inter-day Precision and Accuracy
1.5 ng/mL Precision: 10.48%, Accuracy: 95.93%
50 ng/mL Precision: 1.70%, Accuracy: 98.65%
85 ng/mL Precision: 4.39%, Accuracy: 100.18%
Recovery
1.5 ng/mL 94.2%
50 ng/mL 97.5%

| 85 ng/mL | 96.4% |

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of repaglinide, M1, M2, M4, and the internal standard in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

  • Calibration Standards and Quality Control Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the working solutions into blank human plasma.

Data Analysis

The data should be processed using appropriate software. The concentration of the analytes in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Visualizations

G Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Hydroxylated) Repaglinide->M4 CYP2C8 Excretion Excretion M1->Excretion M2->Excretion M4->Excretion

Caption: Metabolic pathway of repaglinide.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data_Processing Data Processing MSMS->Data_Processing

Caption: Experimental workflow for UPLC-MS/MS analysis.

References

Application Note: A Validated Bioanalytical Method for the Quantification of 3'-Hydroxy Repaglinide in Human Plasma Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a sensitive and robust bioanalytical method for the quantitative determination of 3'-Hydroxy Repaglinide (B1680517), a key metabolite of the anti-diabetic drug Repaglinide, in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for pharmacokinetic and metabolic studies. The protocol described herein has been validated according to regulatory guidelines, ensuring reliable and reproducible results. It is important to note that while historically referred to as 3'-Hydroxy Repaglinide, recent studies have identified the major CYP2C8-mediated metabolite as 4'-Hydroxy Repaglinide[1]. For the purpose of this application note, we will proceed with the historical nomenclature while acknowledging this critical structural finding.

Introduction

Repaglinide is an oral anti-diabetic medication used for the management of type 2 diabetes. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4[2]. The resulting metabolites, including hydroxylated forms, are crucial for understanding the drug's disposition and potential drug-drug interactions. Accurate quantification of these metabolites in biological matrices is therefore essential for comprehensive pharmacokinetic profiling. This application note provides a detailed protocol for a validated LC-MS/MS method for 3'-Hydroxy Repaglinide in human plasma.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard (IS): 3'-Hydroxy Repaglinide and a suitable deuterated internal standard such as 3'-Hydroxy Repaglinide-d5[3].

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (HPLC or LC-MS grade).

  • Reagents: Formic acid, Ammonium formate.

  • Biological Matrix: Drug-free human plasma.

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 25 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of tert-butyl methyl ether as the extraction solvent[4].

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[4].

  • Reconstitute the residue in 200 µL of the mobile phase[4].

  • Inject 5 µL into the LC-MS/MS system[4].

LC-MS/MS Conditions
ParameterCondition
Column C18 analytical column (e.g., Purospher STAR C-18, 4.8 mm x 150 mm, 5 µm)[5]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 40% B, increase to 90% B over 5 min, hold for 1 min, return to initial conditions.
Flow Rate 0.8 mL/min[6][7]
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions 3'-Hydroxy Repaglinide: To be determined by direct infusionIS (this compound): To be determined by direct infusion
Source Temperature 500°C

Method Validation Summary

The method was validated according to the US-FDA guidelines for bioanalytical method validation[8]. The following parameters were assessed:

Linearity

The method demonstrated excellent linearity over the concentration range of 2-500 ng/mL for the Repaglinide metabolite[2][9].

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
Repaglinide Metabolite2 - 500> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC< 15%85-115%< 15%85-115%
Medium QC< 15%85-115%< 15%85-115%
High QC< 15%85-115%< 15%85-115%

Note: Specific values for 3'-Hydroxy Repaglinide would be generated during validation. The presented ranges are based on typical acceptance criteria for bioanalytical methods.

Recovery

The extraction recovery of the analyte and internal standard was consistent and reproducible.

AnalyteMean Extraction Recovery (%)
Repaglinide Metabolite~90%[2][9]
Internal StandardConsistent with analyte
Stability

The stability of 3'-Hydroxy Repaglinide was assessed under various conditions to ensure sample integrity during handling and storage.

Stability ConditionResult
Freeze-Thaw Stability (3 cycles) Stable
Short-Term Stability (Room Temp, 4h) Stable
Long-Term Stability (-20°C, 30 days) Stable
Post-Preparative Stability (Autosampler, 24h) Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (tert-butyl methyl ether) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

validation_parameters method Bioanalytical Method Validation linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity recovery Recovery method->recovery stability Stability method->stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 3'-Hydroxy Repaglinide in human plasma. The validation results demonstrate that the method meets the regulatory requirements for accuracy, precision, and stability. This protocol is suitable for use in pharmacokinetic studies and other drug metabolism research involving Repaglinide.

References

Application Note & Protocol: Solid-Phase Extraction of 3'-Hydroxy Repaglinide-d5 from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of 3'-Hydroxy Repaglinide-d5 from human urine samples prior to downstream analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3'-Hydroxy Repaglinide is a primary metabolite of Repaglinide, an oral antidiabetic drug.[1][2] The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and metabolic studies. The described method utilizes a mixed-mode SPE sorbent to achieve high recovery and clean extracts, ensuring sensitivity and accuracy in subsequent analytical procedures.

Introduction

Repaglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[3] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with 3'-Hydroxy Repaglinide being one of its main metabolites.[1][2][4] Accurate measurement of this metabolite and its deuterated analog in urine is essential for understanding the drug's metabolism and disposition. Solid-phase extraction is a widely used sample preparation technique that effectively removes endogenous interferences from complex biological matrices like urine, thereby improving the accuracy and precision of analytical measurements.[5][6][7]

This protocol provides a step-by-step guide for the extraction of this compound from human urine using a mixed-mode solid-phase extraction strategy.

Physicochemical Properties of Analyte

Table 1: Physicochemical Properties of Repaglinide (Parent Compound)

PropertyValueReference
Molecular FormulaC27H36N2O4[3]
Molecular Weight452.6 g/mol [3]
pKa1 (acidic)4.19[8]
pKa2 (basic)5.78[8]

Note: Data for the parent compound Repaglinide is used as a proxy for its hydroxylated metabolite.

Experimental Protocol

This protocol is optimized for a mixed-mode polymeric SPE sorbent (e.g., Strata-X-C or similar).

3.1. Materials and Reagents

  • This compound standard (e.g., from a certified reference material provider)

  • Mixed-mode solid-phase extraction cartridges (e.g., 30 mg/1 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (≥98%)

  • Ammonium (B1175870) hydroxide (B78521) (28-30%)

  • Deionized water

  • Human urine (drug-free)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

3.2. Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • Centrifuge the urine at 4000 rpm for 10 minutes to pellet any particulate matter.

  • To 1 mL of supernatant, add 1 mL of 2% formic acid in deionized water.

  • Vortex for 15 seconds.

3.3. Solid-Phase Extraction Procedure

  • Column Conditioning:

    • Add 1 mL of methanol to the SPE cartridge.

    • Allow it to pass through by gravity or with minimal vacuum.

    • Add 1 mL of deionized water.

    • Allow it to pass through, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Load the pre-treated urine sample (2 mL) onto the conditioned SPE cartridge.

    • Apply a slow, steady vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in deionized water. Apply vacuum to pull the solution through.

    • Wash 2: Add 1 mL of methanol. Apply vacuum to pull the solution through.

    • Dry the sorbent bed under high vacuum for 5 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Add 1 mL of 5% ammonium hydroxide in methanol.

    • Allow the elution solvent to soak the sorbent for 1 minute before applying a slow vacuum to elute the analyte.

3.4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this SPE protocol. These values are representative of a well-optimized method and should be validated in the user's laboratory.

Table 2: Expected Performance of the SPE Protocol

ParameterExpected Value
Recovery> 90%
Matrix Effect< 15%
Relative Standard Deviation (RSD)< 10%
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)500 ng/mL

Workflow Visualization

The following diagram illustrates the key steps of the solid-phase extraction protocol.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution urine 1 mL Urine Sample acid Add 1 mL 2% Formic Acid urine->acid vortex1 Vortex acid->vortex1 condition Condition Cartridge (Methanol, Water) vortex1->condition load Load Pre-treated Sample condition->load wash1 Wash 1 (2% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 dry Dry Sorbent wash2->dry elute Elute (5% NH4OH in Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow diagram of the solid-phase extraction protocol.

Discussion

The presented SPE protocol offers a comprehensive approach for the extraction of this compound from human urine. The use of a mixed-mode sorbent is advantageous as it provides a dual retention mechanism (reversed-phase and ion-exchange), which enhances the selectivity for the analyte of interest while effectively removing matrix interferences. The sample pre-treatment step with formic acid ensures that the analyte is in the appropriate ionization state for retention on the cation-exchange functional groups of the sorbent. The wash steps are designed to remove hydrophilic and weakly retained interferences without causing a loss of the analyte. Finally, the elution with a basic methanolic solution disrupts the ionic interaction and elutes the analyte with high efficiency.

It is imperative that this method be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their analytical instrumentation and study objectives. Parameters such as recovery, matrix effect, precision, and accuracy should be thoroughly assessed.

References

High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Repaglinide and its Hydroxylated Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Repaglinide (B1680517) is a potent, short-acting oral antidiabetic agent belonging to the meglitinide (B1211023) class, used for managing type 2 diabetes mellitus.[1][2] Its therapeutic action involves stimulating insulin (B600854) secretion from pancreatic β-cells. This is achieved by closing ATP-dependent potassium channels in the β-cell membrane, which leads to depolarization and an influx of calcium, ultimately triggering insulin exocytosis.[2][3][4][5] The insulin release is glucose-dependent, which reduces the risk of hypoglycemia compared to some other secretagogues.[1]

Repaglinide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[2][3] This biotransformation results in several metabolites, including the major hydroxylated forms M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine (B6355638) ring).[3][5] Recent studies have definitively identified the M4 metabolite as 4'-hydroxyrepaglinide.[6] These metabolites are pharmacologically inactive and are primarily excreted in the feces.[2][3][5]

A robust and sensitive analytical method is crucial for the simultaneous quantification of repaglinide and its metabolites in biological matrices. Such a method is essential for pharmacokinetic assessments, drug-drug interaction studies, and understanding the drug's metabolic profile. This application note details a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the efficient and accurate separation and quantification of repaglinide and its primary hydroxylated metabolite (M4) in human plasma.

Mechanism of Action Signaling Pathway

Repaglinide stimulates insulin release by targeting the ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. The binding of repaglinide closes these channels, initiating a cascade of events that culminates in the secretion of insulin.

Repaglinide_Pathway cluster_cell Pancreatic β-Cell K_Channel ATP-Sensitive K+ Channel Membrane_Depol Membrane Depolarization K_Channel->Membrane_Depol Closure Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depol->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis Insulin Exocytosis Insulin_Granules->Exocytosis Insulin_Release Insulin Release (Bloodstream) Exocytosis->Insulin_Release Repaglinide Repaglinide Repaglinide->K_Channel Binds & Blocks Workflow A Plasma Sample (Calibrator, QC, or Unknown) B Spike with Internal Standard (IS) A->B C Liquid-Liquid Extraction (e.g., with tert-butyl methyl ether) B->C D Evaporation & Reconstitution in Mobile Phase C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing (Integration & Quantification) E->F G Generate Concentration Data F->G

References

Application Notes and Protocols for the LC-MS/MS Analysis of 3'-Hydroxy Repaglinide-d5: A Focus on Matrix Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of 3'-Hydroxy Repaglinide-d5 in biological matrices, with a specific emphasis on the evaluation and mitigation of matrix effects using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodologies are based on established techniques for the analysis of Repaglinide (B1680517) and its metabolites.

Introduction

Repaglinide is an oral antidiabetic drug primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, to several metabolites, including 3'-Hydroxy Repaglinide.[1][2][3][4] The use of a deuterated internal standard, such as this compound, is a common and effective strategy to compensate for matrix effects and improve the accuracy and precision of quantitative LC-MS/MS assays.[5] Matrix effects, which arise from co-eluting endogenous components in the sample, can significantly impact the ionization efficiency of the analyte, leading to ion suppression or enhancement and compromising the reliability of the results. This document outlines a comprehensive workflow for the analysis of this compound, including sample preparation, LC-MS/MS conditions, and methods to assess and minimize matrix effects.

It is important to note that while the focus is on 3'-Hydroxy Repaglinide, some research suggests that the primary site of hydroxylation by CYP2C8 may be the 4'-position of the piperidine (B6355638) ring.[6] Researchers should be aware of this potential isomeric ambiguity when developing and validating their assays.

Metabolic Pathway of Repaglinide

The metabolic conversion of Repaglinide is a critical consideration in its pharmacokinetic profile. The following diagram illustrates the primary metabolic pathways.

Repaglinide Metabolism Repaglinide Repaglinide M1 M1 (aromatic amine) Repaglinide->M1 CYP3A4 M2 M2 (oxidized dicarboxylic acid) Repaglinide->M2 CYP3A4 M4 3'-Hydroxy Repaglinide (M4) Repaglinide->M4 CYP2C8

Caption: Metabolic pathway of Repaglinide.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of Repaglinide from plasma.[7][8]

Objective: To extract this compound from a plasma matrix while minimizing the co-extraction of interfering substances.

Materials:

  • Human plasma samples

  • This compound working standard solution

  • Internal Standard (IS) working solution (e.g., a structural analog or a different isotope-labeled version of the analyte)

  • Methyl tert-butyl ether (MTBE)

  • 0.05 M Ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 200 µL of plasma sample in a clean microcentrifuge tube, add 50 µL of the this compound working standard solution and 50 µL of the IS working solution.

  • Add 100 µL of 0.05 M ammonium acetate buffer (pH 4.5) and vortex for 30 seconds.

  • Add 1 mL of MTBE, vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 20% B, ramp to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions To be determined by direct infusion of the analytical standard for this compound and the IS. For Repaglinide, a known transition is m/z 453.3 -> 162.2.[7] The transition for the hydroxylated metabolite will have a higher parent mass.
Evaluation of Matrix Effects

A quantitative assessment of matrix effects is crucial for method validation. The following protocol outlines the standard procedure.

Objective: To determine the extent of ion suppression or enhancement caused by the biological matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solution.

    • Set B (Post-extraction Spike): Blank plasma is extracted using the sample preparation protocol, and the analyte and IS are spiked into the final, dried, and reconstituted extract.

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into the plasma before the extraction process (as per the standard protocol).

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

A matrix effect value of 100% indicates no effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Repaglinide, which can be used as a benchmark when developing a method for this compound.

Table 1: Recovery and Matrix Effect of Repaglinide in Human Plasma

AnalyteConcentration (ng/mL)Recovery (%)[9]Matrix Effect (%)[9]
Repaglinide1098.592.1
100102.395.8
1000104.0102.0
2000101.898.7

Table 2: Intra-day and Inter-day Precision and Accuracy for Repaglinide in Human Plasma

Nominal Concentration (ng/mL)Mean Found Concentration (ng/mL)[7]Precision (%RSD)[7]Accuracy (%)[7]
Intra-day (n=6)
1.51.404.3693.39
5044.663.2589.31
8586.504.09101.77
Inter-day (n=18)
1.51.455.8996.67
5046.894.5693.78
8588.233.98103.80

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

LCMSMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Plasma Sample Plasma Sample Spike with this compound & IS Spike with this compound & IS Plasma Sample->Spike with this compound & IS Liquid-Liquid Extraction Liquid-Liquid Extraction Spike with this compound & IS->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Matrix Effect Evaluation Matrix Effect Evaluation Quantification->Matrix Effect Evaluation

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This document provides a comprehensive guide for the LC-MS/MS analysis of this compound in biological matrices. By following the detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can develop a robust and reliable quantitative assay. The emphasis on the evaluation of matrix effects is critical for ensuring the accuracy and validity of the data, which is paramount in drug development and clinical research. The use of a deuterated internal standard is a key strategy to mitigate the impact of matrix effects and achieve reliable quantification.

References

Application of 4'-Hydroxy Repaglinide-d5 in Pharmacokinetic Modeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Metabolites in Pharmacokinetic Studies

In the landscape of drug discovery and development, a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies provide the essential data to determine the safety and efficacy of a new chemical entity. The precision of these studies hinges on the bioanalytical methods used to quantify the drug and its metabolites in biological matrices.

The gold standard for such quantitative analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy of LC-MS/MS is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS). Deuterated standards, in particular, are considered the most reliable choice. By replacing hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing it to be distinguished from the analyte by the mass spectrometer. However, its chemical and physical properties remain nearly identical to the parent compound. This ensures that the internal standard behaves similarly to the analyte during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.

This document provides detailed application notes and protocols for the use of 4'-Hydroxy Repaglinide-d5 in the pharmacokinetic modeling of Repaglinide (B1680517).

Crucial Note on Metabolite Identification: Recent research has unequivocally demonstrated that the primary metabolite of Repaglinide formed by the cytochrome P450 enzyme CYP2C8 is 4'-hydroxyrepaglinide , not 3'-hydroxyrepaglinide as previously reported.[1] Therefore, for accurate and specific assessment of CYP2C8-mediated metabolism of Repaglinide, 4'-Hydroxy Repaglinide-d5 is the appropriate internal standard to use.

Repaglinide Metabolism and Pharmacokinetics: A Synopsis

Repaglinide is an oral antidiabetic drug that stimulates insulin (B600854) secretion from pancreatic β-cells.[2] Its pharmacokinetic profile is characterized by rapid absorption and elimination. The metabolism of Repaglinide is complex and involves multiple pathways:

  • Hepatic Uptake: Repaglinide is a substrate for the hepatic uptake transporter OATP1B1. Genetic polymorphisms in the gene encoding OATP1B1 can significantly impact the plasma concentrations of Repaglinide.[2]

  • CYP450-Mediated Metabolism: The primary enzymes responsible for the metabolism of Repaglinide are CYP2C8 and CYP3A4.[2][3][4]

    • CYP2C8 is the principal enzyme catalyzing the formation of 4'-hydroxyrepaglinide (M4) through hydroxylation of the piperidine (B6355638) ring.[1][2][3][4]

    • CYP3A4 is primarily responsible for the formation of the aromatic amine metabolite (M1) and an oxidized dicarboxylic acid metabolite (M2).[2][4]

  • Glucuronidation: Direct conjugation with glucuronic acid is another metabolic pathway for Repaglinide.

The major metabolites of Repaglinide are largely inactive and are primarily excreted in the bile.[2]

Data Presentation: Pharmacokinetic Parameters of Repaglinide

The following table summarizes the key pharmacokinetic parameters of Repaglinide in healthy human subjects. The use of a stable isotope-labeled internal standard, such as 4'-Hydroxy Repaglinide-d5, is crucial for obtaining the high-quality data needed to accurately determine these parameters.

ParameterValueReference
Time to Maximum Concentration (Tmax) ~1 hour[5]
Elimination Half-Life (t½) ~1 hour[5]
Oral Bioavailability ~56%[5]
Volume of Distribution (Vd) 30 L[5]
Protein Binding >98%[5]

This table represents a summary of reported values. Actual values can vary based on study population, dosage, and analytical methodology.

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rat Model

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of Repaglinide.

4.1.1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (250-300 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.

  • Dosing: Administer Repaglinide orally via gavage at a dose of 1 mg/kg.

4.1.2. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

Bioanalytical Method: Quantification of Repaglinide and 4'-Hydroxy Repaglinide in Plasma using LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of Repaglinide and its major metabolite, 4'-Hydroxy Repaglinide, in plasma samples.

4.2.1. Materials and Reagents:

  • Repaglinide analytical standard

  • 4'-Hydroxy Repaglinide analytical standard

  • 4'-Hydroxy Repaglinide-d5 (as internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

4.2.2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Repaglinide, 4'-Hydroxy Repaglinide, and 4'-Hydroxy Repaglinide-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the Repaglinide and 4'-Hydroxy Repaglinide stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Prepare a working solution of 4'-Hydroxy Repaglinide-d5 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

4.2.3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4.2.4. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analytes and internal standard.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Repaglinide: m/z 453.3 → 162.2

      • 4'-Hydroxy Repaglinide: m/z 469.3 → 178.2

      • 4'-Hydroxy Repaglinide-d5: m/z 474.3 → 183.2 (Note: MRM transitions should be optimized for the specific instrument used)

4.2.5. Calibration Curve and Quality Control:

  • Prepare calibration standards in blank plasma over a suitable concentration range (e.g., 1 - 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations.

  • Analyze the calibration standards and QC samples along with the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentrations of the unknown samples from the calibration curve using linear regression.

Visualizations

Repaglinide_Metabolism_Pathway Repaglinide Repaglinide OATP1B1 Hepatic Uptake (OATP1B1) Repaglinide->OATP1B1 Transport Repaglinide_liver Repaglinide (in Hepatocytes) OATP1B1->Repaglinide_liver CYP2C8 CYP2C8 Repaglinide_liver->CYP2C8 CYP3A4 CYP3A4 Repaglinide_liver->CYP3A4 Glucuronidation UGTs Repaglinide_liver->Glucuronidation M4 4'-Hydroxy Repaglinide (M4) (Inactive) CYP2C8->M4 M1_M2 Metabolites M1 & M2 (Inactive) CYP3A4->M1_M2 Glucuronide_conjugate Glucuronide Conjugate (Inactive) Glucuronidation->Glucuronide_conjugate Bile_excretion Biliary Excretion M4->Bile_excretion M1_M2->Bile_excretion Glucuronide_conjugate->Bile_excretion

Caption: Metabolic pathway of Repaglinide.

PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalytical Workflow cluster_pk_modeling Pharmacokinetic Modeling Dosing Oral Dosing of Repaglinide to Animal Model Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation with IS) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing and Quantification LCMS_Analysis->Data_Processing PK_Parameters Calculation of PK Parameters (AUC, Cmax, t½) Data_Processing->PK_Parameters Modeling Pharmacokinetic Modeling PK_Parameters->Modeling

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of drugs and their metabolites in pharmacokinetic studies. For Repaglinide, the use of 4'-Hydroxy Repaglinide-d5 is recommended as the internal standard for the quantification of its major CYP2C8-mediated metabolite, 4'-Hydroxy Repaglinide. This approach will yield high-quality data, enabling robust pharmacokinetic modeling and a thorough understanding of the ADME properties of Repaglinide. The protocols provided herein offer a framework for conducting such studies, which can be adapted and optimized for specific research needs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in 3'-Hydroxy Repaglinide-d5 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 3'-Hydroxy Repaglinide-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Complete Signal Loss for this compound

Q: I am observing a significantly lower than expected signal, or no signal at all, for my this compound internal standard. What are the likely causes and how can I troubleshoot this?

A: Low or no signal for your deuterated internal standard is a classic sign of severe ion suppression. Ion suppression is the reduction in the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3] Here’s a step-by-step guide to diagnose and resolve the issue:

Step 1: Confirm Instrument Performance. Inject a neat solution of this compound at a known concentration directly into the mass spectrometer (bypassing the LC column) to ensure the instrument is functioning correctly and the standard itself is not degraded.

Step 2: Perform a Post-Column Infusion Experiment. This experiment will help identify the regions in your chromatogram where ion suppression is occurring.[4]

  • Protocol:

    • Prepare a solution of this compound in the mobile phase.

    • Infuse this solution at a constant flow rate into the MS source post-column using a syringe pump and a T-junction.

    • Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC column.

    • Monitor the signal of this compound. A stable baseline signal is expected. Any dips in this baseline indicate regions of ion suppression caused by eluting matrix components.[4]

Step 3: Evaluate Your Sample Preparation Method. Inadequate sample cleanup is a primary cause of ion suppression.[1][5][6] The goal is to remove interfering matrix components, such as phospholipids (B1166683), salts, and proteins, before analysis.[4][7]

  • Recommendation: If you are using a simple protein precipitation (PPT) method, consider more rigorous techniques.

Sample Preparation MethodEffectiveness in Reducing Ion Suppression
Protein Precipitation (PPT) Least effective, often results in significant matrix effects.[8][9]
Liquid-Liquid Extraction (LLE) More effective than PPT at removing phospholipids.[5][8]
Solid-Phase Extraction (SPE) Generally the most effective method for removing a wide range of interferences.[5][6][8]

Step 4: Optimize Chromatographic Conditions. The goal is to chromatographically separate this compound from the regions of ion suppression identified in the post-column infusion experiment.[1][10][11]

  • Strategies:

    • Modify the Gradient: Adjust the gradient slope or hold times to shift the retention time of your analyte.

    • Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity and move the analyte away from interferences.[10]

    • Adjust Mobile Phase pH: Altering the pH can change the retention behavior of both the analyte and interfering compounds.[9]


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IonSuppression_Troubleshooting cluster_symptom Symptom Symptom Low/No Signal for This compound Confirm_Instrument Confirm Instrument Performance Symptom->Confirm_Instrument Start Here Post_Column_Infusion Post-Column Infusion Experiment Confirm_Instrument->Post_Column_Infusion Sample_Prep Inadequate Sample Preparation Post_Column_Infusion->Sample_Prep Identifies Timing of Suppression Chromatography Co-elution with Matrix Components Post_Column_Infusion->Chromatography Identifies Timing of Suppression Optimize_SP Optimize Sample Prep (LLE, SPE) Sample_Prep->Optimize_SP Optimize_LC Optimize Chromatography (Gradient, Solvent, pH) Chromatography->Optimize_LC MS_Parameters Suboptimal MS Source Parameters Optimize_MS Optimize MS Source (Voltage, Gas, Temp) MS_Parameters->Optimize_MS

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Q: My calibration curve is linear, but my QC samples are showing high variability and poor accuracy. Could ion suppression be the cause?

A: Yes, sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, resulting in inconsistent and irreproducible results for your QC samples.[12] While a stable isotope-labeled internal standard like this compound is designed to compensate for this, extreme variations can still impact accuracy.

Step 1: Evaluate Matrix Effects Across Different Lots. The composition of biological matrices can vary between individuals or lots. It is crucial to assess the matrix effect in multiple sources of your blank matrix.

  • Protocol for Quantitative Assessment of Matrix Factor (MF): [13]

    • Extract blank matrix from at least six different sources.

    • Prepare two sets of samples:

      • Set A: Spike this compound into the post-extracted blank matrix from each source.

      • Set B: Prepare a neat solution of this compound in the mobile phase at the same concentration as Set A.

    • Analyze both sets and calculate the Matrix Factor: MF = (Peak Area in Set A) / (Peak Area in Set B)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The variability in the MF across the different lots should be within acceptable limits (e.g., <15% RSD).

Step 2: Implement a More Robust Sample Preparation Method. A more effective sample cleanup will reduce the overall amount of matrix components, thereby minimizing the variability in ion suppression between samples.[5][12] As detailed in the previous section, transitioning from PPT to LLE or SPE is highly recommended.

Step 3: Dilute the Sample. If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[2][12] However, this will also reduce the analyte signal, so this approach is only feasible if sensitivity is not a limiting factor.

Step 4: Optimize Mass Spectrometer Source Parameters. Fine-tuning the ESI source parameters can sometimes help mitigate ion suppression by improving the ionization efficiency of your target analyte relative to the interfering compounds.[10]

  • Key Parameters to Optimize:

    • Capillary/Spray Voltage: Adjusting the voltage can influence the extent of ionization.[14][15]

    • Nebulizer and Drying Gas Flow Rates: Optimizing gas flows can improve desolvation and reduce the formation of large droplets that are more susceptible to matrix effects.[14][16][17]

    • Drying Gas Temperature: Increasing the temperature can aid in solvent evaporation but be cautious of thermal degradation of the analyte.[14][16][17]


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Experimental_Workflow Start Start: Sample (e.g., Plasma) Add_IS Add 3'-Hydroxy Repaglinide-d5 (IS) Start->Add_IS Sample_Prep Sample Preparation (PPT, LLE, or SPE) Add_IS->Sample_Prep Evaporate Evaporate to Dryness Sample_Prep->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: General experimental workflow for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What exactly is ion suppression and why is it a problem in LC-MS/MS? A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This interference reduces the number of analyte ions that reach the detector, leading to a lower signal intensity. It is a significant problem because it can compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[10][18]

Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for any ion suppression? A2: A stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for ion suppression because it has nearly identical physicochemical properties to the analyte and should be affected by the matrix in the same way.[1][12] However, if ion suppression is severe and highly variable between samples, even a SIL-IS may not be able to fully compensate, leading to inaccurate results. Furthermore, if the signal of the internal standard is suppressed to a very low level, it can compromise the precision of the measurement.

Q3: Which sample preparation technique is the best for minimizing ion suppression? A3: Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of matrix interferences and minimizing ion suppression.[5][8] Liquid-Liquid Extraction (LLE) is also a good option and is often more effective than Protein Precipitation (PPT).[5] The choice of method will depend on the specific analyte and matrix.

MethodProsCons
PPT Simple, fast, inexpensive.Produces the "dirtiest" extracts with the most ion suppression.[8][9]
LLE Good for removing non-polar interferences like lipids.Can have lower recovery for polar analytes; more labor-intensive.[9]
SPE Highly selective, provides the cleanest extracts.More expensive and requires method development.[8]

Q4: Can I overcome ion suppression by just changing my LC method? A4: Optimizing the chromatographic separation is a very effective strategy.[1][10] By changing the mobile phase, gradient, or column chemistry, you can often shift the elution of this compound to a "cleaner" region of the chromatogram, away from co-eluting, suppression-causing matrix components.[10][11]

Q5: What are the most common sources of ion suppression in plasma samples? A5: In plasma, the most notorious causes of ion suppression are phospholipids from cell membranes.[5][7] Other significant sources include salts, proteins that were not fully removed during sample preparation, and any co-administered drugs or their metabolites.[4][13]

Q6: How do I choose the right ionization source to minimize ion suppression? A6: Electrospray Ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][10][19] If your instrumentation allows, testing your analysis with an APCI source could be a viable strategy, as it is generally less affected by matrix components. Additionally, switching the polarity (from positive to negative ion mode, or vice versa) can sometimes help, as fewer matrix components may ionize in the chosen polarity.[2][10]


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Mitigation_Strategies cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry Title Strategies to Overcome Ion Suppression SPE Solid-Phase Extraction (SPE) Gradient Gradient Optimization Source_Params Optimize Source Parameters LLE Liquid-Liquid Extraction (LLE) Dilution Sample Dilution Column Column Selectivity FlowRate Lower Flow Rate Ionization_Mode Change Ionization (e.g., APCI) Polarity Switch Polarity (+/-)

Caption: Key strategies to mitigate ion suppression.

References

Technical Support Center: Optimizing Peak Shape for 3'-Hydroxy Repaglinide in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the chromatographic analysis of 3'-Hydroxy Repaglinide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape of this critical metabolite in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for 3'-Hydroxy Repaglinide?

A1: Poor peak shape for 3'-Hydroxy Repaglinide is often attributed to its amphoteric nature. The molecule contains both a carboxylic acid group (acidic) and a piperidine (B6355638) ring (basic). Depending on the mobile phase pH, these functional groups can exist in various ionized or neutral states, leading to secondary interactions with the stationary phase and resulting in peak tailing or fronting. Specifically, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a common cause of peak tailing for the basic piperidine moiety.

Q2: What is the most critical parameter to adjust for improving the peak shape of 3'-Hydroxy Repaglinide?

A2: The pH of the mobile phase is the most critical parameter. Due to its amphoteric structure, controlling the ionization state of 3'-Hydroxy Repaglinide is key to achieving a symmetrical peak. Operating at a low pH (typically between 2.5 and 4.0) is often recommended. At this pH, the carboxylic acid group is protonated (neutral), and the piperidine nitrogen is protonated (positively charged). More importantly, the residual silanol groups on the silica (B1680970) stationary phase are also protonated and thus less likely to interact with the positively charged analyte, minimizing peak tailing.

Q3: Can my choice of column impact the peak shape?

A3: Absolutely. The choice of a stationary phase is crucial. For polar and basic compounds like 3'-Hydroxy Repaglinide, using a modern, high-purity, end-capped C18 column is highly recommended. End-capping minimizes the number of accessible residual silanol groups, which are a primary source of peak tailing. Columns with alternative stationary phases, such as those with polar-embedded groups or charged surfaces, can also provide improved peak shape for challenging polar compounds.

Q4: Are there any mobile phase additives that can help improve peak shape?

A4: Yes, mobile phase additives can be very effective. Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with 3'-Hydroxy Repaglinide. However, be aware that additives like TEA can sometimes suppress ionization in mass spectrometry detection and may shorten column lifetime. Buffers, such as phosphate (B84403) or formate (B1220265), are essential for maintaining a stable pH throughout the analysis.

Q5: My peak shape is still not ideal after optimizing the mobile phase and column. What else can I check?

A5: If peak shape issues persist, consider the following:

  • Injection Volume and Sample Solvent: Overloading the column with a large injection volume or dissolving your sample in a solvent much stronger than the initial mobile phase can lead to peak distortion. Try reducing the injection volume or dissolving the sample in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure that all connections are made with minimal dead volume.

  • Column Contamination: Accumulation of sample matrix components on the column can lead to poor peak shape. Try flushing the column with a strong solvent or using a guard column to protect the analytical column.

Troubleshooting Guides

Systematic Approach to Improving Peak Shape

This guide provides a step-by-step workflow for systematically troubleshooting and improving the peak shape of 3'-Hydroxy Repaglinide.

Troubleshooting_Workflow start Start: Poor Peak Shape Observed check_ph Step 1: Evaluate Mobile Phase pH start->check_ph ph_low Is pH low (2.5-4.0)? check_ph->ph_low adjust_ph Action: Adjust pH to 2.5-4.0 with buffer (e.g., formate or phosphate) ph_low->adjust_ph No check_column Step 2: Evaluate HPLC Column ph_low->check_column Yes adjust_ph->check_column column_good Is it a modern, end-capped C18 column? check_column->column_good change_column Action: Switch to a high-purity, end-capped C18 or a polar-embedded column column_good->change_column No check_additives Step 3: Consider Mobile Phase Additives column_good->check_additives Yes change_column->check_additives additives_present Is a competing base (e.g., TEA) or appropriate buffer used? check_additives->additives_present add_additives Action: Add a competing base (e.g., 0.1% TEA) and/or ensure adequate buffer strength (10-20 mM) additives_present->add_additives No check_injection Step 4: Examine Injection Parameters additives_present->check_injection Yes add_additives->check_injection injection_ok Is injection volume low and sample solvent matched to mobile phase? check_injection->injection_ok adjust_injection Action: Reduce injection volume and/or dissolve sample in initial mobile phase injection_ok->adjust_injection No check_system Step 5: Inspect HPLC System injection_ok->check_system Yes adjust_injection->check_system system_ok Are connections tight and tubing appropriate? check_system->system_ok fix_system Action: Minimize extra-column volume by using appropriate tubing and fittings system_ok->fix_system No end End: Improved Peak Shape system_ok->end Yes fix_system->end

Caption: A logical workflow for troubleshooting poor peak shape of 3'-Hydroxy Repaglinide.

Data Presentation

Table 1: Influence of Mobile Phase pH on 3'-Hydroxy Repaglinide Peak Shape
Mobile Phase pHExpected Ionization State of 3'-Hydroxy RepaglinideInteraction with SilanolsExpected Peak ShapeRecommendation
< 2.0 Carboxyl (neutral), Piperidine (positive)Minimal (silanols protonated)Good, but potential for column degradationUse with caution, on acid-stable columns
2.5 - 4.0 Carboxyl (neutral), Piperidine (positive)Reduced (silanols mostly protonated)Optimal Recommended starting range
4.0 - 6.0 Carboxyl (partially ionized), Piperidine (positive)Increased (silanols partially ionized)Moderate TailingNot ideal, requires additives
> 7.0 Carboxyl (ionized), Piperidine (neutral)Significant (silanols fully ionized)Severe TailingAvoid for good peak shape
Table 2: Common Mobile Phase Additives and Their Effects
AdditiveTypical ConcentrationMechanism of ActionPotential Downsides
Formic Acid 0.1% (v/v)Lowers pH, protonates silanolsMay not provide sufficient buffering capacity
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Strong ion-pairing agent, lowers pHCan cause ion suppression in MS detection
Ammonium (B1175870) Formate/Acetate 10 - 20 mMProvides buffering capacity at low pHHigher concentrations can suppress MS signal
Triethylamine (TEA) 0.1% (v/v)Competing base, masks active silanol sitesCan shorten column life, strong UV absorbance

Experimental Protocols

Protocol 1: General Screening Method for 3'-Hydroxy Repaglinide

This protocol provides a starting point for developing a robust method with good peak shape.

  • HPLC System: Standard HPLC or UHPLC system with a UV or MS detector.

  • Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Detection: UV at 245 nm or MS with ESI+.

Protocol 2: Method Optimization for Persistent Peak Tailing

If peak tailing is still observed with Protocol 1, the following modifications can be made.

  • Adjust Mobile Phase pH: Prepare Mobile Phase A with 10 mM ammonium formate and adjust the pH to 3.0 with formic acid.

  • Add a Competing Base: If using a UV detector, add 0.1% triethylamine to both Mobile Phase A and B. Note: This is generally not recommended for MS detection.

  • Evaluate a Different Column: Switch to a column with a different stationary phase chemistry, such as a polar-embedded C18 or a phenyl-hexyl column, which can offer different selectivity and reduced interaction with basic analytes.

Visualization of Key Relationships

Signaling Pathway of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for 3'-Hydroxy Repaglinide and how pH modification can mitigate this issue.

Peak_Tailing_Mechanism cluster_high_ph At Neutral or High pH cluster_low_ph At Low pH (Recommended) silanol_ionized Deprotonated Silanol (Si-O⁻) (Negative Charge) interaction Ionic Interaction silanol_ionized->interaction attracts analyte_basic 3'-OH Repaglinide (Piperidine N) (Neutral or Partially Positive) analyte_basic->interaction attracts tailing Peak Tailing interaction->tailing silanol_protonated Protonated Silanol (Si-OH) (Neutral) no_interaction Repulsion/No Interaction silanol_protonated->no_interaction no attraction analyte_protonated 3'-OH Repaglinide (Piperidine N⁺) (Positive Charge) analyte_protonated->no_interaction repels good_peak Symmetrical Peak no_interaction->good_peak

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

addressing instability of repaglinide metabolites during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with repaglinide (B1680517) and its metabolites. The information provided is intended to help address common issues related to sample handling, storage, and analysis, with a focus on the stability of repaglinide and its major metabolites: M1, M2, and M4.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of repaglinide and how are they formed?

Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2] The three major metabolites are:

  • M1 (Aromatic Amine): Formed through oxidative biotransformation, primarily catalyzed by CYP3A4.

  • M2 (Oxidized Dicarboxylic Acid): Also formed via oxidation, with CYP3A4 being the principal enzyme involved.

  • M4 (Hydroxylated on the Piperidine Ring): This metabolite is formed through hydroxylation, a reaction mainly catalyzed by CYP2C8.[2]

These metabolites are pharmacologically inactive and are primarily excreted in the bile.[3]

Q2: My measured concentrations of repaglinide metabolites are lower than expected. What are the potential causes?

Lower than expected concentrations of repaglinide metabolites can stem from several factors, primarily related to their instability during sample storage and handling. Key factors that can lead to degradation include:

  • Temperature: Exposure to room temperature for extended periods can lead to enzymatic degradation in plasma samples.

  • pH: Deviations from the optimal pH range can accelerate the degradation of certain metabolites.

  • Oxidation: Some metabolites may be susceptible to oxidation if not handled under appropriate conditions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma samples can degrade metabolites. It is recommended to minimize the number of freeze-thaw cycles.

  • Light Exposure: While less common for these specific metabolites, exposure to light can degrade photosensitive compounds. It is good practice to store samples in amber tubes or protected from light.

Q3: What are the recommended storage conditions for plasma samples containing repaglinide and its metabolites?

To ensure the stability of repaglinide and its metabolites, plasma samples should be stored frozen, preferably at -20°C or -80°C for long-term storage. For short-term storage (e.g., during sample processing), samples should be kept on ice or at 4°C. It is crucial to minimize the time samples spend at room temperature.

Q4: How many freeze-thaw cycles are acceptable for plasma samples containing repaglinide metabolites?

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of repaglinide and its metabolites.

Issue Potential Cause Recommended Action
High variability in metabolite concentrations between replicate samples. Inconsistent sample handling and storage.Ensure all samples are treated identically. Minimize time at room temperature and adhere to a strict protocol for sample processing and storage. Use of an internal standard is crucial for correcting variability.
Declining metabolite concentrations in quality control (QC) samples over time. Long-term storage instability.Verify the long-term stability of the metabolites at the storage temperature used. If degradation is observed, consider storing samples at a lower temperature (e.g., -80°C instead of -20°C) or analyzing them within a shorter timeframe.
Low recovery of metabolites during sample extraction. Suboptimal extraction procedure.Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Factors to consider include the choice of extraction solvent, pH of the sample, and the reconstitution solvent.
Poor chromatographic peak shape for metabolites. Issues with the mobile phase or analytical column.Check the pH and composition of the mobile phase. Ensure the analytical column is not degraded and is appropriate for the analytes. A gradient elution may be necessary to achieve good peak shape for all metabolites.
Interference peaks observed in the chromatogram. Endogenous plasma components or contamination.Review the sample preparation procedure to ensure efficient removal of interfering substances. Check all reagents and solvents for potential contamination. Adjust chromatographic conditions to better separate the analytes from interfering peaks.

Data on Analyte Stability

The following tables summarize the expected stability of repaglinide and its metabolites under various storage conditions. This data is based on typical findings from bioanalytical method validation studies for small molecules and should be confirmed by specific in-house validation experiments.

Table 1: Bench-Top Stability of Repaglinide and its Metabolites in Human Plasma at Room Temperature

AnalyteConcentration (ng/mL)Duration (hours)Stability (% of Initial Concentration)
RepaglinideLow QC695 - 105
High QC695 - 105
M1Low QC690 - 110
High QC690 - 110
M2Low QC690 - 110
High QC690 - 110
M4Low QC690 - 110
High QC690 - 110

Table 2: Freeze-Thaw Stability of Repaglinide and its Metabolites in Human Plasma (-20°C to Room Temperature)

AnalyteConcentration (ng/mL)Number of CyclesStability (% of Initial Concentration)
RepaglinideLow QC395 - 105
High QC395 - 105
M1Low QC390 - 110
High QC390 - 110
M2Low QC390 - 110
High QC390 - 110
M4Low QC390 - 110
High QC390 - 110

Table 3: Long-Term Stability of Repaglinide and its Metabolites in Human Plasma at -20°C

AnalyteConcentration (ng/mL)Duration (days)Stability (% of Initial Concentration)
RepaglinideLow QC6095 - 105
High QC6095 - 105
M1Low QC6090 - 110
High QC6090 - 110
M2Low QC6090 - 110
High QC6090 - 110
M4Low QC6090 - 110
High QC6090 - 110

Experimental Protocols

Protocol 1: Plasma Sample Stability Assessment

This protocol outlines a general procedure for assessing the stability of repaglinide and its metabolites in plasma.

  • Preparation of QC Samples: Spike blank human plasma with known concentrations of repaglinide and its metabolites (M1, M2, M4) to prepare low and high QC samples.

  • Bench-Top Stability:

    • Thaw QC samples and keep them at room temperature for a predefined period (e.g., 0, 2, 4, 6 hours).

    • At each time point, process and analyze the samples.

  • Freeze-Thaw Stability:

    • Subject QC samples to multiple freeze-thaw cycles (e.g., freeze at -20°C or -80°C for 24 hours, then thaw at room temperature).

    • After the desired number of cycles (e.g., 1, 2, 3), analyze the samples.

  • Long-Term Stability:

    • Store QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

    • Analyze the samples at various time points (e.g., 0, 30, 60, 90 days).

  • Analysis: Analyze the samples using a validated LC-MS/MS method. Calculate the percentage of the initial concentration remaining at each time point or cycle. The analytes are considered stable if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: LC-MS/MS Method for Quantification

The following is a representative LC-MS/MS method for the analysis of repaglinide and its metabolites.

  • Sample Preparation:

    • To 100 µL of plasma sample, add an internal standard (e.g., a deuterated analog or a structurally similar compound).

    • Perform protein precipitation with acetonitrile (B52724) or another suitable organic solvent.

    • Vortex and centrifuge the samples.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for repaglinide and each metabolite.

Visualizations

Repaglinide_Metabolism Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Hydroxylated Metabolite) Repaglinide->M4 CYP2C8 Excretion Excretion M1->Excretion M2->Excretion M4->Excretion Sample_Stability_Workflow cluster_storage Storage Conditions Room_Temp Room Temperature (Bench-Top) Analysis LC-MS/MS Analysis Room_Temp->Analysis Freeze_Thaw Freeze-Thaw Cycles (-20°C / RT) Freeze_Thaw->Analysis Long_Term Long-Term Storage (-20°C or -80°C) Long_Term->Analysis Sample_Collection Plasma Sample Collection Spiking Spike with Analytes (QC Preparation) Sample_Collection->Spiking Spiking->Room_Temp Spiking->Freeze_Thaw Spiking->Long_Term Troubleshooting_Logic Start Inaccurate Metabolite Concentrations Check_Handling Review Sample Handling and Storage Procedures Start->Check_Handling Check_Method Review Analytical Method Parameters Start->Check_Method Optimize_Handling Implement Stricter Controls: - Minimize time at RT - Reduce freeze-thaw cycles - Use stabilizers if necessary Check_Handling->Optimize_Handling Optimize_Method Optimize: - Sample extraction - Chromatography - MS/MS parameters Check_Method->Optimize_Method Reanalysis Re-analyze Samples Optimize_Handling->Reanalysis Optimize_Method->Reanalysis

References

optimization of MS/MS parameters for 3'-Hydroxy Repaglinide-d5 detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of MS/MS parameters for the detection of 3'-Hydroxy Repaglinide-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for 3'-Hydroxy Repaglinide and its deuterated internal standard?

A1: Based on available literature, the following MRM transitions have been used for the analysis of Repaglinide and its metabolites. For this compound, the precursor ion will be shifted by +5 Da compared to the non-deuterated analog. The product ion may or may not shift depending on the fragmentation pattern. It is crucial to optimize these transitions on your specific instrument.

Q2: What type of ionization is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Repaglinide and its metabolites, as it provides high ionization efficiency.

Q3: What are the key MS/MS parameters that I should optimize for this compound detection?

A3: Key parameters to optimize include the precursor and product ion m/z, collision energy (CE), and declustering potential (DP) or equivalent source fragmentation parameter. Optimization of these parameters is critical for achieving maximum sensitivity and specificity.

Q4: How does the metabolism of Repaglinide affect the detection of 3'-Hydroxy Repaglinide?

A4: Repaglinide is primarily metabolized by CYP2C8 and CYP3A4 enzymes in the liver.[1] 3'-Hydroxy Repaglinide is a major metabolite formed through hydroxylation.[2] Understanding the metabolic pathway is important for interpreting results and potential drug-drug interactions.[3]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

  • Question: I am not observing any signal for my this compound internal standard. What should I check?

  • Answer:

    • Verify Mass Transitions: Ensure you have entered the correct precursor and product ion m/z values for the deuterated standard. Start with the expected m/z and perform a precursor ion scan and a product ion scan to confirm the masses on your instrument.

    • Check Source Parameters: Confirm that the electrospray ionization source is operating correctly. Check parameters such as ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. These may need to be optimized for your specific compound and mobile phase composition.

    • Collision Energy Optimization: The collision energy may be too high, leading to excessive fragmentation, or too low, resulting in insufficient fragmentation. Perform a collision energy optimization experiment by infusing a standard solution and ramping the collision energy to find the optimal value that maximizes the product ion intensity.

    • Sample Preparation: Evaluate your sample preparation procedure. Inefficient extraction or the presence of significant matrix effects can suppress the signal. Consider using a different extraction method (e.g., solid-phase extraction instead of liquid-liquid extraction).

    • Analyte Stability: Ensure the analyte is stable in the prepared sample and autosampler conditions. Degradation can lead to a loss of signal.

Issue 2: High Background Noise or Interferences

  • Question: I am seeing a high background or interfering peaks at the same retention time as my analyte. How can I resolve this?

  • Answer:

    • Chromatographic Separation: Optimize your LC method to achieve better separation of your analyte from interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different stationary phase.

    • MRM Transition Specificity: Select a more specific product ion. If multiple product ions are available, choose one that is unique to your analyte and shows low background in blank matrix samples.

    • Sample Clean-up: Improve your sample preparation method to remove more of the interfering matrix components. This could involve a more rigorous SPE protocol or a different LLE solvent system.

    • Divert Valve: Use a divert valve to direct the flow from the LC to waste during the parts of the run where your analyte is not eluting, which can reduce source contamination and background noise.

Issue 3: Poor Peak Shape

  • Question: The chromatographic peak for this compound is broad or tailing. What could be the cause?

  • Answer:

    • Column Chemistry: The choice of analytical column is critical. A C18 column is commonly used for Repaglinide and its metabolites.[4] Ensure the column is not degraded and is appropriate for your mobile phase pH.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For Repaglinide, which has both acidic and basic properties, a mobile phase pH around 5 has been found to be suitable.[5] Experiment with different pH values to find the optimum for your specific separation.

    • Injection Solvent: The composition of the solvent used to dissolve the final extracted sample can affect peak shape. Ideally, the injection solvent should be weaker than the initial mobile phase to ensure good peak focusing on the column.

    • System Contamination: Contamination in the LC system or on the column can lead to poor peak shape. Perform regular system maintenance and column washing.

Experimental Protocols

1. MS/MS Parameter Optimization Protocol

This protocol outlines the steps for optimizing the MS/MS parameters for this compound using direct infusion.

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Precursor Ion (Q1) Optimization:

    • Set the mass spectrometer to Q1 scan mode.

    • Acquire a full scan spectrum to identify the protonated molecular ion ([M+H]⁺) of this compound. The expected m/z is approximately 474.6.

    • Optimize source parameters (e.g., ion spray voltage, source temperature, nebulizer gas) to maximize the intensity of the precursor ion.

  • Product Ion (Q3) and Collision Energy (CE) Optimization:

    • Set the mass spectrometer to product ion scan mode, with Q1 fixed on the m/z of the precursor ion identified in the previous step.

    • Vary the collision energy (e.g., from 5 to 50 eV) to observe the fragmentation pattern and identify the most intense and stable product ions.

    • Select one or two of the most abundant and specific product ions for MRM analysis.

    • For each selected product ion, perform a collision energy optimization experiment by ramping the CE and monitoring the product ion intensity to find the optimal CE value.

2. Sample Preparation Protocol (Liquid-Liquid Extraction)

This is a general protocol for extracting Repaglinide and its metabolites from plasma.[4]

  • To 200 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (containing this compound).

  • Add 50 µL of a buffer solution (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5).

  • Add 1 mL of extraction solvent (e.g., tert-butyl methyl ether).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Data Presentation

Table 1: Example MS/MS Parameters for Repaglinide and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Repaglinide453.3162.2[4]
Repaglinide-d5458.3230.3[6]
3'-Hydroxy Repaglinide469.3246.3[6]
This compound (Predicted) 474.3 ~246.3 or ~251.3 Requires Optimization

Note: The product ion for the deuterated standard may or may not shift depending on where the fragmentation occurs relative to the deuterium (B1214612) labels. This must be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_ms_opt MS/MS Optimization (Direct Infusion) cluster_lc_dev LC Method Development cluster_analysis Sample Analysis & Validation prep_std Prepare 3'-Hydroxy Repaglinide-d5 Standard infuse Infuse Standard into MS prep_std->infuse prep_sample Prepare Biological Sample (e.g., Plasma Spiking) lcms_run LC-MS/MS Analysis of Samples prep_sample->lcms_run q1_opt Optimize Q1 (Precursor Ion & Source) infuse->q1_opt prod_scan Product Ion Scan (Identify Fragments) q1_opt->prod_scan ce_opt Optimize Collision Energy for each fragment prod_scan->ce_opt ce_opt->lcms_run Optimized MRM Parameters col_select Column Selection (e.g., C18) mob_phase Mobile Phase Optimization (pH, Organic %) col_select->mob_phase Optimized LC Method gradient Gradient Elution Profile mob_phase->gradient Optimized LC Method gradient->lcms_run Optimized LC Method data_proc Data Processing (Integration, Calibration) lcms_run->data_proc validation Method Validation data_proc->validation troubleshooting_guide start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low / No Signal issue->low_signal Low Signal high_bg High Background issue->high_bg High Background poor_peak Poor Peak Shape issue->poor_peak Poor Peak Shape check_mrm Verify MRM Transitions (Precursor & Product Ions) low_signal->check_mrm check_source Check & Optimize Source Parameters check_mrm->check_source opt_ce Optimize Collision Energy check_source->opt_ce check_prep Review Sample Preparation & Analyte Stability opt_ce->check_prep end Issue Resolved check_prep->end opt_lc Optimize LC Separation (Gradient, Mobile Phase) high_bg->opt_lc spec_mrm Select More Specific MRM Transition opt_lc->spec_mrm imp_cleanup Improve Sample Clean-up spec_mrm->imp_cleanup imp_cleanup->end check_column Check Column (Type, Age, pH) poor_peak->check_column check_mp Optimize Mobile Phase pH check_column->check_mp check_solvent Check Injection Solvent check_mp->check_solvent check_solvent->end

References

Technical Support Center: Troubleshooting Poor Recovery of 3'-Hydroxy Repaglinide-d5 in Plasma Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor recovery of 3'-Hydroxy Repaglinide-d5 during plasma extraction. The following sections are designed in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound in plasma samples?

A1: Low recovery of a stable isotope-labeled internal standard (SIL-IS) like this compound is often multifaceted. The primary causes can be categorized as:

  • Sample Preparation Inefficiencies: The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimal for the analyte's physicochemical properties, leading to its loss during various steps.[1]

  • Matrix Effects: Co-eluting endogenous components from the plasma matrix, such as phospholipids, can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[2] This phenomenon can significantly reduce the detected signal, giving the appearance of low recovery.[3][4]

  • Analyte Instability: Although SIL-IS are generally stable, degradation can occur under inappropriate pH, temperature, or light conditions during sample handling and storage. This compound stock solutions are recommended to be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[5]

  • Issues with Protein Binding: Incomplete disruption of binding between the analyte and plasma proteins can prevent its complete extraction.

  • Suboptimal Instrument Conditions: Mass spectrometer and liquid chromatography parameters that are not optimized for this compound can lead to poor detection and consequently, perceived low recovery.

Q2: My recovery of this compound is highly variable between samples. What should I investigate?

A2: High variability in internal standard response is a critical issue that can compromise the accuracy and precision of your analytical method. Key areas to investigate include:

  • Inconsistent Sample Preparation: Ensure that all manual and automated steps, such as pipetting, vortexing, and evaporation, are performed consistently across all samples.

  • Lot-to-Lot Matrix Variability: Different lots of plasma can have varying compositions, leading to inconsistent matrix effects. It is advisable to test multiple lots of blank plasma during method development.

  • Chromatographic Inconsistencies: Poorly packed or aging HPLC/UHPLC columns can lead to shifting retention times and variable co-elution with interfering matrix components.

  • Instrument Instability: Fluctuations in the mass spectrometer's performance can cause variable signal intensity. Regular calibration and performance checks are crucial.

Q3: How can I determine if matrix effects are the cause of my poor recovery?

A3: A post-extraction spike experiment is a standard method to assess matrix effects.[3] The procedure involves:

  • Extracting a blank plasma sample.

  • Spiking the extracted matrix with a known concentration of this compound.

  • Comparing the signal response of the post-extraction spiked sample to a neat solution of the analyte at the same concentration in the reconstitution solvent.

A significant difference in signal intensity indicates the presence of ion suppression or enhancement.

Q4: Which extraction method is generally recommended for this compound in plasma?

A4: The optimal extraction method depends on the required sensitivity, sample throughput, and the complexity of the plasma matrix. All three common methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—can be adapted for this compound.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may result in a less clean extract and is more prone to matrix effects.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT and can provide good recovery for repaglinide (B1680517) and its metabolites.[8][9]

  • Solid-Phase Extraction (SPE): SPE is capable of providing the cleanest extracts and high recovery, effectively minimizing matrix effects, but is often more time-consuming and costly.[10]

For quantitative bioanalysis, LLE and SPE are often preferred over PPT to achieve better sensitivity and reproducibility.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor recovery of this compound.

G Troubleshooting Workflow for Poor Recovery cluster_start cluster_investigate Investigation Phase cluster_action Action Phase cluster_end start Start: Poor Recovery of This compound Observed check_is_variability Is Internal Standard (IS) Response Highly Variable? start->check_is_variability check_matrix_effect Assess Matrix Effects (Post-Extraction Spike) check_is_variability->check_matrix_effect No review_protocol Review Sample Preparation Protocol check_is_variability->review_protocol Yes optimize_ppt Optimize Protein Precipitation (e.g., different solvent) check_matrix_effect->optimize_ppt Significant matrix effect (consider cleaner extraction) optimize_lcms Optimize LC-MS/MS Conditions (e.g., gradient, source parameters) check_matrix_effect->optimize_lcms No significant matrix effect review_protocol->optimize_ppt If using PPT optimize_lle Optimize Liquid-Liquid Extraction (e.g., different solvent, pH) review_protocol->optimize_lle If using LLE optimize_spe Optimize Solid-Phase Extraction (e.g., different sorbent, wash/elute steps) review_protocol->optimize_spe If using SPE optimize_ppt->optimize_lle If PPT fails end Resolution: Consistent and High Recovery Achieved optimize_ppt->end optimize_lle->optimize_spe If LLE fails optimize_lle->end optimize_spe->end optimize_lcms->end

Caption: A flowchart guiding the systematic troubleshooting of low analyte recovery.

Quantitative Data Summary

The following table summarizes expected recovery rates for different plasma extraction methods based on literature for similar small molecules. Actual recovery for this compound should be determined experimentally.

Extraction MethodTypical Recovery Range (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 70-90%[6]Fast, simple, low costHigh potential for matrix effects, less clean extract
Liquid-Liquid Extraction (LLE) 85-105%[8][9]Cleaner extract than PPT, good recoveryMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) >90%[10]Highest sample cleanliness, minimal matrix effectsMore complex, higher cost, requires method development

Detailed Experimental Protocols

Below are starting-point protocols for the three main plasma extraction techniques, which should be optimized for your specific laboratory conditions and instrumentation.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add the working solution of this compound.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: To a 2 mL tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add the working solution of this compound.

  • pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5) to adjust the sample pH.[9]

  • Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane (B109758) (60:40, v/v) or tert-butyl methyl ether).[8][9]

  • Extraction: Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

This guide provides a structured approach to identifying and resolving common issues related to the plasma extraction of this compound. For further assistance, please consult relevant scientific literature or contact your instrument manufacturer's technical support.

References

minimizing matrix effects from human plasma in repaglinide metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bioanalysis of repaglinide (B1680517) and its metabolites in human plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome challenges related to matrix effects in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the analysis of repaglinide and its metabolites from human plasma?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of human plasma, these interfering components can include phospholipids, salts, proteins, and other endogenous molecules.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2] For repaglinide and its metabolites, which may be present at low concentrations, mitigating these effects is crucial for reliable pharmacokinetic and metabolic studies.

Q2: I'm observing poor peak shapes and inconsistent retention times for repaglinide and its metabolites. What could be the cause and how can I troubleshoot this?

A2: Poor peak shapes (e.g., tailing, fronting, or splitting) and shifting retention times can be indicators of matrix effects or other chromatographic issues.[1] Here are some potential causes and troubleshooting steps:

  • Column Contamination: Residual matrix components, especially phospholipids, can accumulate on the analytical column, leading to peak distortion.

    • Solution: Implement a robust column washing step after each run or batch. Consider using a guard column to protect the analytical column.[4]

  • Inadequate Sample Cleanup: If the sample preparation method is not sufficiently removing interfering substances, these can co-elute with your analytes of interest.

    • Solution: Evaluate and optimize your sample preparation protocol. Switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly improve cleanup.[3]

  • Mobile Phase Mismatch: The pH and composition of the mobile phase can affect the ionization state and retention of repaglinide and its metabolites.

    • Solution: Ensure the mobile phase pH is appropriate for the analytes. For repaglinide, which has acidic and basic properties, a mobile phase pH around 2.7 to 4.0 has been used effectively.[5][6] Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate) to optimize peak shape and separation from interferences.[7]

Q3: My signal intensity for repaglinide metabolites is significantly lower than expected, suggesting ion suppression. How can I confirm and address this?

A3: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples.[8] Here’s a systematic approach to confirm and mitigate it:

Confirmation of Ion Suppression:

  • Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram. A constant flow of a standard solution of your analyte is introduced into the mobile phase after the analytical column. A dip in the baseline signal upon injection of a blank plasma extract indicates the retention time at which suppression occurs.[4][7]

  • Post-Extraction Spike: This quantitative method assesses the extent of matrix effects. A known amount of the analyte is spiked into a blank plasma sample after the extraction process. The response is then compared to that of the analyte in a neat solution (e.g., mobile phase). A lower response in the matrix sample confirms ion suppression.[3]

Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to reduce ion suppression is to remove the interfering matrix components.[3] See the detailed protocols below for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

  • Chromatographic Separation: Adjust your LC method to chromatographically separate your analytes from the suppression zones identified by post-column infusion. This can involve changing the gradient, flow rate, or column chemistry.[2]

  • Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred internal standard as it has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, thus providing more accurate quantification.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

This guide outlines the experimental workflow to determine if you are experiencing matrix effects.

cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Start: Suspected Ion Suppression infusion Perform Post-Column Infusion with Analyte Standard qual_start->infusion inject_blank Inject Blank Plasma Extract infusion->inject_blank analyze_signal Analyze MS Signal for Dips inject_blank->analyze_signal suppression_zone Identify Retention Time of Suppression Zone analyze_signal->suppression_zone quant_start Start: Need to Quantify Effect prepare_sets Prepare Two Sample Sets: A) Analyte in Neat Solution B) Blank Plasma Extract + Analyte Spike quant_start->prepare_sets analyze_sets Analyze Both Sets by LC-MS/MS prepare_sets->analyze_sets compare_responses Compare Peak Areas (Matrix Effect % = (B/A) * 100) analyze_sets->compare_responses quantify_effect Quantified Signal Suppression/Enhancement compare_responses->quantify_effect

Caption: Workflow for diagnosing and quantifying matrix effects.

Guide 2: Selecting a Sample Preparation Method

This guide provides a decision tree for choosing an appropriate sample preparation technique to minimize matrix effects.

start Start: High Matrix Effects Observed decision1 Need a quick and simple method? start->decision1 ppt Protein Precipitation (PPT) ppt_adv Advantages: - Simple and Fast - Inexpensive ppt->ppt_adv ppt_disadv Disadvantages: - Less clean extract - High risk of ion suppression ppt->ppt_disadv lle Liquid-Liquid Extraction (LLE) lle_adv Advantages: - Cleaner extract than PPT - Good for non-polar analytes lle->lle_adv lle_disadv Disadvantages: - More labor-intensive - Emulsion formation can be an issue lle->lle_disadv spe Solid-Phase Extraction (SPE) spe_adv Advantages: - Cleanest extract - High selectivity and concentration spe->spe_adv spe_disadv Disadvantages: - Method development can be complex - Higher cost spe->spe_disadv decision1->ppt Yes decision2 Need a cleaner extract? decision1->decision2 No decision2->lle Yes decision3 Need the cleanest extract with high selectivity? decision2->decision3 No decision3->spe Yes

Caption: Decision guide for sample preparation method selection.

Repaglinide Metabolic Pathway

The metabolism of repaglinide is primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4 in the liver.[10] Understanding this pathway is crucial for identifying and quantifying its metabolites.

Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 M4 M4 (Hydroxylated Piperidine Ring) Repaglinide->M4 CYP2C8 Glucuronide Acyl Glucuronide (M7) Repaglinide->Glucuronide UGT Excretion Biliary/Fecal Excretion M1->Excretion M2->Excretion M4->Excretion Glucuronide->Excretion

Caption: Simplified metabolic pathway of repaglinide.

Experimental Protocols

Protein Precipitation (PPT)

A rapid and straightforward method, but often results in a less clean extract.[11]

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.[12]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

This technique offers a cleaner extract compared to PPT by partitioning the analytes into an immiscible organic solvent.

  • To 200 µL of human plasma, add the internal standard.

  • Adjust the pH of the plasma sample to be at least 2 pH units above the pKa of basic analytes or 2 pH units below the pKa of acidic analytes to ensure they are in their neutral form.[13]

  • Add 1 mL of an appropriate, water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes to facilitate the extraction.

  • Centrifuge at 5,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analytes of interest.[14]

  • Condition the SPE Cartridge: Wash the cartridge (e.g., a C18 or polymeric reversed-phase sorbent) sequentially with 1 mL of methanol (B129727) and 1 mL of water.

  • Load the Sample: Dilute 200 µL of plasma with 200 µL of water and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the repaglinide and its metabolites with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Data Summary

Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Sample Preparation TechniqueRelative Matrix Effect (%)Analyte Recovery (%)Overall CleanlinessThroughput
Protein Precipitation (PPT) 30 - 50% (Ion Suppression)> 90%LowHigh
Liquid-Liquid Extraction (LLE) 10 - 25% (Ion Suppression)70 - 95%MediumMedium
Solid-Phase Extraction (SPE) < 15%> 85%HighLow to Medium

Note: The values presented are typical ranges and can vary depending on the specific method, analyte, and instrumentation.

Physicochemical Properties of Repaglinide for Method Development
PropertyValueImplication for Analysis
Molecular Weight 452.57 g/mol Suitable for mass spectrometry detection.
LogP 3.97Indicates good solubility in organic solvents, favorable for LLE.[6]
pKa 4.3 (acidic), 6.1 (basic)pH adjustment is critical for efficient extraction in LLE and SPE.
Protein Binding > 98%Efficient protein disruption is necessary during sample preparation.

Data sourced from PubChem and other literature.[6][15]

References

dealing with co-eluting interferences in 3'-Hydroxy Repaglinide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during the analysis of 3'-Hydroxy Repaglinide (B1680517).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of co-eluting interferences in the analysis of 3'-Hydroxy Repaglinide?

Co-eluting interferences in the analysis of 3'-Hydroxy Repaglinide can originate from several sources:

  • Isomeric Metabolites: A critical consideration is the presence of other hydroxylated metabolites of Repaglinide. Notably, recent studies have identified 4'-Hydroxy Repaglinide as the main metabolite produced by the enzyme CYP2C8, not 3'-Hydroxy Repaglinide as previously thought.[1] These isomers can have very similar chromatographic behavior, leading to co-elution.

  • Matrix Effects: When analyzing biological samples such as plasma or urine, endogenous components of the matrix can co-elute with the analyte and interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement.[2][3][4] Common interferences include phospholipids (B1166683) and other endogenous metabolites.[3][4]

  • Repaglinide and its Degradation Products: The parent drug, Repaglinide, if present at high concentrations, or its degradation products formed during sample storage or processing, can potentially interfere with the analysis.[5]

  • Contaminants: Impurities from reagents, solvents, or sample collection tubes can introduce interfering peaks into the chromatogram.

Q2: My 3'-Hydroxy Repaglinide peak is showing signs of co-elution (e.g., peak fronting, tailing, or a broader peak than expected). What are the initial troubleshooting steps?

Initial troubleshooting should focus on confirming the presence of a co-eluting species and identifying its nature.

  • Review Chromatographic Data: Carefully examine the peak shape of your analyte. Asymmetry or shoulders on the peak are strong indicators of co-elution.

  • Examine Mass Spectra: Analyze the mass spectrum across the entire peak. A change in the relative abundance of ions across the peak suggests the presence of more than one compound.

  • Inject a Blank Matrix Sample: Prepare and inject a blank matrix sample (e.g., plasma from a drug-free subject) that has undergone the same extraction procedure. This will help identify interferences originating from the biological matrix.

  • Inject a Standard Solution: Inject a pure standard of 3'-Hydroxy Repaglinide to verify its retention time and peak shape under your current chromatographic conditions.

Q3: How can I modify my LC method to resolve 3'-Hydroxy Repaglinide from co-eluting interferences?

Optimizing your liquid chromatography (LC) method is a key strategy to resolve co-eluting peaks.

  • Gradient Optimization: Adjusting the gradient slope can improve separation. A shallower gradient can increase the resolution between closely eluting compounds.

  • Mobile Phase Modification:

    • pH: Altering the pH of the mobile phase can change the ionization state of the analyte and interfering compounds, thereby affecting their retention.

    • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol, or a combination) can alter the selectivity of the separation.

  • Column Selection:

    • Stationary Phase: Employing a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, pentafluorophenyl) can provide alternative selectivity.

    • Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and resolution.

  • Flow Rate: Reducing the flow rate can sometimes improve the resolution of closely eluting peaks.

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may affect separation.

Q4: What sample preparation techniques can help minimize matrix effects and co-eluting interferences?

A robust sample preparation method is crucial for removing potential interferences before LC-MS analysis.

  • Protein Precipitation (PPT): While simple and fast, PPT is the least selective method and may not effectively remove all matrix components, particularly phospholipids.

  • Liquid-Liquid Extraction (LLE): LLE offers better selectivity by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. Optimization of the extraction solvent and pH is critical.

  • Solid-Phase Extraction (SPE): SPE provides the highest degree of selectivity and can effectively remove a wide range of interferences. Different sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) can be utilized to specifically retain the analyte while washing away interfering substances.

Troubleshooting Guide: Dealing with Co-eluting Interferences

This guide provides a systematic approach to identifying and resolving co-elution issues in the analysis of 3'-Hydroxy Repaglinide.

Step 1: Problem Identification
Symptom Potential Cause Initial Action
Asymmetric peak shape (fronting, tailing, shoulders)Co-eluting interferenceVisually inspect chromatogram, compare with a pure standard.
Inconsistent peak area or heightIon suppression/enhancement from a co-eluting matrix componentEvaluate matrix effects by comparing analyte response in neat solution versus post-extraction spiked matrix.
Shifting retention timeMatrix effects or column degradationInject blank matrix and standard solutions to check for shifts.

Step 2: Interference Source Investigation

Interference_Investigation Start Suspected Co-elution Inject_Blank Inject Blank Matrix Sample Start->Inject_Blank Is interference from matrix? Inject_Standard Inject 3'-OH Repaglinide Standard Start->Inject_Standard Confirm analyte retention and peak shape Check_Isomers Consider Isomeric Metabolites (e.g., 4'-OH Repaglinide) Start->Check_Isomers Are isomers a possibility? Review_Degradation Review Sample Stability and Degradation Pathways Start->Review_Degradation Could it be a degradant? Result_Matrix Result_Matrix Inject_Blank->Result_Matrix Peak present in blank? Result_Standard Result_Standard Inject_Standard->Result_Standard Standard peak shape ideal? Result_Isomer Result_Isomer Check_Isomers->Result_Isomer Synthesize/obtain isomer standard Result_Degradation Result_Degradation Review_Degradation->Result_Degradation Perform forced degradation studies Action_Matrix Optimize Sample Preparation Result_Matrix->Action_Matrix Yes Action_Not_Matrix Interference is not from matrix Result_Matrix->Action_Not_Matrix No Action_Standard_OK Method is sound for standard Result_Standard->Action_Standard_OK Yes Action_Standard_Bad Troubleshoot LC system/column Result_Standard->Action_Standard_Bad No Action_Isomer_Confirm Develop method to separate isomers Result_Isomer->Action_Isomer_Confirm Confirm with standard Action_Degradation_Confirm Modify sample handling/storage Result_Degradation->Action_Degradation_Confirm Identify degradation products

Figure 1. Workflow for investigating the source of co-eluting interference.
Step 3: Method Optimization Workflow

Method_Optimization cluster_LC LC Optimization cluster_SP Sample Preparation Optimization Start Co-elution Confirmed Optimize_LC Optimize LC Method Start->Optimize_LC Optimize_Sample_Prep Optimize Sample Preparation Start->Optimize_Sample_Prep Final_Validation Re-validate Method Optimize_LC->Final_Validation Optimize_Sample_Prep->Final_Validation Modify_Gradient Adjust Gradient Change_Mobile_Phase Change Mobile Phase (pH, Organic) Modify_Gradient->Change_Mobile_Phase Select_Column Select Different Column Change_Mobile_Phase->Select_Column Adjust_Flow_Temp Adjust Flow Rate/Temperature Select_Column->Adjust_Flow_Temp Improve_PPT Improve Protein Precipitation Develop_LLE Develop LLE Method Improve_PPT->Develop_LLE Optimize_SPE Optimize SPE Method Develop_LLE->Optimize_SPE

References

Technical Support Center: Enhancing 3'-Hydroxy Repaglinide-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantification of 3'-Hydroxy Repaglinide-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary role in bioanalysis?

A1: this compound is a deuterated stable isotope-labeled internal standard (IS) for 3'-Hydroxy Repaglinide (B1680517), a metabolite of the anti-diabetic drug Repaglinide. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used to correct for variability in sample preparation and instrument response, ensuring accurate and precise quantification of the non-labeled analyte.

Q2: Why is achieving high sensitivity for this compound important?

A2: While the primary goal is to quantify the analyte, a stable and sensitive signal from the internal standard is crucial for reliable results. A weak or variable IS signal can compromise the accuracy and precision of the analyte's quantification, especially at the lower limit of quantification (LLOQ).

Q3: What are the typical mass transitions (MRM) for Repaglinide and its metabolites?

A3: For Repaglinide, a common transition monitored in positive ion mode is m/z 453.3 > 162.2.[1] The transitions for 3'-Hydroxy Repaglinide and its deuterated internal standard would be specific to their molecular weights and fragmentation patterns, which should be determined empirically by direct infusion into the mass spectrometer.

Q4: Which sample preparation technique is most effective for Repaglinide and its metabolites?

A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective techniques. LLE with solvents like tert-butyl methyl ether has shown high recovery rates for Repaglinide (around 96%).[1] Protein precipitation (PP) is a simpler method but may result in higher matrix effects.[2][3] The choice depends on the required level of cleanliness and the complexity of the biological matrix.[3]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: I am observing a consistently low signal for this compound. What are the potential causes and how can I troubleshoot this?

A: Low signal intensity can stem from several factors related to sample preparation, chromatography, or mass spectrometer settings.

Potential Causes & Solutions:

  • Suboptimal Ionization:

    • Solution: Ensure the mobile phase pH is appropriate for protonating the analyte. For basic compounds like Repaglinide and its metabolites, an acidic mobile phase containing 0.1% to 0.2% formic acid is often used to enhance protonation in positive ion mode.[1][2][4]

  • Inefficient Extraction:

    • Solution: Optimize the extraction procedure. If using LLE, experiment with different organic solvents. For SPE, ensure the correct sorbent and elution solvents are used. Recovery can be tested by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.[5]

  • Matrix Effects (Ion Suppression):

    • Solution: Matrix effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[5][6] To mitigate this:

      • Improve sample cleanup using SPE or LLE instead of protein precipitation.[3]

      • Adjust the chromatographic gradient to separate the analyte from interfering matrix components.[6]

      • Dilute the sample if the analyte concentration is high enough.

  • Mass Spectrometer Tuning:

    • Solution: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., ion spray voltage, temperature) and collision energy for the specific MRM transition.[1][7]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: The chromatographic peak for this compound is broad and shows significant tailing. What could be the issue?

A: Poor peak shape can negatively impact integration and, consequently, quantification accuracy.

Potential Causes & Solutions:

  • Column Degradation:

    • Solution: The stationary phase of the analytical column can degrade over time, especially with aggressive mobile phases or insufficient sample cleanup. Try flushing the column according to the manufacturer's instructions or replace it if necessary.[7]

  • Inappropriate Mobile Phase:

    • Solution: Ensure the mobile phase composition is optimal. The organic solvent (e.g., acetonitrile, methanol) and aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) ratio affects peak shape.[4][8] Also, ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.

  • Secondary Interactions:

    • Solution: Residual silanol (B1196071) groups on the column can cause peak tailing for basic compounds. Using a modern, end-capped C18 column can minimize these interactions.[3] Adding a small amount of an amine modifier like triethylamine (B128534) to the mobile phase can also help, though this is less common with MS detection.

Issue 3: High Background Noise or Interferences

Q: I am seeing high background noise or interfering peaks near the retention time of my internal standard. How can I resolve this?

A: High background noise can compromise the signal-to-noise ratio, making it difficult to achieve a low LLOQ.

Potential Causes & Solutions:

  • Contaminated Solvents or System:

    • Solution: Use high-purity, LC-MS grade solvents and additives.[7] Flush the LC system thoroughly to remove any contaminants.

  • Matrix Interferences:

    • Solution: As with ion suppression, improving the sample cleanup procedure is the most effective way to remove interfering compounds from the matrix.[3]

  • Carryover:

    • Solution: Inject a blank sample after a high-concentration sample to check for carryover. If present, optimize the autosampler wash procedure by using a stronger wash solvent.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods developed for Repaglinide analysis in human plasma.[1]

  • Sample Aliquoting: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound working solution.

  • pH Adjustment: Add 50 µL of ammonium acetate (B1210297) buffer (pH 4.5) and vortex briefly.

  • Extraction: Add 1 mL of tert-butyl methyl ether, vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue with 100 µL of the mobile phase.

  • Injection: Inject 5-10 µL into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions

The following table summarizes typical starting conditions for the analysis of Repaglinide and its metabolites. These should be optimized for this compound.

ParameterRecommended Condition
LC Column C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm)[1][4]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate[4][8]
Mobile Phase B Acetonitrile or Methanol[1][4]
Flow Rate 0.3 - 0.4 mL/min[1][4]
Column Temp. 30 - 40°C[1][4]
Injection Vol. 5 - 10 µL[1][4]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MS Detection Multiple Reaction Monitoring (MRM)
IS Voltage ~5500 V[1]
Source Temp. ~550°C[1]

Quantitative Data Summary

The table below presents a summary of method validation parameters reported for Repaglinide, which can serve as a benchmark when developing a method for its hydroxylated metabolite.

ParameterReported Value (Repaglinide)Reference
Linearity Range 0.5 - 100 ng/mL[1]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]
Mean Recovery ~96%[1]
Intra-day Precision (CV%) 1.43 - 3.29%[9]
Inter-day Precision (CV%) 1.14 - 4.11%[9]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add IS (3'-Hydroxy Repaglinide-d5) Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Evap Evaporate & Reconstitute Extract->Evap LC_Inject Inject into LC-MS/MS Evap->LC_Inject MS_Detect MRM Detection LC_Inject->MS_Detect Integrate Peak Integration MS_Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: General bioanalytical workflow for this compound.

Troubleshooting Start Low Signal Intensity? Check_MS Verify MS Tuning & Performance Start->Check_MS Check_LC Evaluate Chromatography (Peak Shape, Retention) Start->Check_LC Check_Sample Assess Sample Preparation (Extraction Recovery) Start->Check_Sample Optimize_MS Re-optimize Source & Collision Energy Check_MS->Optimize_MS Optimize_LC Adjust Mobile Phase & Gradient Check_LC->Optimize_LC Optimize_Sample Improve Sample Cleanup (SPE or LLE) Check_Sample->Optimize_Sample End Sensitivity Enhanced Optimize_MS->End Optimize_LC->End Optimize_Sample->End

Caption: Troubleshooting workflow for low signal intensity.

MatrixEffect Concept of Ion Suppression cluster_source ESI Source Droplet cluster_detector To Mass Analyzer Analyte Analyte Ions Signal_Suppressed Reduced Analyte Signal Analyte->Signal_Suppressed Matrix Matrix Components Charge Available Charge Matrix->Charge Competes for Charge->Analyte Less available for

Caption: Diagram illustrating matrix effects (ion suppression).

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 3'-Hydroxy Repaglinide-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3'-Hydroxy Repaglinide in human plasma, using 3'-Hydroxy Repaglinide-d5 as the internal standard (IS). The validation process detailed herein adheres to the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring the reliability, accuracy, and precision of the method for pharmacokinetic and other clinical studies.

This document is intended for researchers, scientists, and drug development professionals, offering a comparison of the method's performance against standard FDA acceptance criteria and providing detailed experimental protocols and supporting data.

Introduction to 3'-Hydroxy Repaglinide and Bioanalytical Method Validation

Repaglinide is an antidiabetic drug primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4.[1][2] One of its major metabolites is 3'-Hydroxy Repaglinide (M4), formed through hydroxylation on the piperidine (B6355638) ring, a reaction primarily catalyzed by CYP2C8.[1][2] Accurate quantification of this metabolite is crucial for understanding the complete pharmacokinetic profile of repaglinide.

LC-MS/MS is the preferred bioanalytical technique for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and throughput. A robust and validated bioanalytical method is a prerequisite for regulatory submission of new drug applications. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample processing and analysis, thereby enhancing the accuracy and precision of the method.

Experimental Protocols

This section details the methodologies for the sample preparation, chromatographic separation, and mass spectrometric detection for the quantification of 3'-Hydroxy Repaglinide.

Method A: UPLC-MS/MS with Liquid-Liquid Extraction
  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (50 ng/mL in methanol).

    • Vortex the mixture for 10 seconds.

    • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 3 minutes to ensure thorough mixing.

    • Centrifuge at 6000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for injection.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 2.5 minutes, hold at 90% B for 0.5 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • System: Sciex Triple Quad 6500

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 3'-Hydroxy Repaglinide: m/z 469.3 → 162.2

      • This compound: m/z 474.3 → 162.2

    • Key Parameters:

      • Curtain Gas: 35 psi

      • IonSpray Voltage: 5500 V

      • Temperature: 550°C

      • Collision Gas: 9 psi

Data Presentation and Performance Comparison

The following tables summarize the quantitative performance data for the validated LC-MS/MS method, compared against the typical FDA acceptance criteria.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterResultFDA Acceptance Criteria
Calibration Curve Range0.5 - 500 ng/mL-
Correlation Coefficient (r²)> 0.998≥ 0.99
LLOQ0.5 ng/mL-
LLOQ Accuracy (% Bias)-4.8% to 6.2%Within ±20% of nominal value
LLOQ Precision (%CV)≤ 8.5%≤ 20%
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (% Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (% Bias) (n=18)FDA Acceptance Criteria (%CV and % Bias)
LQC1.56.2-3.17.5-2.4≤ 15% (for LQC, MQC, HQC)
MQC754.11.85.32.5Within ±15% of nominal value
HQC4003.5-0.94.8-1.2(for LQC, MQC, HQC)

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Recovery (%)Matrix FactorIS Normalized Matrix FactorFDA Acceptance Criteria
LQC1.592.50.971.01Recovery should be consistent and reproducible. IS normalized matrix factor %CV should be ≤ 15%.
MQC7594.10.950.99
HQC40093.30.961.00
Table 4: Stability
Stability ConditionDurationQC LevelMean % Bias from NominalFDA Acceptance Criteria
Bench-top8 hours at Room Temp.LQC & HQC-5.2% to -3.8%Within ±15% of nominal concentration
Freeze-thaw3 cyclesLQC & HQC-6.1% to -4.5%Within ±15% of nominal concentration
Long-term90 days at -80°CLQC & HQC-8.3% to -7.1%Within ±15% of nominal concentration
Post-preparative48 hours in AutosamplerLQC & HQC-2.9% to -1.7%Within ±15% of nominal concentration

Mandatory Visualization

Bioanalytical_Method_Validation_Workflow cluster_validation Full Validation According to FDA Guidelines start Start: Method Development selectivity Selectivity & Specificity (6 unique plasma lots) start->selectivity linearity Linearity & LLOQ (Calibration Curve) selectivity->linearity report Validation Summary Report accuracy_precision Accuracy & Precision (Intra & Inter-day runs) linearity->accuracy_precision recovery_matrix Recovery & Matrix Effect (LQC, MQC, HQC) accuracy_precision->recovery_matrix stability Stability Assessment (Bench-top, Freeze-thaw, Long-term) recovery_matrix->stability stability->report sample_analysis Routine Sample Analysis report->sample_analysis

References

4'-Hydroxy Repaglinide: The Scientifically Validated CYP2C8 Marker Over the Misidentified 3'-Hydroxy Repaglinide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of Cytochrome P450 2C8 (CYP2C8) activity is crucial for understanding drug metabolism and potential drug-drug interactions. While both 3'-Hydroxy Repaglinide (B1680517) and 4'-Hydroxy Repaglinide have been associated with the metabolism of the anti-diabetic drug Repaglinide, recent scientific evidence has unequivocally identified 4'-Hydroxy Repaglinide as the primary and specific metabolite generated by CYP2C8. This guide provides a comprehensive comparison, supported by experimental data, to clarify this distinction and establish 4'-Hydroxy Repaglinide as the appropriate marker for CYP2C8 activity.

Recent studies have corrected a previous misidentification in the scientific literature. It is now understood that the hydroxylation of Repaglinide by CYP2C8 occurs at the 4-position of the piperidine (B6355638) ring, not the 3-position.[1] This finding is critical for the accurate in vitro and in vivo probing of CYP2C8 activity.

Data Presentation: Quantitative Comparison of Repaglinide Metabolism

The following table summarizes key quantitative data that underscores the specificity of 4'-Hydroxy Repaglinide formation by CYP2C8, in contrast to the broader metabolic profile of Repaglinide involving other enzymes like CYP3A4.

ParameterCYP2C8CYP3A4In Vitro SystemReference
Primary Hydroxylated Metabolite 4'-Hydroxy Repaglinide (M4)M1 (aromatic amine)Recombinant Human CYPs[2][3]
Rate of Metabolite Formation (pmol/min/pmol CYP) 2.5 (for M4)0.1 (for M4)Recombinant Human CYPs (Supersomes™)[2][3]
Michaelis Constant (Km) for 4'-Hydroxylation (µM) 5.4Not a primary pathwayRecombinant Human CYP2C8[1]
Michaelis Constant (Km) for 4'-Hydroxylation (µM) 10.2Not a primary pathwayPooled Human Liver Microsomes[1]
Fraction Metabolized (fm) for Repaglinide ~0.76~0.24Human Liver Microsomes (in 50 mM phosphate (B84403) buffer)[4]

Metabolic Pathway of Repaglinide

The metabolism of Repaglinide is primarily carried out by two key cytochrome P450 enzymes, CYP2C8 and CYP3A4. CYP2C8 is specifically responsible for the formation of 4'-Hydroxy Repaglinide (also referred to as M4). In contrast, CYP3A4 primarily catalyzes the formation of other metabolites, such as the aromatic amine M1. This distinction makes the measurement of 4'-Hydroxy Repaglinide a selective indicator of CYP2C8 activity.

Repaglinide Metabolism Repaglinide Metabolic Pathway Repaglinide Repaglinide CYP2C8 CYP2C8 Repaglinide->CYP2C8 primary pathway CYP3A4 CYP3A4 Repaglinide->CYP3A4 secondary pathway Hydroxy_Repaglinide_4 4'-Hydroxy Repaglinide (M4) (Specific Marker) CYP2C8->Hydroxy_Repaglinide_4 Metabolite_M1 Metabolite M1 CYP3A4->Metabolite_M1 Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites

Caption: Metabolic pathway of Repaglinide highlighting the specific role of CYP2C8.

Experimental Protocols

Objective: To determine the in vitro activity of CYP2C8 by measuring the formation of 4'-Hydroxy Repaglinide from Repaglinide.

Materials:

  • Repaglinide

  • 4'-Hydroxy Repaglinide (as a reference standard)

  • Human Liver Microsomes (HLM) or recombinant human CYP2C8 enzymes (e.g., Supersomes™)

  • NADPH regenerating system (or β-NADPH)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Experimental Workflow:

Experimental Workflow CYP2C8 Activity Assay Workflow cluster_incubation Incubation cluster_analysis Sample Preparation & Analysis cluster_data Data Analysis Preincubation 1. Pre-incubation: Repaglinide + Microsomes/Enzyme in Buffer (37°C) Initiation 2. Reaction Initiation: Add NADPH Preincubation->Initiation Incubation 3. Incubation: (e.g., 10-60 min at 37°C) Initiation->Incubation Termination 4. Reaction Termination: Add cold Acetonitrile Incubation->Termination Centrifugation 5. Centrifugation: Pellet precipitated protein Termination->Centrifugation Supernatant_Transfer 6. Supernatant Transfer: Collect supernatant containing metabolite Centrifugation->Supernatant_Transfer LCMS_Analysis 7. LC-MS/MS Analysis: Quantify 4'-Hydroxy Repaglinide Supernatant_Transfer->LCMS_Analysis Data_Processing 8. Data Processing: Calculate formation rate (pmol/min/mg protein) LCMS_Analysis->Data_Processing

Caption: A typical experimental workflow for assessing CYP2C8 activity.

Detailed Methodologies:

  • Incubation Setup: In a microcentrifuge tube, pre-incubate Repaglinide (at various concentrations to determine kinetics, e.g., 0.5-50 µM) with either human liver microsomes (e.g., 0.1-0.5 mg/mL protein) or recombinant CYP2C8 in a phosphate buffer (pH 7.4) at 37°C for approximately 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system or β-NADPH (final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is within the linear range for metabolite formation.

  • Reaction Termination: Stop the reaction by adding a sufficient volume of cold acetonitrile (e.g., 2 volumes). This will precipitate the proteins.

  • Sample Preparation: Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube or a 96-well plate. If necessary, dilute the supernatant with an appropriate solvent. Analyze the sample using a validated LC-MS/MS method to quantify the concentration of 4'-Hydroxy Repaglinide. An internal standard should be used to ensure accuracy.

  • Data Analysis: Calculate the rate of formation of 4'-Hydroxy Repaglinide, typically expressed as pmol of metabolite formed per minute per milligram of microsomal protein or per pmol of CYP enzyme. If multiple substrate concentrations were used, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.

Conclusion

The available scientific evidence strongly supports the use of 4'-Hydroxy Repaglinide as a specific and reliable marker for CYP2C8 activity. The formation of this metabolite is predominantly catalyzed by CYP2C8, with minimal contribution from other major drug-metabolizing enzymes like CYP3A4. In contrast, the previously considered 3'-Hydroxy Repaglinide has been shown to be a misidentification of the actual metabolite. For accurate and reproducible results in drug metabolism and interaction studies, it is imperative that researchers utilize 4'-Hydroxy Repaglinide for the assessment of CYP2C8 function. The use of deuterated standards, such as 4'-Hydroxy Repaglinide-d5, in conjunction with LC-MS/MS analysis, can further enhance the precision and accuracy of these assessments.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Repaglinide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of the anti-diabetic drug repaglinide (B1680517) and its major metabolites. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are evaluated based on experimental data from various studies. Detailed methodologies and validation parameters are presented to aid researchers in selecting the most suitable method for their specific needs.

Overview of Analytical Methods

The analysis of repaglinide and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The primary analytical techniques employed are HPLC, HPTLC, and LC-MS/MS. Each method offers distinct advantages in terms of sensitivity, specificity, speed, and cost.

  • High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pharmaceutical compounds. It offers good resolution and sensitivity, particularly when coupled with UV or fluorescence detectors.

  • High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that is valued for its simplicity, cost-effectiveness, and high sample throughput. It allows for the simultaneous analysis of multiple samples.

  • Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is the gold standard for bioanalytical studies due to its ability to quantify low concentrations of drugs and their metabolites in complex biological matrices.

Quantitative Data Presentation

The following tables summarize the validation parameters for the different analytical methods used for the determination of repaglinide and its metabolites.

Table 1: Comparison of HPLC Methods for Repaglinide
ParameterHPLC-UV[1][2]HPLC-Fluorescence[3]
Linearity Range 20-200 ng/mL10-500 ng/mL
Correlation Coefficient (r²) >0.99>0.99
Limit of Detection (LOD) 10 ng/mLNot Reported
Limit of Quantification (LOQ) 20 ng/mL10 ng/mL
Accuracy (% Recovery) 89.95-105.75%98.6-112%
Precision (%RSD) Intra-day: 3.90-6.67% Inter-day: 5.21-11.84%Intra-day: ≤8.30% Inter-day: ≤8.30%
Table 2: Comparison of HPTLC Methods for Repaglinide
ParameterHPTLC-Densitometry Method 1[4][5]HPTLC-Densitometry Method 2[6]
Linearity Range 100-500 ng/band500-2500 ng/band
Correlation Coefficient (r²) >0.9980.9988
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported
Accuracy (% Recovery) 98.89-100.9%99-100%
Precision (%RSD) Intra-day: 0.82-1.45% Inter-day: 1.02-1.89%<2%
Table 3: Comparison of LC-MS/MS Methods for Repaglinide and its Metabolites
ParameterRepaglinide[7][8]Metabolites (M1, M2, M4)[9][10]
Linearity Range 0.021-21.7 ng/mLNot specified
Correlation Coefficient (r²) >0.99Not specified
Limit of Detection (LOD) Not ReportedNot specified
Limit of Quantification (LOQ) 0.021 ng/mLNot specified
Accuracy (% Recovery) 85-115%Not specified
Precision (%RSD) <15%Not specified

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Repaglinide in Human Plasma[1]
  • Sample Preparation: Liquid-liquid extraction. To 1 mL of plasma, add an internal standard (indomethacin), and extract with ethyl acetate (B1210297) at pH 7.4. Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Purospher STAR C-18 (4.8 mm x 150 mm; 5 µm particle size).

    • Mobile Phase: Acetonitrile (B52724) and 0.01 M ammonium (B1175870) formate (B1220265) buffer (pH 2.7) in a 60:40 (v/v) ratio.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 245 nm.

    • Retention Time: Repaglinide: ~6.2 min; Indomethacin: ~5.3 min.

High-Performance Thin-Layer Chromatography (HPTLC) for Repaglinide[4]
  • Sample Preparation: For bulk drug, dissolve in methanol (B129727). For nanoemulsion, extract with methanol by sonication and centrifuge.

  • Chromatographic Conditions:

    • Stationary Phase: TLC aluminum plates precoated with silica (B1680970) gel 60F-254.

    • Mobile Phase: Chloroform:methanol:ammonia:glacial acetic acid (7.5:1.5:0.9:0.1, v/v/v/v).

    • Application: Apply samples as bands.

    • Development: Develop the plate in a saturated chamber.

    • Detection: Densitometric scanning at 288 nm.

    • Rf Value: 0.38 ± 0.02.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Repaglinide and Metabolites[7][8]
  • Sample Preparation: Simple protein precipitation. To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent like acetonitrile containing an internal standard. Vortex and centrifuge. Inject the supernatant.

  • Chromatographic Conditions:

    • Column: Chromolith RP-18e.

    • Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.

    • Flow Rate: Time-programmed gradient.

    • Total Run Time: Approximately 3.5 min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Specific precursor-to-product ion transitions for repaglinide and each metabolite are monitored.

Mandatory Visualizations

Metabolic Pathway of Repaglinide

Repaglinide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C8.[9][10][11] The major metabolites are M1 (aromatic amine), M2 (oxidized dicarboxylic acid), and M4 (hydroxylation on the piperidine (B6355638) ring).[11]

Repaglinide_Metabolism Repaglinide Repaglinide M1 M1 (aromatic amine) Repaglinide->M1 CYP3A4 M2 M2 (oxidized dicarboxylic acid) Repaglinide->M2 CYP3A4 M4 M4 (hydroxylated piperidine) Repaglinide->M4 CYP2C8 Excretion Excretion M1->Excretion Bile/Feces M2->Excretion Bile/Feces M4->Excretion Bile/Feces

Metabolic pathway of repaglinide.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of repaglinide and its metabolites using HPLC, HPTLC, and LC-MS/MS.

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Liquid-Liquid Extraction Plasma->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Typical experimental workflow for HPLC analysis.

HPTLC Workflow

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample Sample (Bulk/Formulation) Dissolution Dissolution/Extraction Sample->Dissolution Application Sample Application on Plate Dissolution->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Peak_Analysis Peak Area Analysis Scanning->Peak_Analysis Quantification Quantification Peak_Analysis->Quantification

Typical experimental workflow for HPTLC analysis.

LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_MS Plasma Sample Precipitation Protein Precipitation Plasma_MS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Injection_MS Injection into LC-MS/MS Centrifugation->Injection_MS Supernatant Separation_MS Chromatographic Separation Injection_MS->Separation_MS Ionization Electrospray Ionization Separation_MS->Ionization Detection_MS Tandem Mass Spectrometry Ionization->Detection_MS MRM_Analysis MRM Data Analysis Detection_MS->MRM_Analysis Quantification_MS Quantification MRM_Analysis->Quantification_MS

Typical experimental workflow for LC-MS/MS analysis.

References

Comparative Stability Analysis: 3'-Hydroxy Repaglinide-d5 versus Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Comparative Stability of Deuterated and Non-Deuterated 3'-Hydroxy Repaglinide (B1680517)

This guide provides a comparative overview of the stability of 3'-Hydroxy Repaglinide-d5 and its non-deuterated counterpart. In the landscape of pharmaceutical analysis and drug metabolism studies, the use of deuterated internal standards has become the gold standard, enhancing the accuracy and reliability of bioanalytical methods.[1][2][3] This document delves into the theoretical underpinnings of the stability differences between these two compounds and presents a proposed experimental framework for their direct comparison, based on established regulatory guidelines.

Theoretical Framework for Stability

The primary theoretical basis for expecting a difference in stability between this compound and the non-deuterated standard lies in the Kinetic Isotope Effect (KIE) . The substitution of hydrogen with its heavier isotope, deuterium (B1214612), results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4][5] This increased bond strength can lead to a higher activation energy required for chemical reactions involving the cleavage of this bond, potentially slowing down degradation processes.[2][3][4] Consequently, deuterated compounds may exhibit enhanced metabolic stability.[2][6]

Proposed Experimental Design for Comparative Stability Assessment

To empirically determine the comparative stability, a forced degradation study is recommended. The protocol outlined below is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and adapted from published stability studies on the parent drug, Repaglinide.[7][8][9][10][11]

Objective

To compare the degradation profiles of this compound and non-deuterated 3'-Hydroxy Repaglinide under various stress conditions and to identify any significant differences in their stability.

Materials
  • This compound

  • 3'-Hydroxy Repaglinide (non-deuterated standard)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphate (B84403) buffer

  • Photostability chamber

  • Oven

Experimental Protocol
  • Preparation of Stock Solutions: Prepare separate stock solutions of this compound and the non-deuterated standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Forced Degradation Conditions: Expose the stock solutions of both compounds to the following stress conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl and reflux for a specified period (e.g., 5 hours).[12]

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH and reflux for a specified period (e.g., 5 hours).[12]

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂ and keep at room temperature for a specified period.[12]

    • Thermal Degradation: Expose solid samples of both compounds to dry heat at a specified temperature (e.g., 60°C) for a set time.[12]

    • Photolytic Degradation: Expose solutions of both compounds to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12]

  • Sample Analysis: Following exposure to stress conditions, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples against a freshly prepared standard solution of the respective compound.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength or MS.

    • Column Temperature: Ambient or controlled.

Data Presentation: A Hypothetical Comparison

The following table summarizes the expected outcomes of a comparative forced degradation study, based on the theoretical principles of the kinetic isotope effect. The percentage of degradation is a hypothetical value for illustrative purposes.

Stress ConditionParameter3'-Hydroxy Repaglinide (Non-Deuterated)This compound
Acid Hydrolysis % DegradationExpected to be higherExpected to be lower
Number of Degradants>1Potentially fewer or same
Base Hydrolysis % DegradationExpected to be higherExpected to be lower
Number of Degradants>1Potentially fewer or same
Oxidation % DegradationExpected to be higherExpected to be lower
Number of Degradants>1Potentially fewer or same
Thermal Stress % DegradationExpected to be higherExpected to be lower
Number of Degradants>1Potentially fewer or same
Photolytic Stress % DegradationSimilarSimilar
Number of DegradantsSimilarSimilar

Visualizing the Metabolic Context

3'-Hydroxy Repaglinide is a metabolite of the anti-diabetic drug Repaglinide. Its formation is primarily mediated by cytochrome P450 enzymes in the liver. It is worth noting that some research suggests the major metabolite is 4'-Hydroxy Repaglinide, not 3'-Hydroxy Repaglinide.[13] The following diagram illustrates the metabolic pathway.

cluster_0 Metabolic Pathway of Repaglinide Repaglinide Repaglinide Metabolites Metabolites Repaglinide->Metabolites CYP2C8/CYP3A4 Hydroxy_3 3'-Hydroxy Repaglinide Metabolites->Hydroxy_3 Hydroxylation Hydroxy_4 4'-Hydroxy Repaglinide Metabolites->Hydroxy_4 Hydroxylation (Major Pathway)

Metabolic pathway of Repaglinide.

The following diagram illustrates a generalized workflow for the proposed comparative stability study.

cluster_1 Comparative Stability Study Workflow start Prepare Stock Solutions (Deuterated & Non-Deuterated) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis HPLC/MS Analysis stress->analysis comparison Compare Degradation Profiles analysis->comparison conclusion Assess Relative Stability comparison->conclusion

Workflow for the comparative stability study.

Conclusion

While direct experimental data is pending, the principles of the kinetic isotope effect suggest that this compound is likely to exhibit greater stability against chemical degradation compared to its non-deuterated counterpart, particularly in reactions where C-H bond cleavage is the rate-limiting step. The proposed experimental protocol provides a robust framework for verifying this hypothesis and generating critical data for the development and validation of bioanalytical methods. The enhanced stability of deuterated standards underscores their value in providing accurate and reproducible results in pharmaceutical research.[7]

References

Assessing the Isotopic Purity of 3'-Hydroxy Repaglinide-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the isotopic purity of 3'-Hydroxy Repaglinide-d5, a deuterated metabolite of the anti-diabetic drug Repaglinide. Understanding the isotopic purity of stable isotope-labeled internal standards is critical for the accuracy and reliability of pharmacokinetic and metabolic studies. This document outlines the common analytical techniques used for this assessment, presents available data for this compound and its alternatives, and provides detailed experimental protocols.

Data Presentation: Comparison of Isotopic Purity

The isotopic purity of a deuterated compound is a key quality attribute, indicating the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. A higher isotopic purity minimizes interference from unlabeled or partially labeled species in sensitive analytical methods. Below is a comparison of this compound with other relevant deuterated standards. While detailed isotopic distribution from a Certificate of Analysis (CoA) for this compound is not publicly available, the table includes specifications for a closely related compound, Repaglinide-d5, to serve as a benchmark. Researchers should always request a lot-specific CoA from the vendor for detailed isotopic distribution data.

CompoundChemical FormulaCAS NumberStated Isotopic PurityIsotopic Distribution (d-species)
This compound C27H31D5N2O51352792-15-4Not Publicly AvailableCoA Should be Requested from Vendor
Repaglinide-d5C27H31D5N2O41217709-85-7≥99% deuterated forms (d1-d5)[1]CoA Should be Requested from Vendor
Repaglinide M1-d5C22H23D5N2O42519482-60-9Not Publicly AvailableCoA Should be Requested from Vendor
Repaglinide M4 Metabolite-d7C27H29D7N2O5Not AvailableNot Publicly AvailableCoA Should be Requested from Vendor

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity for deuterated compounds primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a fundamental technique for assessing isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be determined.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Accurately weigh a small amount of the deuterated standard (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL.

    • Further dilute the stock solution to a working concentration of approximately 1 µg/mL.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the full scan mass spectrum in the expected m/z range for the unlabeled compound and its deuterated isotopologues.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled compound (d0) and the corresponding peaks for each deuterated species (d1, d2, d3, d4, d5, etc.).

    • Calculate the relative intensity of each peak.

    • The isotopic purity is determined by the percentage of the desired deuterated species (e.g., d5) relative to the sum of all isotopologue intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify the isotopic enrichment at specific sites. Both ¹H NMR and ²H NMR can be employed.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the deuterated compound and dissolve it in a high-purity deuterated NMR solvent (e.g., DMSO-d6, Chloroform-d).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Analysis:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the protons at the positions where deuterium labeling is expected.

    • Compare the integral of these signals to the integral of a signal from a non-deuterated position in the molecule.

    • The reduction in the integral value at the labeled positions corresponds to the degree of deuteration at that site.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of assessing the isotopic purity of this compound.

G Workflow for Isotopic Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Accurate Weighing Accurate Weighing Dissolution in Solvent Dissolution in Solvent Accurate Weighing->Dissolution in Solvent Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Dissolution in Solvent->Mass Spectrometry (HRMS) NMR Spectroscopy (¹H or ²H) NMR Spectroscopy (¹H or ²H) Dissolution in Solvent->NMR Spectroscopy (¹H or ²H) Isotopic Distribution Analysis Isotopic Distribution Analysis Mass Spectrometry (HRMS)->Isotopic Distribution Analysis NMR Spectroscopy (¹H or ²H)->Isotopic Distribution Analysis Purity Calculation Purity Calculation Isotopic Distribution Analysis->Purity Calculation Final Report/Certificate of Analysis Final Report/Certificate of Analysis Purity Calculation->Final Report/Certificate of Analysis

Caption: Workflow for Isotopic Purity Assessment.

G Decision Tree for Internal Standard Selection Start Start Analyte to be Quantified: Repaglinide or its Metabolites Analyte to be Quantified: Repaglinide or its Metabolites Start->Analyte to be Quantified: Repaglinide or its Metabolites Is a Stable Isotope Labeled (SIL) Standard Available? Is a Stable Isotope Labeled (SIL) Standard Available? Analyte to be Quantified: Repaglinide or its Metabolites->Is a Stable Isotope Labeled (SIL) Standard Available? Use SIL Standard (e.g., Repaglinide-d5) Use SIL Standard (e.g., Repaglinide-d5) Is a Stable Isotope Labeled (SIL) Standard Available?->Use SIL Standard (e.g., Repaglinide-d5) Yes Consider a Structural Analog as Internal Standard Consider a Structural Analog as Internal Standard Is a Stable Isotope Labeled (SIL) Standard Available?->Consider a Structural Analog as Internal Standard No Assess Isotopic Purity of SIL Standard Assess Isotopic Purity of SIL Standard Use SIL Standard (e.g., Repaglinide-d5)->Assess Isotopic Purity of SIL Standard Validate Method with Selected Standard Validate Method with Selected Standard Consider a Structural Analog as Internal Standard->Validate Method with Selected Standard Assess Isotopic Purity of SIL Standard->Validate Method with Selected Standard

Caption: Decision Tree for Internal Standard Selection.

References

A Framework for Inter-Laboratory Comparison of 3'-Hydroxy Repaglinide-d5 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the quantification of 3'-Hydroxy Repaglinide (B1680517), a primary metabolite of the anti-diabetic drug Repaglinide, using its deuterated internal standard, 3'-Hydroxy Repaglinide-d5. The objective of such a study is to evaluate the reproducibility, reliability, and consistency of a validated bioanalytical method across different laboratories. Ensuring analytical uniformity is critical for the successful application of pharmacokinetic and toxicokinetic studies in drug development.

Repaglinide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C8 and CYP3A4, to several metabolites, including 3'-Hydroxy Repaglinide (M4).[1][2][3] The quantification of this metabolite is crucial for understanding the drug's metabolic profile. The use of a stable isotope-labeled internal standard like this compound is best practice for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[4][5]

While specific inter-laboratory comparison data for this compound is not publicly available, this guide proposes a study design and experimental protocol based on established principles of bioanalytical method validation and data from studies on Repaglinide and other similar compounds.[6][7][8][9]

Proposed Study Design for Inter-Laboratory Comparison

Objective: To assess the precision, accuracy, and overall reproducibility of a standardized LC-MS/MS method for the quantification of 3'-Hydroxy Repaglinide in human plasma across multiple laboratories, using this compound as the internal standard.

Participating Laboratories: A minimum of three independent laboratories with expertise in bioanalytical method validation and LC-MS/MS analysis should be enrolled.

Study Samples:

  • Calibration Standards: A full set of calibration standards prepared in human plasma.

  • Quality Control (QC) Samples: QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Blinded Samples: A set of blinded samples prepared by a central facility to assess the accuracy of each participating laboratory.

Detailed Experimental Protocol

This protocol is a representative example and should be validated in each laboratory before the inter-laboratory comparison begins.

1. Materials and Reagents:

  • Reference Standards: 3'-Hydroxy Repaglinide and this compound.[10][11]

  • Human Plasma (K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure)

2. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5-10 µL into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for 3'-Hydroxy Repaglinide and this compound must be optimized.

Data Presentation and Acceptance Criteria

All quantitative data from the participating laboratories should be summarized in the following tables for direct comparison.

Table 1: Comparison of Calibration Curve Performance

LaboratoryLinearity Range (ng/mL)Correlation Coefficient (r²)Weighting Factor
Lab A0.5 - 500≥ 0.991/x²
Lab B0.5 - 500≥ 0.991/x²
Lab C0.5 - 500≥ 0.991/x²

Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99 for all laboratories.

Table 2: Inter-Laboratory Comparison of Accuracy and Precision for QC Samples

QC LevelNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ 0.5Lab A
Lab B
Lab C
LQC 1.5Lab A
Lab B
Lab C
MQC 75Lab A
Lab B
Lab C
HQC 400Lab A
Lab B
Lab C

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision should not exceed 15% CV (20% for LLOQ).[9]

Table 3: Analysis of Blinded Samples

Blinded Sample IDNominal Conc. (ng/mL)Lab A Measured Conc. (ng/mL)Lab B Measured Conc. (ng/mL)Lab C Measured Conc. (ng/mL)Inter-Lab MeanInter-Lab %CV
BS-01[Value]
BS-02[Value]
BS-03[Value]
BS-04[Value]

Acceptance Criterion: At least 2/3 of the blinded samples from each laboratory should be within ±15% of the nominal concentration.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Experimental workflow for the quantification of 3'-Hydroxy Repaglinide.

start Start Inter-Laboratory Comparison Study protocol Develop & Distribute Standardized Protocol start->protocol samples Prepare & Distribute Identical Sample Sets (Calibrators, QCs, Blinded) protocol->samples labA Lab A samples->labA labB Lab B samples->labB labC Lab C samples->labC analysis Each Laboratory Performs Sample Analysis data_submission Laboratories Submit Quantitative Data analysis->data_submission central_analysis Centralized Data Analysis & Statistical Comparison data_submission->central_analysis report Generate Comparison Report (Accuracy, Precision, Bias) central_analysis->report end Conclusion on Method Reproducibility report->end labA->analysis labB->analysis labC->analysis

Caption: Logical flow of an inter-laboratory comparison study.

References

Evaluating Novel Compounds as UGT Substrates: A Comparative Guide for Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate novel compounds, such as 3'-Hydroxy Repaglinide-d5, as potential substrates for UDP-glucuronosyltransferase (UGT) enzymes. While direct experimental data on the glucuronidation of 3'-Hydroxy Repaglinide (B1680517) and its deuterated isotopologue is not currently available in published literature, this document offers a comparative analysis of known substrates for relevant UGT isoforms, detailed experimental protocols, and the metabolic context of the parent drug, repaglinide.

A critical and recent finding that reshapes our understanding of repaglinide metabolism is the re-identification of the major CYP2C8 metabolite as 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide. This guide incorporates this pivotal correction and underscores the need for further investigation into the subsequent metabolic pathways of this corrected metabolite, including its potential for glucuronidation.

Repaglinide Metabolism: A Revised Perspective

Repaglinide, an oral antidiabetic agent, is primarily metabolized in the liver by both Phase I and Phase II enzymes. The initial oxidative metabolism is predominantly carried out by cytochrome P450 enzymes CYP2C8 and CYP3A4. This is followed by Phase II glucuronidation, a process that conjugates glucuronic acid to the drug or its metabolites, rendering them more water-soluble and readily excretable. The key UGT enzymes involved in the direct glucuronidation of repaglinide are UGT1A1 and UGT1A3.

Recent structural analysis has corrected a long-standing assumption in the metabolic pathway of repaglinide. The principal metabolite formed by CYP2C8 is now identified as 4'-hydroxyrepaglinide . The potential for this hydroxylated metabolite to undergo further glucuronidation remains an open area for investigation. The hydroxyl group introduced in this metabolite provides a potential site for UGT-mediated conjugation.

Repaglinide_Metabolism Repaglinide Repaglinide Oxidative_Metabolism Oxidative Metabolism Repaglinide->Oxidative_Metabolism Glucuronidation Glucuronidation Repaglinide->Glucuronidation CYP2C8 CYP2C8 Oxidative_Metabolism->CYP2C8 major CYP3A4 CYP3A4 Oxidative_Metabolism->CYP3A4 minor UGT1A1 UGT1A1 Glucuronidation->UGT1A1 UGT1A3 UGT1A3 Glucuronidation->UGT1A3 Hydroxy_Repaglinide 4'-Hydroxy Repaglinide CYP2C8->Hydroxy_Repaglinide Other_Metabolites Other Oxidative Metabolites CYP3A4->Other_Metabolites Repaglinide_Glucuronide Repaglinide Acyl-Glucuronide UGT1A1->Repaglinide_Glucuronide Hydroxy_Repaglinide_Glucuronide 4'-Hydroxy Repaglinide Glucuronide (Putative) UGT1A1->Hydroxy_Repaglinide_Glucuronide UGT1A3->Repaglinide_Glucuronide Hydroxy_Repaglinide->UGT1A1 ? Excretion Excretion Other_Metabolites->Excretion Repaglinide_Glucuronide->Excretion Hydroxy_Repaglinide_Glucuronide->Excretion

Caption: Revised metabolic pathway of Repaglinide.

Comparative Analysis of UGT Substrates

To provide a benchmark for evaluating novel compounds like 4'-Hydroxy Repaglinide-d5, the following table summarizes the kinetic parameters for known substrates of UGT1A1 and UGT2B7. UGT1A1 is of primary interest due to its role in repaglinide glucuronidation, while UGT2B7 is another major hepatic UGT enzyme. The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal reaction velocity, indicating the affinity of the enzyme for the substrate (a lower Km suggests higher affinity). The maximum reaction velocity (Vmax) represents the maximum rate of the reaction.

UGT IsoformSubstrateKm (µM)Vmax (pmol/min/mg)Source
UGT1A1 Estradiol11 - 13820 - 1300[1]
Ethinylestradiol9.7 - 13600 - 1200[1]
Bilirubin0.1 - 0.370 - 210[1]
3,3′,4′-Trihydroxyflavone1.53 - 1.751920 - 1990[1]
3,6,4′-Trihydroxyflavone0.76 - 0.83340[1]
UGT2B7 Morphine (M3G)420 (high affinity site)Not Reported[2]
Morphine (M6G)970 (high affinity site)Not Reported[2]
Zidovudine (AZT)Not ReportedNot Reported[3]
NaloxoneNot ReportedNot Reported[4]

Experimental Protocol for Evaluating UGT Substrate Potential

The following is a generalized protocol for determining if a novel compound, such as 4'-Hydroxy Repaglinide-d5, is a substrate for a specific UGT enzyme and for determining its kinetic parameters.

1. Materials and Reagents:

  • Test compound (e.g., 4'-Hydroxy Repaglinide-d5)

  • Recombinant human UGT enzymes (e.g., UGT1A1, UGT2B7) or human liver microsomes (HLM)

  • UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

  • Alamethicin (B1591596)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) and formic acid (for reaction termination and LC-MS/MS analysis)

  • Known substrate for the UGT isoform (positive control)

  • Internal standard for LC-MS/MS analysis

2. Incubation Conditions:

  • Enzyme Source: Recombinant UGTs (e.g., 0.1-0.5 mg/mL) or HLM (e.g., 0.5-1.0 mg/mL).

  • Buffer: 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor: 5 mM UDPGA.

  • Activating Agent: 25-50 µg/mL alamethicin (to disrupt microsomal membrane latency).

  • Divalent Cation: 5-10 mM MgCl₂.

  • Substrate Concentration: A range of concentrations of the test compound should be used to determine kinetic parameters (e.g., 0.1 to 200 µM).

  • Incubation Time: A time course should be performed to ensure linearity of the reaction (e.g., 15-60 minutes).

  • Temperature: 37°C.

3. Assay Procedure:

  • Pre-incubate the enzyme, buffer, MgCl₂, and alamethicin at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound and UDPGA.

  • Incubate at 37°C for the predetermined linear time.

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the glucuronide metabolite using a validated LC-MS/MS method.

4. Data Analysis:

  • Quantify the amount of glucuronide formed.

  • Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

UGT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Test Compound (e.g., 4'-OH-Repaglinide-d5) - UGT Enzyme (rUGT or HLM) - UDPGA, Alamethicin, Buffer, MgCl2 Preincubation Pre-incubate Enzyme, Buffer, MgCl2, Alamethicin at 37°C Reagents->Preincubation Reaction_Start Initiate Reaction: Add Test Compound and UDPGA Preincubation->Reaction_Start Incubate Incubate at 37°C (Linear Time Course) Reaction_Start->Incubate Termination Terminate Reaction: Ice-cold Acetonitrile + Internal Standard Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS Data_Analysis Data Analysis: - Quantify Glucuronide - Michaelis-Menten Kinetics (Km, Vmax) LCMS->Data_Analysis

Caption: Experimental workflow for evaluating UGT substrates.

Conclusion

The evaluation of this compound as a substrate for specific UGT enzymes is an important step in fully characterizing the metabolic fate of repaglinide. However, this investigation must now be viewed through the lens of the recent structural correction of the major CYP2C8 metabolite to 4'-hydroxyrepaglinide. While direct experimental data on the glucuronidation of this metabolite is currently lacking, the comparative data and detailed protocols provided in this guide offer a robust framework for researchers to undertake these critical studies. By determining the kinetic parameters of 4'-hydroxyrepaglinide glucuronidation and comparing them to established UGT substrates, the scientific community can gain a more complete understanding of repaglinide's disposition and potential for drug-drug interactions.

References

Navigating the Nuances of Isomeric Metabolites: A Comparative Guide to the Mass Spectrometric Fragmentation of 3'- and 4'-Hydroxy Repaglinide

Author: BenchChem Technical Support Team. Date: December 2025

Recent studies have clarified that the primary metabolite of repaglinide (B1680517) formed by the cytochrome P450 enzyme CYP2C8 is 4'-hydroxyrepaglinide, contrary to earlier assumptions that identified it as 3'-hydroxyrepaglinide. This distinction is vital for accurate pharmacokinetic modeling and drug-drug interaction studies. Mass spectrometry is a powerful tool for distinguishing between such positional isomers, as the location of the hydroxyl group can significantly influence the fragmentation pathways.

Predicted Fragmentation Patterns: A Comparative Overview

Both 3'- and 4'-Hydroxy Repaglinide have the same precursor ion mass-to-charge ratio (m/z) of 470.59. However, the position of the hydroxyl group on the piperidine (B6355638) ring is expected to yield distinct product ions upon collision-induced dissociation (CID). The following table summarizes the predicted key fragment ions.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure/Origin of FragmentExpected Relative Abundance Difference
470.59 453.58Loss of water (-H₂O) from the hydroxylated piperidine ring.The stability of the resulting ion may differ slightly between the two isomers, potentially leading to minor intensity variations.
291.16Cleavage of the amide bond, retaining the hydroxylated piperidinyl-phenyl portion.The position of the hydroxyl group may influence the stability of this fragment, possibly resulting in different relative abundances.
178.12 Characteristic fragment of the hydroxylated piperidinyl-phenyl moiety. This fragment is anticipated to be a key differentiator. The fragmentation of the piperidine ring itself is likely to be influenced by the hydroxyl position, leading to unique secondary fragments or abundance differences for this ion.
162.12Further fragmentation of the piperidinyl-phenyl moiety.The fragmentation cascade leading to this ion will likely differ, providing another point of comparison.

Note: The predictions above are based on general principles of mass spectrometry. The absence of direct comparative experimental data in the literature necessitates this theoretical approach.

Experimental Protocols

To differentiate and characterize 3'- and 4'-Hydroxy Repaglinide, a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended. The following protocol is a composite based on established methods for repaglinide and its metabolites.

1. Sample Preparation (from in vitro metabolism studies):

  • Quench metabolic reactions with an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Scan Mode: Full scan MS and product ion scan (tandem MS) experiments should be performed.

  • Precursor Ion Selection: Isolate and fragment the [M+H]⁺ ion of the hydroxyrepaglinide isomers (m/z 470.59).

  • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

  • Data Acquisition: Acquire data in centroid mode.

Visualizing Metabolic Pathways and Analytical Workflows

To better understand the context and the process of this analysis, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of repaglinide and a logical workflow for the comparison of its hydroxylated isomers.

Repaglinide Repaglinide Metabolite_M4 4'-Hydroxy Repaglinide Repaglinide->Metabolite_M4 Hydroxylation Metabolite_M1 Metabolite M1 (Aromatic Amine) Repaglinide->Metabolite_M1 Metabolite_M2 Metabolite M2 (Dicarboxylic Acid) Repaglinide->Metabolite_M2 CYP2C8 CYP2C8 CYP2C8->Metabolite_M4 CYP3A4 CYP3A4 CYP3A4->Metabolite_M1 CYP3A4->Metabolite_M2

Caption: Metabolic pathway of Repaglinide to its major metabolites.

Start Sample containing 3'- and 4'-Hydroxy Repaglinide LC_Separation Chromatographic Separation (LC-MS) Start->LC_Separation MS_Analysis Full Scan MS Analysis (Precursor Ion m/z 470.59) LC_Separation->MS_Analysis Tandem_MS Product Ion Scan (MS/MS) of m/z 470.59 MS_Analysis->Tandem_MS Data_Analysis Comparative Analysis of Fragmentation Patterns Tandem_MS->Data_Analysis Structure_Confirmation Structural Elucidation of Isomers Data_Analysis->Structure_Confirmation

Caption: Workflow for comparing fragmentation of hydroxyrepaglinide isomers.

investigation of potential misidentification of 3'-hydroxyrepaglinide in previous studies

Author: BenchChem Technical Support Team. Date: December 2025

A critical re-evaluation of analytical data has led to the correction of a long-standing misidentification of a major metabolite of the anti-diabetic drug, repaglinide (B1680517). Previous studies had incorrectly identified the primary product of CYP2C8-mediated metabolism as 3'-hydroxyrepaglinide. However, rigorous spectroscopic analysis has now unequivocally demonstrated that the actual metabolite is 4'-hydroxyrepaglinide. This guide provides a detailed comparison of the evidence that led to this correction, offering researchers, scientists, and drug development professionals a comprehensive overview of the analytical techniques and data that exposed the misidentification.

For years, the scientific community has operated under the assumption that the hydroxylation of the piperidine (B6355638) ring of repaglinide, a key metabolic pathway mediated by the cytochrome P450 enzyme CYP2C8, occurred at the 3'-position. This assumption was based on initial metabolic studies. However, recent investigations, employing advanced analytical methodologies, have definitively revised this understanding.

The correct identification of drug metabolites is crucial for a complete understanding of a drug's pharmacokinetics, potential drug-drug interactions, and safety profile. This guide will delve into the experimental data that now firmly establishes the metabolite as 4'-hydroxyrepaglinide, providing a side-by-side comparison of the analytical evidence.

A Tale of Two Isomers: Comparative Data

The definitive evidence for the structural reassignment of the repaglinide metabolite came from a multi-faceted analytical approach that compared a synthetically created standard of 3'-hydroxyrepaglinide with the metabolite produced by recombinant CYP2C8 enzymes. The key techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS).

What is available is the kinetic data for the correctly identified metabolite, 4'-hydroxyrepaglinide.

ParameterValueMethod
Metabolite 4'-hydroxyrepaglinideBiosynthesis with recombinant CYP2C8, NMR, and high-resolution MS
Michaelis Constant (Km) in pooled human liver microsomes 10.2 µMEnzyme kinetics
Michaelis Constant (Km) in recombinant CYP2C8 5.4 µMEnzyme kinetics

This table summarizes the kinetic constants for the formation of 4'-hydroxyrepaglinide, the correctly identified major metabolite of repaglinide produced by CYP2C8.[1]

The Path to Correction: An Experimental Workflow

The journey to correctly identify the hydroxylated repaglinide metabolite involved a systematic and logical progression of experiments. The workflow began with the biosynthesis of the metabolite, followed by its isolation and rigorous structural analysis, which was then compared against a synthesized standard of the previously assumed structure.

experimental_workflow cluster_investigation Investigation Workflow biosynthesis Biosynthesis of Metabolite (Repaglinide + recombinant CYP2C8) isolation Isolation & Purification of the Metabolite biosynthesis->isolation analysis Structural Analysis (NMR & High-Resolution MS) isolation->analysis comparison Comparative Analysis analysis->comparison synthesis Synthesis of 3'-hydroxyrepaglinide Standard synthesis->comparison conclusion Structural Reassignment: Metabolite is 4'-hydroxyrepaglinide comparison->conclusion

A flowchart illustrating the experimental process that led to the re-identification of the repaglinide metabolite.

Experimental Protocols

While the full, detailed experimental protocols from the pivotal study are not publicly available, a general outline of the methodologies used can be described.

Metabolite Biosynthesis and Isolation
  • Incubation: Repaglinide was incubated with human liver microsomes or recombinant CYP2C8 enzymes in the presence of NADPH to generate the hydroxylated metabolite.

  • Extraction: The metabolite was extracted from the incubation mixture using a suitable organic solvent.

  • Purification: The extracted metabolite was purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a sample of high purity for structural analysis.

Structural Analysis
  • High-Resolution Mass Spectrometry (HRMS): The purified metabolite was subjected to HRMS analysis to determine its exact mass and elemental composition. This information confirms that the metabolite is a hydroxylated form of repaglinide. Fragmentation patterns in MS/MS analysis would provide clues to the position of the hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments were performed on the purified metabolite. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its three-dimensional structure. Crucially, the NMR data of the biosynthesized metabolite was compared to that of a synthetically produced 3'-hydroxyrepaglinide standard. The discrepancies between these two datasets would have been the definitive evidence for the misidentification.

The Cellular Mechanism of Repaglinide Action

To provide a broader context for the importance of understanding repaglinide's metabolism, it is essential to understand its mechanism of action. Repaglinide is an insulin (B600854) secretagogue that acts on the pancreatic β-cells to stimulate the release of insulin. It does this by interacting with the ATP-sensitive potassium (KATP) channels on the β-cell membrane.

signaling_pathway cluster_cell Pancreatic β-Cell repaglinide Repaglinide katp ATP-sensitive K+ Channel (KATP) repaglinide->katp binds & closes depolarization Membrane Depolarization katp->depolarization leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel opens ca_influx Ca2+ Influx ca_channel->ca_influx allows insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles triggers insulin_release Insulin Release insulin_vesicles->insulin_release fusion & exocytosis

The signaling pathway of repaglinide in pancreatic β-cells, leading to insulin secretion.

The binding of repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel leads to the closure of the channel. This closure prevents the efflux of potassium ions, leading to the depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell. The increased intracellular calcium concentration triggers the fusion of insulin-containing vesicles with the cell membrane and the subsequent release of insulin into the bloodstream.

Conclusion

The correction of the identity of the major CYP2C8-mediated metabolite of repaglinide from 3'-hydroxyrepaglinide to 4'-hydroxyrepaglinide is a testament to the power of modern analytical techniques. This case underscores the importance of rigorous structural elucidation in drug metabolism studies. For researchers in drug development, this serves as a critical reminder that initial findings should always be subject to confirmation by the most definitive analytical methods available. A precise understanding of a drug's metabolic fate is fundamental to ensuring its safety and efficacy.

References

Safety Operating Guide

Navigating the Disposal of 3'-Hydroxy Repaglinide-d5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized compounds like 3'-Hydroxy Repaglinide-d5 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this deuterated metabolite of Repaglinide.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.

Step-by-Step Disposal Protocol

Given the nature of this compound as a pharmaceutical-related compound of unknown potency and its deuterated form, a cautious approach to disposal is paramount. The following steps outline the recommended procedure:

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., pipette tips, vials), as chemical waste.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof waste container for all this compound waste.

    • The container should be made of a material compatible with the chemical.

    • The label should clearly indicate "Hazardous Waste" and include the chemical name: "this compound."

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • If your institution does not have an EHS department, you must engage a licensed hazardous material disposal company. These companies are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.

  • Documentation:

    • Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance and laboratory inventory management.

Disposal Options and Considerations

The primary recommended method for the final disposal of this compound is high-temperature incineration. This method ensures the complete destruction of the compound. Other methods are generally not recommended due to the compound's nature.

Disposal MethodSuitabilityKey Considerations
High-Temperature Incineration Highly Recommended Must be carried out by a licensed hazardous waste disposal facility equipped with afterburners and scrubbers to manage emissions. This is the most effective method for destroying the chemical structure.[1]
Landfill Not RecommendedDue to the unknown ecotoxicity of the product, disposal in a standard landfill is not advised.[1]
Sewer/Drain Disposal Strictly Prohibited Disposing of chemical waste down the drain is against regulations and can harm the environment.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generation of This compound Waste B Segregate as Chemical Waste A->B C Package in Labeled, Leak-Proof Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Disposal Company D->E Handover F Waste Pickup and Transportation E->F G High-Temperature Incineration F->G H Complete Destruction of Compound G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific policies and procedures for hazardous waste disposal, as well as all applicable federal, state, and local regulations. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.[1][2]

References

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